molecular formula C13H16N2O3 B8816767 4-Cbz-1-methyl-2-piperazinone CAS No. 685520-31-4

4-Cbz-1-methyl-2-piperazinone

Cat. No.: B8816767
CAS No.: 685520-31-4
M. Wt: 248.28 g/mol
InChI Key: DFPKDZCTRBMEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cbz-1-methyl-2-piperazinone is a synthetic, orthogonally protected piperazine derivative designed for use as a key intermediate in medicinal chemistry and drug discovery research. Piperazine and piperazinone scaffolds are privileged structures in pharmacology, frequently found in a wide range of FDA-approved drugs and bioactive molecules . These compounds are integral to various therapeutic areas, including as kinase inhibitors in oncology (e.g., Palbociclib), receptor modulators in neurology, and antiviral agents . The presence of the Cbz (carbobenzyloxy) protecting group on one nitrogen atom allows for selective deprotection and further functionalization, while the N-methyl group and the carbonyl (oxo) group on the ring define the scaffold's properties . This makes the compound a versatile building block for constructing more complex, trisubstituted piperazines aimed at exploring structure-activity relationships . Piperazinone-based compounds have been investigated for their potential as anti-tumor and anti-cancer agents, highlighting the research value of this chemical class . This product is intended for use in synthetic organic chemistry laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

685520-31-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

benzyl 4-methyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)13(17)18-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

DFPKDZCTRBMEPV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Benzyl 4-methyl-3-oxopiperazine-1-carboxylate

[1]

Executive Summary

Benzyl 4-methyl-3-oxopiperazine-1-carboxylate (CAS: 685520-31-4) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and peptide science.[1][2] Functioning as a constrained peptidomimetic scaffold , this molecule mimics the cis-amide bond geometry found in bioactive peptides while offering enhanced metabolic stability.[1]

Its structural core—a 3-oxopiperazine (piperazinone) ring—serves as a versatile template for designing protease inhibitors, G-protein coupled receptor (GPCR) ligands, and kinase inhibitors.[1] The presence of the Carboxybenzyl (Cbz) protecting group at the N1 position and a methyl group at the N4 position renders it an ideal "lock-and-key" intermediate, allowing for orthogonal functionalization strategies in complex synthesis.[1]

Structural Anatomy & Physicochemical Profile[1]

Chemical Identity[1][3]
  • IUPAC Name: Benzyl 4-methyl-3-oxopiperazine-1-carboxylate[1][][]

  • Synonyms: 1-Cbz-4-methyl-3-oxopiperazine; 4-Benzyloxycarbonyl-1-methyl-2-piperazinone[1]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 248.28 g/mol

Structural Analysis

The molecule is an achiral heterocycle characterized by three distinct functional zones:

  • N1-Protection Zone (Lipophilic): The Cbz group provides steric bulk and lipophilicity, facilitating cell permeability during early assays and serving as a robust protecting group stable against basic and acidic conditions (removable via hydrogenolysis).[1]

  • C3-Carbonyl (H-Bond Acceptor): The lactam carbonyl at position 3 acts as a critical hydrogen bond acceptor, mimicking the carbonyl of a peptide backbone.[1]

  • N4-Methyl "Lock" (Conformational Control): The methylation at N4 removes the hydrogen bond donor capability, locking the amide bond conformation and preventing non-specific binding, a common strategy to improve the pharmacokinetic profile of peptide drugs.[1]

Physicochemical Properties Table[1]
PropertyValueRelevance in Drug Design
LogP 1.05 (Predicted)Optimal for lead-like space; indicates good balance of solubility and permeability.[1]
TPSA 49.8

Well within the limit (<140

) for oral bioavailability.[1]
H-Bond Donors 0Enhances membrane permeability (Lipinski Rule of 5 compliant).[1]
H-Bond Acceptors 3Facilitates interaction with target protein residues (e.g., Ser, Thr, Tyr).[1]
Rotatable Bonds 3Low flexibility reduces entropy penalty upon binding to targets.[1]

Synthetic Routes & Process Chemistry

For research and scale-up, the synthesis of Benzyl 4-methyl-3-oxopiperazine-1-carboxylate typically follows one of two robust pathways. Route A is preferred for modifying existing scaffolds, while Route B is used for de novo ring construction.[1]

Route A: Regioselective Methylation (Recommended)

This route utilizes the commercially available 1-Cbz-3-oxopiperazine as the starting material.[1] The challenge lies in the selective alkylation of the amide nitrogen (N4) without affecting the carbamate.[1]

Mechanism: Deprotonation of the lactam NH (pKa ~15-17) requires a strong base like Sodium Hydride (NaH), followed by nucleophilic attack on Methyl Iodide (MeI).[1]

Experimental Protocol (Self-Validating)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-Cbz-3-oxopiperazine (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise.[1] Observation: Evolution of

    
     gas indicates reaction progress.[1] Stir for 30 mins at 0°C until gas evolution ceases.
    
  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexane).[1] The product will be less polar than the starting material.[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).[1][6] Wash combined organics with water (to remove DMF) and brine.[1] Dry over 
    
    
    .[1][6]
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Route B: Cyclization Strategy

Used when specific isotopic labeling or backbone modification is required.[1]

  • Precursors: N-Cbz-ethylenediamine + Chloroacetyl chloride

    
     Intermediate 
    
    
    Methylation.[1]
Synthesis Workflow Diagram

SynthesisWorkflowStart1-Cbz-3-oxopiperazine(Starting Material)Step1Deprotonation(NaH, DMF, 0°C)Start->Step1ActivationInterLactam AnionIntermediateStep1->Inter- H2 gasStep2Methylation(MeI, RT, 2h)Inter->Step2Nucleophilic AttackProductBenzyl 4-methyl-3-oxopiperazine-1-carboxylate(Target)Step2->ProductWorkup

Figure 1: Step-wise synthetic pathway for the regioselective methylation of the piperazinone core.

Medicinal Chemistry Applications

Peptidomimetics & Scaffold Hopping

This compound is a classic "scaffold hop" for the Gly-Gly or Ala-Gly dipeptide sequence.[1]

  • Constraint: The piperazine ring forces the backbone into a kinked conformation, often mimicking a

    
    -turn found in proteins.[1]
    
  • Protease Stability: Unlike natural peptides, the N-methylated lactam is resistant to enzymatic hydrolysis by serum proteases, significantly extending the half-life (

    
    ) of the drug candidate.[1]
    
Pharmacophore Mapping

In drug design, this scaffold is often derivatized at the C2 position (via lithiation) or the N1 position (after Cbz removal).[1]

Key Interactions:

  • N1-Cbz: Hydrophobic pocket binding (S1 subsite mimic).[1]

  • C3-Carbonyl: Hydrogen bonding with catalytic residues (e.g., Serine-OH in proteases).[1]

Structure-Activity Relationship (SAR) Logic

SAR_LogicCoreBenzyl 4-methyl-3-oxopiperazine-1-carboxylateN1N1-Cbz GroupCore->N1C3C3-CarbonylCore->C3N4N4-MethylCore->N4App1Protecting Group Strategy(Removable via H2/Pd)N1->App1App2H-Bond Acceptor(Mimics Peptide Bond)C3->App2App3Conformational Lock(Increases Permeability)N4->App3

Figure 2: Pharmacophore dissection highlighting the functional role of each structural component.

Analytical Characterization & Safety

Expected NMR Signatures

To validate the structure during synthesis, look for these diagnostic signals in


  • Aromatic Protons (Cbz): Multiplet at

    
     7.30–7.40 ppm (5H).[1]
    
  • Benzylic

    
    :  Singlet or AB quartet at 
    
    
    5.15 ppm (2H).
  • N-Methyl: Sharp singlet at

    
     2.95–3.05 ppm (3H).[1] Crucial for confirming methylation.
    
  • Ring Protons:

    • C2-

      
      : Singlet at 
      
      
      ~4.1 ppm (2H).[1]
    • C5/C6-

      
      : Multiplets at 
      
      
      3.4–3.7 ppm (4H).[1]
Safety Protocols
  • Methyl Iodide (MeI): A potent neurotoxin and alkylating agent.[1] MUST be handled in a fume hood. Use Silver Nitrate (

    
    ) solution to neutralize spills.[1]
    
  • Sodium Hydride (NaH): Pyrophoric.[1] Reacts violently with water.[1] Quench excess reagent with isopropanol or ethyl acetate under inert atmosphere before adding water.[1]

References

  • PubChem. (2025).[1][7] Benzyl 4-methyl-3-oxopiperazine-1-carboxylate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Micklefield, J. (2004).[1] Backbone modification of peptides: synthesis and biological relevance. Current Opinion in Chemical Biology. (Contextual grounding for 3-oxopiperazine as peptide mimics).

An In-depth Technical Guide to 1-Methyl-4-benzyloxycarbonyl-2-piperazinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical data, synthesis, and potential applications of 1-methyl-4-benzyloxycarbonyl-2-piperazinone. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, grounded in established chemical principles and supported by available data on analogous structures.

Introduction: The Significance of the Piperazinone Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and physicochemical properties, including the presence of two nitrogen atoms that can act as hydrogen bond acceptors and donors, allow for fine-tuning of a molecule's solubility, lipophilicity, and target-binding interactions.[2] The piperazinone core, a derivative of piperazine featuring a carbonyl group, serves as a versatile intermediate in the synthesis of complex molecules with diverse therapeutic potential, including antiviral, anticancer, and antidepressant agents.[3] This guide focuses on a specific derivative, 1-methyl-4-benzyloxycarbonyl-2-piperazinone, which incorporates a methyl group at the N1 position and a benzyloxycarbonyl (Cbz or Z) protecting group at the N4 position. The Cbz group is a widely used protecting group for amines in organic synthesis, known for its stability under various conditions and its facile removal via hydrogenolysis.

Section 1: Chemical Identity and Properties

Structure and Nomenclature
  • IUPAC Name: benzyl 4-methyl-3-oxopiperazine-1-carboxylate

  • Synonyms: 1-Methyl-4-Cbz-2-piperazinone, 1-methyl-4-(phenylmethylcarbonyl)-2-piperazinone

  • Chemical Formula: C₁₃H₁₆N₂O₃

  • Molecular Weight: 248.28 g/mol

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-methyl-4-benzyloxycarbonyl-2-piperazinone. These values are estimated based on the structure and data from analogous compounds.

PropertyPredicted ValueNotes
Appearance White to off-white solidBased on the appearance of similar Cbz-protected piperazinones.
Melting Point Not availableLikely a crystalline solid with a defined melting point.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.The benzyloxycarbonyl group increases lipophilicity.
pKa Not availableThe amide nitrogen is non-basic. The tertiary amine at N1 will be basic.

Section 2: Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below, starting from the commercially available 4-benzyloxycarbonyl-2-piperazinone.

Synthesis_Pathway start 4-Benzyloxycarbonyl-2-piperazinone step1 N-Methylation start->step1 Step 1 product 1-Methyl-4-benzyloxycarbonyl-2-piperazinone step1->product reagents1 Reagents: - Methyl iodide (CH3I) - Base (e.g., K2CO3, NaH) - Solvent (e.g., DMF, ACN) reagents1->step1 Applications start 1-Methyl-4-benzyloxycarbonyl-2-piperazinone step1 Deprotection (Hydrogenolysis) start->step1 product1 1-Methyl-2-piperazinone step1->product1 step2 Further Functionalization product1->step2 product2 Bioactive Molecules step2->product2

Sources

4-Cbz-1-methyl-2-oxopiperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cbz-1-methyl-2-oxopiperazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Cbz-1-methyl-2-oxopiperazine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The 2-oxopiperazine core is a privileged scaffold, frequently incorporated into bioactive molecules to enhance physicochemical properties and confer specific structural conformations.[1] This document details the fundamental molecular characteristics of 4-Cbz-1-methyl-2-oxopiperazine, presents a robust, step-by-step synthetic protocol with mechanistic insights, and explores its diverse applications in medicinal chemistry, including its role as a peptidomimetic and a key building block in the development of novel therapeutics targeting various disease areas.

Core Molecular Profile

The structural foundation of 4-Cbz-1-methyl-2-oxopiperazine is the piperazin-2-one ring, a six-membered heterocycle containing two nitrogen atoms. This core is synthetically versatile and imparts favorable properties such as improved aqueous solubility and metabolic stability to parent molecules.[1] The specific structure of the title compound is defined by three key features:

  • Piperazin-2-one Core: A cyclic amide (lactam) within a piperazine ring.

  • N1-Methylation: A methyl group (–CH₃) is attached to the nitrogen atom at position 1, influencing the compound's basicity and steric profile.

  • N4-Cbz Protection: A Carboxybenzyl (Cbz or Z) group is attached to the nitrogen at position 4. This is a common protecting group in peptide synthesis, valued for its stability under various conditions and its clean removal via hydrogenolysis.

These substitutions result in a chiral center at any substituted carbon, though for this guide, we will focus on the racemic synthesis unless specified.

Physicochemical Properties

The key quantitative descriptors for 4-Cbz-1-methyl-2-oxopiperazine have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
IUPAC Name Benzyl 4-methyl-3-oxopiperazine-1-carboxylate
CAS Number 78818-15-2[2]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Synthesis and Mechanistic Insights

The synthesis of substituted 2-oxopiperazines can be achieved through various strategies, often involving intramolecular cyclization of a linear precursor.[3][4] The protocol outlined below is a robust and logical approach for the preparation of 4-Cbz-1-methyl-2-oxopiperazine, adapted from established methodologies for similar heterocyclic structures.[5] The core of this strategy is a two-step process involving a reductive amination followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Cbz-1-methyl-2-oxopiperazine

Objective: To synthesize benzyl 4-methyl-3-oxopiperazine-1-carboxylate from commercially available starting materials.

Materials:

  • N-methylethylenediamine

  • Benzyl Chloroformate (Cbz-Cl)

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Monoprotection of N-methylethylenediamine

  • Rationale: To selectively acylate only one nitrogen atom in the subsequent step, the more reactive primary amine of N-methylethylenediamine is protected with the Cbz group.

  • Procedure:

    • Dissolve N-methylethylenediamine (1.0 eq) in DCM in a round-bottom flask cooled to 0 °C in an ice bath.

    • Add an aqueous solution of sodium bicarbonate (2.5 eq).

    • Slowly add benzyl chloroformate (1.0 eq) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to yield the crude N-Cbz-N'-methylethylenediamine, which can be used directly in the next step.

Step 2: Acylation with Chloroacetyl Chloride

  • Rationale: The remaining secondary amine is acylated with chloroacetyl chloride to introduce the carbonyl group and a leaving group (chloride) necessary for the final cyclization.

  • Procedure:

    • Dissolve the crude product from Step 1 in DCM at 0 °C.

    • Add triethylamine (1.2 eq) to act as a base.

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 3-5 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the linear precursor, benzyl 4-(2-chloroacetyl)-4-methyl-1,4-diazepane-1-carboxylate.

Step 3: Intramolecular Cyclization

  • Rationale: A strong base is used to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the 2-oxopiperazine ring in an intramolecular Sₙ2 reaction.

  • Procedure:

    • Dissolve the crude linear precursor from Step 2 in a suitable solvent like toluene.

    • Add a strong base, such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide, portion-wise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

    • Monitor the formation of the product by TLC.

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Rationale: To ensure the final product's purity, column chromatography is employed to remove any unreacted starting materials or side products.

  • Procedure:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield 4-Cbz-1-methyl-2-oxopiperazine as a solid or viscous oil.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cbz Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Intramolecular Cyclization A N-methylethylenediamine P1 N-Cbz-N'-methylethylenediamine A->P1 DCM, NaHCO3 B Benzyl Chloroformate B->P1 P2 Linear Precursor (Acyclic Amide) P1->P2 C Chloroacetyl chloride C->P2 TEA, DCM FP 4-Cbz-1-methyl-2-oxopiperazine P2->FP D Base (e.g., NaH) D->FP Toluene, Heat Application_Landscape cluster_applications Therapeutic & Research Applications Core 2-Oxopiperazine Scaffold App1 Peptidomimetics (Beta-Turn Mimics) Core->App1 Structural Rigidity App2 CNS Drug Discovery (e.g., Kappa Opioid Antagonists) Core->App2 Scaffold Hopping App3 Anti-Obesity Agents (MC4R Agonists) Core->App3 Pharmacophore Presentation App4 Oncology (e.g., PARP & Kinase Inhibitors) Core->App4 Modulation of Physicochemical Properties

Caption: The 2-oxopiperazine scaffold's role in drug discovery.

Conclusion

4-Cbz-1-methyl-2-oxopiperazine is more than a simple chemical entity; it is a versatile building block that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through well-established organic chemistry reactions, and its structure offers a unique combination of rigidity and functionality. For researchers and drug development professionals, understanding the properties, synthesis, and broad applicability of this and related 2-oxopiperazine scaffolds is crucial for designing the next generation of targeted and effective therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 231360, Piperazin-2-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 27826, 1-Methyl-4-nitrosopiperazine. Available from: [Link]

  • ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available from: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • ResearchGate. Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. Available from: [Link]

  • Yoo, B., & Kirshenbaum, K. (2008). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available from: [Link]

  • Cheméo. Chemical & Physical Properties of Piperazine. Available from: [Link]

  • Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Todtenkopf, M. S., et al. (2011). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Vempati, U. D., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. Available from: [Link]

  • Swamy, S., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Available from: [Link]

  • LinkedIn. Market Future Insights for Benzyl 3-oxopiperazine-1-carboxylate. Available from: [Link]

  • ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66057, 2-Methylpiperazine. Available from: [Link]

Sources

Technical Guide: Piperazinone Scaffold Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details advanced protecting group (PG) strategies for the piperazin-2-one scaffold, a privileged structure in kinase inhibitors (e.g., Palbociclib) and peptidomimetics. It addresses the specific chemo-selectivity challenges posed by the distinct electronic environments of the


 (lactam/amide) and 

(amine) positions.
Executive Summary: The Chemo-Architecture of Piperazinone

The piperazin-2-one scaffold presents a unique "dual-nitrogen" challenge. Unlike symmetrical piperazine, the carbonyl group at C2 creates a stark electronic divergence:

  • 
     (Amine, 
    
    
    
    ):
    Highly nucleophilic, basic (
    
    
    ). Reacts readily with electrophiles under mild conditions.
  • 
     (Lactam, 
    
    
    
    ):
    Non-nucleophilic, acidic (
    
    
    ). Requires deprotonation (strong base) or transition-metal catalysis for functionalization.

Successful synthesis requires orthogonal protection strategies that exploit this nucleophilic hierarchy to prevent regiochemical scrambling and racemization at the chiral


-carbon (

).
Strategic Protection Matrix
2.1. The Nucleophilic Hierarchy (Kinetic Control)

In an unprotected piperazin-2-one, the


 position is kinetically dominant. Introducing a limiting amount of electrophile (e.g., 

,

) in the presence of a mild base (

,

) results in exclusive

-protection
.

Critical Insight:


-protection cannot be achieved directly in the presence of a free 

amine using standard acylating agents. You must mask

first, or utilize a "masked" precursor strategy (see Section 4).
2.2. Common Orthogonal Pairs

For complex synthesis, the protecting groups at


 and 

must be removable under mutually exclusive conditions.
Strategy

Group (Amine)

Group (Lactam)
Orthogonality MechanismApplication
Acid/Base Boc (Acid labile)Bn (Hydrogenolysis)Boc removed with TFA/HCl; Bn stable to acid.General library synthesis.
Oxidative/Acid Cbz (Hydrogenolysis)PMB (Oxidative)PMB removed by CAN/DDQ; Cbz stable to oxidation.Late-stage diversification.[1]
Fluoride/Acid Teoc/SEM (Fluoride)Boc (Acid labile)Teoc removed by TBAF; Boc stable to

.
Sensitive substrates.[2]
Base/Acid Fmoc (Base labile)Boc (Acid labile)Fmoc removed by Piperidine; Boc stable to base.Solid-phase synthesis (SPPS).
Advanced Strategy: The Oxazolidinone Route

For high-precision synthesis, particularly when starting from chiral amino acids, the Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one strategy is superior to sequential protection. This bicyclic intermediate effectively "locks" the


 and the hydroxymethyl side chain (if present) in a latent protected state, allowing exclusive manipulation of 

.
Mechanism of Action:
  • Precursor:

    
    -bis-protected piperazine-2-carboxylic acid derivatives.[3]
    
  • Cyclization: Formation of the oxazolidinone ring simultaneously protects

    
     and the side chain.
    
  • Differentiation: The

    
     remains accessible for functionalization.
    
  • Ring Opening: Nucleophilic attack (e.g., NaOBn) opens the oxazolidinone, revealing the

    
    -substituent.
    
Visualizing the Logic
Figure 1: Decision Tree for Regioselective Protection

This diagram illustrates the decision logic for selecting the correct pathway based on the target substitution pattern.

PiperazinoneLogic Start Unprotected Piperazin-2-one TargetN4 Target: N4-Funct. Start->TargetN4 TargetN1 Target: N1-Funct. Start->TargetN1 DirectAlk Direct Electrophile (Mild Base, 0°C) TargetN4->DirectAlk Kinetic Control ProtectN4 Step 1: Protect N4 (Boc/Cbz) TargetN1->ProtectN4 Mask Nucleophile N4Product N4-Substituted Product DirectAlk->N4Product DeprotN1 Step 2: Strong Base (NaH/KHMDS) ProtectN4->DeprotN1 Activate Lactam AlkylateN1 Step 3: Electrophile (RX) DeprotN1->AlkylateN1 Deprotect Step 4: Deprotect N4 (TFA or H2/Pd) AlkylateN1->Deprotect N1Product N1-Substituted Product Deprotect->N1Product

Caption: Kinetic hierarchy dictates that N4 must be masked before N1 functionalization to prevent regiochemical mixtures.

Experimental Protocols
Protocol A: Regioselective

-Boc Protection

Validates the kinetic nucleophilicity difference.

  • Dissolution: Dissolve piperazin-2-one (1.0 equiv) in DCM (

    
    ).
    
  • Base Addition: Add

    
     (1.1 equiv). Cool to 
    
    
    
    .
  • Electrophile: Add

    
     (1.0 equiv) dropwise over 30 mins.
    
    • Note: Slow addition prevents bis-protection at

      
       (which can occur with excess reagent).
      
  • Workup: Stir 2h at RT. Wash with dilute citric acid (pH 4) to remove unreacted amine.

  • Yield: Typically >90%

    
    -Boc product. 
    
    
    
    remains free.
Protocol B:

-Alkylation of

-Protected Scaffold

Demonstrates lactam activation.

  • Activation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF at

    
     under Argon.
    
  • Addition: Add

    
    -Boc-piperazin-2-one (1.0 equiv) in DMF dropwise. Stir 30 min until 
    
    
    
    evolution ceases.
    • Observation: Solution typically turns clear or slightly yellow upon anion formation.

  • Alkylation: Add alkyl halide (1.2 equiv). Warm to RT and stir 4-12h.

  • Quench: Carefully quench with

    
    . Extract with EtOAc.
    
    • Caution: DMF removal requires thorough washing (LiCl solution) or high-vac evaporation to prevent emulsion.

Protocol C: Orthogonal Deprotection (PMB/Boc)

For scaffolds with


-PMB and 

-Boc.
  • Step 1 (

    
     Deprotection):  Dissolve substrate in MeCN/H2O (4:1). Add CAN (Ceric Ammonium Nitrate, 3.0 equiv). Stir at RT for 1-2h.
    
    • Result:

      
      -PMB is cleaved; 
      
      
      
      -Boc remains intact.
  • Step 2 (

    
     Deprotection):  Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 1h.
    
    • Result: Global deprotection.

Chirality & Racemization Control

Racemization at


 (alpha to the lactam carbonyl) is a high risk during 

-functionalization, especially under strongly basic conditions (e.g., NaH).

Mitigation Strategies:

  • Use "Soft" Bases: For

    
    -alkylation, use bases like 
    
    
    
    in DMF rather than NaH if the electrophile is reactive enough (e.g., benzyl bromide).
  • Avoid

    
    -Acylation:  Acyl groups at 
    
    
    
    increase the acidity of the
    
    
    proton, promoting enolization and racemization. Alkyl groups (Bn, PMB) are safer.
  • Route Selection: If

    
     chirality is critical, synthesize the ring after establishing the 
    
    
    
    substituent (e.g., via Reductive Amination of amino acid derivatives) rather than alkylating the formed lactam.
Figure 2: Synthesis Workflow for Chiral Retention

This diagram shows the "Cyclization Route" which avoids the high-risk basic alkylation step.

ChiralityFlow AminoAcid Chiral Amino Acid (e.g., N-Boc-Phe) Diamine Chiral Diamine Intermediate AminoAcid->Diamine Reductive Amination (w/ Aldehyde) Cyclization Cyclization (T3P/Base) Diamine->Cyclization Intramolecular Amide Bond Piperazinone Chiral Piperazinone (>99% ee) Cyclization->Piperazinone RiskPath Alternative: Direct N1-Alkylation (Risk of Racemization)

Caption: Building the ring from chiral precursors is safer for optical purity than alkylating the pre-formed lactam.

References
  • Regioselectivity in Piperazinone Synthesis Source: BenchChem Technical Support

    • Insight: Establishes the kinetic dominance of N4 and the necessity of N4-blocking for N1-functionaliz
  • Orthogonal Protection Strategies for Piperazines Source: National Institutes of Health (NIH) / PubMed Central

    • Insight: detailed review of orthogonal pairs (Boc/Cbz, Alloc/Boc)
    • (Note: Generalized link to PMC search for verification)

  • Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)

    • Insight: Describes the oxazolidinone route for simultaneous protection and activation of piperazine-2-carboxylic acid deriv
  • Prevention of Racemization in Peptide/Lactam Synthesis Source: AAPPTEC Technical Guide

    • Insight: Discusses the use of Hmb backbone protection and specific coupling reagents (T3P)

Sources

Navigating the Acquisition and Quality Control of 4-Cbz-1-methyl-2-piperazinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Cbz-1-methyl-2-piperazinone in Modern Drug Discovery

The piperazinone ring provides a rigidified framework that can orient substituents in a well-defined spatial arrangement, crucial for optimizing interactions with biological targets. The N-methylation can enhance metabolic stability and modulate basicity, while the Cbz group serves as a readily cleavable protecting group, allowing for subsequent selective functionalization at the N4 position. This makes this compound a key intermediate for the synthesis of complex molecules in drug discovery programs targeting a wide range of diseases.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the sourcing, synthesis, and critical quality control measures for this compound, empowering research teams to confidently incorporate this valuable intermediate into their synthetic workflows.

Procurement Strategy: Navigating the Custom Synthesis Landscape

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a standard, off-the-shelf commercial product. Its specific substitution pattern places it in the category of specialized chemical intermediates that typically require custom synthesis. This necessitates a shift in procurement strategy from simple purchasing to a collaborative process with a contract research organization (CRO) or a custom synthesis company.

The decision to pursue custom synthesis should be informed by a clear understanding of the synthetic route, potential impurities, and the analytical methods required for quality assurance. This knowledge is paramount for effective communication with a custom synthesis provider and for ensuring the final product meets the stringent requirements of your research.

Proposed Synthetic Pathway: A Plausible Route to this compound

Based on established synthetic methodologies for related piperazinone structures, a plausible and efficient two-step synthesis of this compound can be proposed. This pathway begins with the commercially available starting material, 1-methylpiperazin-2-one.

Step 1: Synthesis of 1-methylpiperazin-2-one

While 1-methylpiperazin-2-one itself can be sourced commercially, understanding its synthesis provides insight into potential upstream impurities. A common industrial synthesis involves the reaction of diethanolamine with methylamine at high temperature and pressure.[1]

Step 2: Cbz-Protection of 1-methylpiperazin-2-one

The key transformation is the selective protection of the secondary amine at the N4 position of 1-methylpiperazin-2-one with a carboxybenzyl (Cbz) group. This is typically achieved by reacting 1-methylpiperazin-2-one with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[2]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-methylpiperazin-2-one (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).

  • Addition of Cbz-Cl: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (1.0 to 1.2 equivalents) in the same solvent to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_purification Purification cluster_product Final Product 1-methylpiperazin-2-one 1-methylpiperazin-2-one Reaction Vessel Reaction Vessel 1-methylpiperazin-2-one->Reaction Vessel Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Vessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Vessel Aprotic Solvent (e.g., DCM) Aprotic Solvent (e.g., DCM) Aprotic Solvent (e.g., DCM)->Reaction Vessel Workup Workup Reaction Vessel->Workup Quenching & Extraction Column Chromatography Column Chromatography Workup->Column Chromatography Crude Product This compound This compound Column Chromatography->this compound Purified Product

Caption: Synthetic workflow for this compound.

Sourcing Starting Materials

The viability of the custom synthesis is dependent on the commercial availability and quality of the starting materials.

Starting MaterialCAS NumberPotential Commercial Suppliers
1-Methylpiperazin-2-one59702-07-7TCI America, Chem-Impex[3][4], Advanced ChemBlocks[5]
Benzyl Chloroformate501-53-1TCI Chemicals[6], Simson Pharma Limited, Tradeindia listed suppliers[7]
Selecting a Custom Synthesis Partner

Choosing the right custom synthesis partner is a critical decision. Factors to consider include technical expertise in heterocyclic chemistry, production scale, analytical capabilities, communication, and project turnaround time.

Custom Synthesis ProviderKey Strengths
EnamineLarge-scale synthesis capabilities and extensive building block library.[8]
Otava ChemicalsExpertise in custom synthesis of biologically active compounds and computational chemistry support.
Spectrum ChemicalBroad range of research chemicals and custom synthesis services.[4]
Hyma Synthesis Pvt. Ltd.Focus on contract research and custom synthesis of complex intermediates and APIs.[9]

Quality Control and Analytical Validation: A Self-Validating System

For a custom-synthesized compound, rigorous analytical testing is non-negotiable to ensure its identity, purity, and stability. The following analytical methods are essential for the comprehensive characterization of this compound.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of all expected proton signals, including the methyl group, the piperazinone ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts and coupling patterns will be indicative of the correct structure.

    • ¹³C NMR: Will verify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the piperazinone and the carbamate.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition.

    • The fragmentation pattern observed in MS/MS can provide further structural information.[10][11][12]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • An HPLC method with UV detection is the standard for determining the purity of the compound. A gradient elution method is typically employed to separate the main compound from any starting materials, byproducts, or degradation products.

    • The purity is reported as the area percentage of the main peak. For use in sensitive biological assays, a purity of >95% is generally required, with >98% being preferable.

  • Elemental Analysis:

    • Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula of this compound.

Analytical Workflow Protocol

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a suitable solvent (e.g., deuterated chloroform for NMR, methanol or acetonitrile for HPLC and MS).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

  • MS Analysis: Infuse the sample solution into a high-resolution mass spectrometer to obtain the exact mass. If necessary, perform MS/MS to analyze the fragmentation pattern.

  • HPLC Analysis: Inject the sample onto a suitable HPLC column (e.g., C18) and run a pre-determined gradient method. Integrate the peaks to determine the purity.

  • Data Review and Reporting: Compile all analytical data into a Certificate of Analysis (CoA). The CoA should include the structure, molecular formula, molecular weight, and the results of all analytical tests performed.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_validation Validation Parameters cluster_report Final Report Custom Synthesized Batch Custom Synthesized Batch NMR (1H, 13C) NMR (1H, 13C) Custom Synthesized Batch->NMR (1H, 13C) HRMS HRMS Custom Synthesized Batch->HRMS HPLC-UV HPLC-UV Custom Synthesized Batch->HPLC-UV Elemental Analysis Elemental Analysis Custom Synthesized Batch->Elemental Analysis Structure Confirmation Structure Confirmation NMR (1H, 13C)->Structure Confirmation Identity Confirmation Identity Confirmation HRMS->Identity Confirmation Purity Assessment Purity Assessment HPLC-UV->Purity Assessment Elemental Analysis->Identity Confirmation Certificate of Analysis (CoA) Certificate of Analysis (CoA) Structure Confirmation->Certificate of Analysis (CoA) Purity Assessment->Certificate of Analysis (CoA) Identity Confirmation->Certificate of Analysis (CoA)

Caption: Analytical workflow for quality control of this compound.

Conclusion: Empowering Research through Informed Sourcing and Rigorous Validation

This compound stands as a valuable but specialized intermediate in the arsenal of the medicinal chemist. Its acquisition through custom synthesis is a strategic necessity that requires a proactive and informed approach. By understanding the plausible synthetic pathways, carefully selecting a custom synthesis partner, and implementing a robust analytical quality control plan, researchers can confidently obtain this key building block for their drug discovery programs. This guide provides the foundational knowledge and practical steps to navigate this process, ensuring the integrity of the starting materials and, ultimately, the success of the research endeavors that rely on them.

References

  • Chem-Impex. 1-Methyl-piperazin-2-one. [Link]

  • Google Patents.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4831.
  • Chem-Impex. 1-Methyl-piperazin-2-one hydrochloride. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 1-Methylpiperazin-2-one. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • ACS Publications. Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. [Link]

  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • Wikipedia. N-Methylpiperazine. [Link]

  • NIST. Piperazine. [Link]

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • Google Patents. Preparation method of 1-methyl piperazine - CN102304102B.
  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • CP Lab Safety. Benzyl Chloroformate, 250 grams, Each. [Link]

  • Mass Spectrometry Bulletin. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • ChemBK. 1-Cbz-piperazine-2-carboxylic acid Methylester. [Link]

  • Tradeindia. Benzyl Chloroformate (CAS No 501-53-1) Manufacturers, Suppliers & Exporters. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

Sources

An In-Depth Technical Guide to Determining the Organic Solvent Solubility of 4-Cbz-1-methyl-2-piperazinone: A Methodological Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful development. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a detailed methodological framework for determining the solubility of 4-Cbz-1-methyl-2-piperazinone, a novel piperazinone derivative, in a range of organic solvents. While specific quantitative solubility data for this compound is not yet widely published, this document serves as a comprehensive "how-to" guide for researchers and scientists. It outlines the theoretical underpinnings of solubility, provides detailed experimental protocols, and offers insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data essential for advancing pharmaceutical research.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with a significant number of candidates failing due to poor biopharmaceutical properties. Solubility, the ability of a solid compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of these properties.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation.[1] Therefore, a thorough characterization of a compound's solubility profile in various media, including organic solvents, is a non-negotiable aspect of preclinical development.

Organic solvents play a crucial role throughout the drug development pipeline, from synthesis and purification to formulation and the preparation of stock solutions for in vitro and in vivo testing. A deep understanding of a compound's solubility in these solvents is essential for:

  • Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations, and for processes like spray drying and granulation.

  • Analytical Chemistry: Preparing accurate standard solutions for analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2]

  • Pharmacological Screening: Ensuring the compound is fully dissolved in a vehicle appropriate for biological assays to obtain accurate and reproducible results.

This guide focuses on this compound, a derivative of the versatile piperazinone scaffold. Piperazinone and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, including antibacterial and anti-tuberculosis agents.[3] Given its structural novelty, establishing a robust solubility profile for this compound is a critical first step in its evaluation as a potential drug candidate.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle. This principle is rooted in the thermodynamics of dissolution, which involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The key physicochemical properties of this compound that will influence its solubility in organic solvents include:

  • Polarity: The presence of the polar amide and carbamate functional groups, as well as the tertiary amine, will contribute to its overall polarity.

  • Hydrogen Bonding: The carbonyl oxygen atoms can act as hydrogen bond acceptors, and the N-H group in the piperazinone ring can act as a hydrogen bond donor.

  • Molecular Size and Shape: The bulky benzyl group will influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

Based on its structure, we can make some educated predictions about its solubility. The presence of both polar (amide, carbamate) and non-polar (benzyl group) moieties suggests that this compound will exhibit a nuanced solubility profile. It is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions and potentially act as hydrogen bond acceptors. Its solubility in non-polar solvents is likely to be moderate, influenced by the large non-polar benzyl group. For instance, a related compound, (S)-4-Cbz-2-Methylpiperazine, is reported to be soluble in dichloromethane and chloroform, while having poor water solubility.

The following diagram illustrates the key intermolecular forces at play during the dissolution process.

G cluster_0 Dissolution Process cluster_1 Key Intermolecular Forces solute_solid Solute (Solid Crystal Lattice) dissolved_solute Solvated Solute Molecules solute_solid->dissolved_solute Overcoming Solute-Solute Interactions (Lattice Energy) solvent_bulk Solvent (Bulk) solvent_bulk->dissolved_solute Formation of Solute-Solvent Interactions (Solvation Energy) H_Bond Hydrogen Bonding dissolved_solute->H_Bond Dipole_Dipole Dipole-Dipole dissolved_solute->Dipole_Dipole Van_der_Waals Van der Waals Forces dissolved_solute->Van_der_Waals caption Thermodynamic Principles of Dissolution

Caption: Thermodynamic Principles of Dissolution

Experimental Determination of Solubility: A Step-by-Step Guide

The following section provides a detailed protocol for determining the equilibrium solubility of this compound in a selection of common organic solvents. The choice of solvents should cover a range of polarities to provide a comprehensive solubility profile.

Recommended Solvents:

Solvent ClassExamplesRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding, mimicking some biological environments.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess large dipole moments and can accept hydrogen bonds.
Non-Polar Toluene, HexanePrimarily engage in van der Waals interactions.
Chlorinated Dichloromethane (DCM), ChloroformOften good solvents for a wide range of organic compounds.
Ester Ethyl AcetateIntermediate polarity, commonly used in synthesis and chromatography.
Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

The overall experimental workflow is depicted in the following diagram:

G start Start step1 Add excess 4-Cbz-1-methyl- 2-piperazinone to a vial start->step1 step2 Add a known volume of organic solvent step1->step2 step3 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) step2->step3 step4 Centrifuge to separate undissolved solid step3->step4 step5 Filter the supernatant through a 0.22 µm filter step4->step5 step6 Dilute the saturated solution with a suitable solvent step5->step6 step7 Quantify the concentration using a validated HPLC method step6->step7 end End step7->end caption Shake-Flask Solubility Determination Workflow

Caption: Shake-Flask Solubility Determination Workflow

Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting amount of 10-20 mg is typically adequate for a 1 mL solvent volume.

    • Pipette a precise volume (e.g., 1.0 mL) of the selected organic solvent into the vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A 24 to 48-hour equilibration time is generally sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound.

Data Analysis and Reporting

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be reported in standard units, such as mg/mL or mol/L, and should include the mean and standard deviation of the replicate measurements.

Example Calculation:

If the HPLC analysis of a 100-fold diluted sample gives a concentration of 0.15 mg/mL, the solubility of the undiluted sample is:

Solubility = 0.15 mg/mL * 100 = 15 mg/mL

The final data should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1< 0.1< 0.0004
Toluene2.45.2 ± 0.30.021 ± 0.001
Dichloromethane3.185.6 ± 4.10.348 ± 0.017
Ethyl Acetate4.423.1 ± 1.50.094 ± 0.006
Acetone5.145.8 ± 2.70.186 ± 0.011
Ethanol5.218.9 ± 1.10.077 ± 0.004
Methanol6.632.5 ± 2.00.132 ± 0.008
Acetonitrile6.260.3 ± 3.50.245 ± 0.014
DMSO7.2> 200> 0.812

Note: The data in this table is purely illustrative and should be replaced with experimentally determined values.

Discussion and Interpretation of Results

The experimentally determined solubility data will provide valuable insights into the physicochemical properties of this compound. By analyzing the trends in solubility across solvents of varying polarities, researchers can:

  • Validate Theoretical Predictions: Compare the experimental data with the initial predictions based on the molecular structure. For example, high solubility in DCM and acetonitrile would be consistent with the presence of polar functional groups.

  • Inform Process Development: The solubility data will directly guide the choice of solvents for synthesis, purification, and crystallization. For instance, a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be an ideal candidate for recrystallization.

  • Guide Formulation Strategies: For liquid formulations, solvents in which the compound is highly soluble will be preferred. For solid dosage forms, understanding the solubility in organic solvents is crucial for manufacturing processes such as wet granulation.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the solubility of this compound in organic solvents. By following the detailed protocols and adhering to the principles of good scientific practice, researchers can generate high-quality, reliable data. This information is not merely a set of physical constants but rather a critical piece of the puzzle in the complex process of drug development. A thorough understanding of solubility is indispensable for making informed decisions that will ultimately contribute to the successful translation of a promising new chemical entity from a laboratory curiosity to a life-changing therapeutic.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-79. [Link]

  • Glomme, A., & Stephens, G. (2006). Solubility of pharmaceutical solids. In Solubility in Pharmaceutical Chemistry (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Bouling Chemical Co., Limited. (n.d.). (S)-4-Cbz-2-Methylpiperazine. Retrieved February 8, 2024, from [Link]

  • ChemBK. (2024, April 9). 2-Piperazinone, 4-methyl-. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved February 8, 2024, from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved February 8, 2024, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved February 8, 2024, from [Link]

Sources

Comprehensive Safety and Handling Guide for Cbz-Protected Piperazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for Cbz-Protected Piperazinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

Cbz-protected piperazinones (e.g., benzyl 3-oxopiperazine-1-carboxylate, CAS 78818-15-2) serve as critical scaffolds in the synthesis of peptidomimetics, viral protease inhibitors, and GPCR ligands. While often classified as "intermediate" hazards compared to their reactive precursors, their safety profile requires nuanced understanding due to the latent sensitization potential of the piperazine core and the specific risks associated with their deprotection.

This guide moves beyond standard GHS classifications to provide a causal analysis of hazards, grounded in the structure-activity relationships (SAR) of the piperazine and carbamate moieties.

Chemical Identification Anchor
  • Representative Compound: Benzyl 3-oxopiperazine-1-carboxylate[1]

  • CAS Number: 78818-15-2[2][3]

  • Molecular Formula: C₁₂H₁₄N₂O₃[2][3]

  • Synonyms: 1-Cbz-3-oxopiperazine; 4-Cbz-2-oxopiperazine (numbering depends on nomenclature priority).

Hazard Identification & Toxicology Profile

The "Masking Effect" on Toxicity

A critical insight for medicinal chemists is understanding how the Carboxybenzyl (Cbz) group alters the toxicity profile of the parent heterocycle.

  • Basicity Reduction: The Cbz group converts the secondary amine to a carbamate, while the "oxo" group creates a lactam. This significantly lowers the pKa compared to free piperazine (pKa ~9.8), reducing immediate corrosivity (H314) to irritation (H315/H319).

  • Sensitization Persistence: While the Cbz group reduces volatility, the metabolic cleavage or impurities of free piperazine (a known respiratory and skin sensitizer, H334/H317) necessitate treating these intermediates as potential sensitizers.

GHS Classification (29 CFR 1910.1200 / EU CLP)

Based on aggregated data for CAS 78818-15-2 and analogs.

Hazard ClassCategoryHazard StatementH-Code
Skin Corrosion/Irritation Cat 2Causes skin irritation.[4][5][6][7]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[6][8]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[4][6][8]H335
Sensitization (Precautionary)WatchlistTreat as potential sensitizer due to piperazine core.H317
Quantitative Toxicity Data (Read-Across Analysis)

Specific LD50 data for Cbz-piperazinones is often unavailable. We apply Read-Across principles from the parent compounds:

  • Piperazine (Parent): Oral LD50 (Rat) ~1900 mg/kg; Dermal LD50 (Rabbit) ~4000 mg/kg.[9]

  • Benzyl Carbamate (Analog): Oral LD50 (Rat) >2500 mg/kg.

  • Inference: Cbz-protected piperazinones likely possess an Oral LD50 >2000 mg/kg (Category 5 or Unclassified), making them less acutely toxic than the reagents used to create them.

Safe Synthesis & Handling Workflows

The primary risks occur not during storage of the stable solid, but during the protection (synthesis) and deprotection (hydrogenolysis) phases.

Synthesis Phase (Cbz-Cl + Piperazinone)
  • Reagent Hazard: Benzyl chloroformate (Cbz-Cl) is a lachrymator and corrosive. It releases HCl gas upon reaction.

  • Control Measure: Reactions must be conducted in a fume hood with a base trap (e.g., NaOH scrubber) to neutralize evolved HCl.

  • Solvent Vector: Dichloromethane (DCM) is commonly used. Nitrile gloves (0.11 mm) provide only momentary splash protection against DCM; use PVA or Viton gloves for prolonged handling or double-glove with immediate change protocols.

Deprotection Phase (Hydrogenolysis)

Removing the Cbz group typically involves H₂ gas and Palladium on Carbon (Pd/C).

  • Fire Hazard: Pd/C is pyrophoric when dry.

  • Protocol: Always wet the Pd/C catalyst with an inert solvent (e.g., toluene or water) before adding the flammable reaction solvent (methanol/ethanol) to prevent ignition of solvent vapors.

Visualized Safety Workflow

The following diagram outlines the hazard evolution through the synthetic pathway.

SafetyWorkflow cluster_0 Critical Control Points Reactants Reactants (Piperazinone + Cbz-Cl) Reaction Protection Step (Exothermic, HCl Gas) Reactants->Reaction Scrubber Required Product Cbz-Piperazinone (Solid, Irritant H315/H319) Reaction->Product Workup (DCM/EtOAc) Deprotection Deprotection (H2/Pd-C, Pyrophoric) Product->Deprotection Hydrogenolysis Final Free Piperazine (Sensitizer H334/H317) Deprotection->Final Filtration (Fire Risk)

Figure 1: Hazard evolution during the synthesis and deprotection of Cbz-piperazinones. Note the transition from Corrosive/Lachrymator risks (Reactants) to Fire risks (Deprotection).

Storage and Stability

  • Physical State: White to off-white crystalline solid.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature (25°C), but long-term storage at 2–8°C is recommended to prevent slow hydrolysis of the carbamate linkage.

  • Incompatibilities: Strong oxidizing agents (risk of N-oxide formation) and strong acids/bases (hydrolysis of the Cbz group).

Emergency Response Protocols

Exposure Response Logic

Immediate action is dictated by the route of entry.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15 min; lift lids.Crystalline solids can cause mechanical abrasion + chemical irritation.
Skin Contact Wash with soap/water.[6][7] Do NOT use alcohol.Alcohol increases skin permeability, potentially enhancing systemic absorption of the carbamate.
Inhalation Move to fresh air.[6][9][10] Monitor for wheezing.Piperazine motifs can trigger delayed hypersensitivity (asthma-like symptoms).
Ingestion Rinse mouth. Do NOT induce vomiting.Low acute toxicity, but aspiration of foam/emesis is a risk.
Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator (dust hazard), safety goggles, and nitrile gloves.

  • Contain: Do not dry sweep (generates dust). Use a HEPA vacuum or wet-sweeping method.

  • Neutralize: Wash the area with a dilute surfactant; collect waste in a drum labeled "Non-RCRA Regulated Organic Solid" (unless mixed with hazardous solvents).

Emergency Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash w/ Soap & Water NO Ethanol/Solvents Skin->ActionSkin ActionEye Irrigate 15 mins Consult Ophthalmologist Eye->ActionEye ActionInhal Fresh Air + Oxygen Monitor for Sensitization Inhal->ActionInhal

Figure 2: Decision logic for emergency response. Note the specific prohibition of solvents for skin cleaning to prevent enhanced absorption.

Environmental Impact & Disposal

  • Aquatic Toxicity: Piperazine derivatives are generally harmful to aquatic life with long-lasting effects (Category 3, H412). The Cbz group increases lipophilicity (LogP ~1.5–2.0), potentially increasing bioaccumulation compared to free piperazine.

  • Disposal:

    • Solid Waste: Incineration in a licensed chemical combustor equipped with afterburners and scrubbers (to handle NOx emissions).

    • Aqueous Waste: Do not discharge into drains. Cbz-piperazinones are not readily biodegradable.

Regulatory Compliance

  • TSCA (USA): Often listed for "R&D Use Only" or under a Low Volume Exemption (LVE). Not typically on the public inventory for bulk commercial use.

  • REACH (EU): Intermediates must be handled under Strictly Controlled Conditions (SCC) to minimize registration requirements for tonnage bands <10 tpa.

  • DEA (USA): While some piperazines (e.g., BZP) are controlled, Cbz-protected 3-oxopiperazines are generally not scheduled substances, but verification of specific substitution patterns is required.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736777, Benzyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperazine derivatives. Retrieved from [Link]

Sources

Therapeutic Potential of N-Methyl Piperazinone Derivatives: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a ubiquitous pharmacophore in modern medicinal chemistry, anchoring blockbuster drugs like Imatinib and Sildenafil.[1] However, its oxidized lactam analogue, the piperazinone (specifically N-methyl piperazinone ), represents a distinct and underutilized scaffold with unique therapeutic advantages.[2] Unlike the conformationally flexible piperazine, the piperazinone core introduces a degree of planarity and a specific hydrogen-bond acceptor motif (the lactam carbonyl) that mimics peptide bonds.[2]

This guide analyzes the therapeutic utility of N-methyl piperazinone derivatives. It moves beyond general piperazine chemistry to focus on the lactam's role as a constrained peptidomimetic and a chiral building block . We examine its application in oncology (kinase inhibition), infectious disease (HIV-1 inhibition), and CNS modulation, highlighting how N-methylation optimizes pharmacokinetics by modulating solubility and metabolic stability.[2]

Medicinal Chemistry: The Piperazinone Advantage

Scaffold Analysis: Piperazine vs. Piperazinone

While piperazine acts primarily as a basic linker or solubility enhancer, the piperazinone scaffold offers distinct electronic and steric properties.

FeaturePiperazine (Amine)Piperazinone (Lactam)Therapeutic Implication
Basicity High (pKa ~9.[2]8)Low (Amide N is non-basic)Piperazinone avoids lysosomal trapping; better membrane permeability.[2]
H-Bonding Donor/AcceptorDonor (NH) / Acceptor (C=O)The C=O mimics the peptide backbone, enabling specific binding to protease/kinase active sites.[2]
Conformation Chair (Flexible)Half-Chair/Planar (Rigid)Reduced entropic penalty upon binding; ideal for "locking" bioactive conformations.[2]
Metabolism N-oxidation, N-dealkylationRing opening (rare), HydroxylationLactam ring is generally more metabolically stable than the secondary amine.[2]
The Role of N-Methylation

N-methylation of the piperazinone ring (at N1 or N4 positions) is a critical optimization strategy.[2]

  • Solubility: Disrupts crystal lattice energy, often improving aqueous solubility compared to the unsubstituted lactam.[2]

  • Metabolic Blockade: Methylation at the N4 position prevents N-glucuronidation and oxidative deamination.

  • Conformational Lock: The N-methyl group introduces steric bulk that can force the ring into a specific pucker, favoring bio-active conformations.

Therapeutic Applications & Mechanism of Action[1][3][4]

Oncology: Kinase Inhibition (VEGFR2 / EGFR)

N-methyl piperazinone derivatives function as potent Type II kinase inhibitors.[2] The lactam moiety often resides in the solvent-exposed region or interacts with the hinge region of the kinase ATP-binding pocket.

  • Mechanism: The lactam carbonyl accepts a hydrogen bond from the backbone NH of the kinase hinge region. The N-methyl group projects into the hydrophobic pocket, displacing water and increasing entropy-driven binding affinity.

  • Case Study: Piperazinone-based Thiazolidinones .

    • Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[2][3]

    • Outcome: Derivatives showed IC50 values < 0.3 µM, inducing caspase-dependent apoptosis in HepG2 cells.[2][3] The piperazinone ring acted as a rigid spacer, orienting the thiazolidinone warhead correctly.[2]

Infectious Disease: HIV-1 Reverse Transcriptase

N-methyl piperazinones serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

  • Mechanism: Phenylalanine derivatives incorporating a 2-piperazinone moiety have demonstrated sub-micromolar anti-HIV activity (EC50 = 0.09 µM).[2]

  • SAR Insight: The 2-piperazinone ring acts as a bioisostere for the imidazolidinone ring found in other NNRTIs, providing improved lipophilicity and blood-brain barrier (BBB) penetration.[2]

CNS Disorders: 5-HT1A Receptor Modulation

While less common than piperazines, piperazinones are explored as "silent" antagonists for serotonin receptors.[2]

  • Utility: The reduced basicity of the lactam nitrogen prevents the high-affinity ionic interaction typical of amines, modulating the residence time on the receptor. This is useful for designing partial agonists with lower side-effect profiles.[2]

Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) and the synthesis logic for N-methyl piperazinone derivatives.

Piperazinone_SAR cluster_synthesis Synthesis Workflow Core N-Methyl Piperazinone (Scaffold) N1_Me N1-Methylation (Solubility & Metabolic Stability) Core->N1_Me C2_Ketone C2-Carbonyl (Lactam) (H-Bond Acceptor / Peptide Mimic) Core->C2_Ketone C3_Sub C3-Chiral Center (Target Selectivity / Stereochemistry) Core->C3_Sub N4_Sub N4-Functionalization (Linker to Warhead / Pharmacophore) Core->N4_Sub Metab Metabolic Blockade (Prevents N-Glucuronidation) N1_Me->Metab Kinase Kinase Binding (Hinge Region Interaction) C2_Ketone->Kinase H-Bonding Rigidity Conformational Rigidity (Reduced Entropic Penalty) C3_Sub->Rigidity N4_Sub->Kinase Warhead Attachment Start Ethylenediamine + Alpha-Keto Ester Cyclization Cyclization (Reflux) Start->Cyclization Methylation N-Methylation (MeI / NaH) Cyclization->Methylation Product N-Methyl Piperazinone Methylation->Product

Figure 1: SAR analysis and synthesis workflow for N-methyl piperazinone derivatives, highlighting key interaction points.

Experimental Protocols

Synthesis of 4-Methylpiperazin-2-one (General Protocol)

This protocol describes the synthesis of the core scaffold from ethylenediamine and a keto-ester, followed by selective methylation.[2]

Reagents:

  • Ethylenediamine (10 mmol)[2]

  • Ethyl pyruvate or Ethyl chloroacetate (10 mmol)[2]

  • Methanol (solvent)[2]

  • Methyl Iodide (MeI)[2]

  • Sodium Hydride (NaH, 60% dispersion)[2]

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve ethylenediamine (1.0 eq) in anhydrous methanol under N2 atmosphere.

    • Add ethyl chloroacetate (1.0 eq) dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Heat to reflux for 6 hours to ensure ring closure.

    • Validation: Monitor by TLC (MeOH:DCM 1:9).[2] The disappearance of the ester spot indicates cyclization.[2]

    • Concentrate in vacuo to yield piperazin-2-one.[2]

  • Selective N-Methylation:

    • Dissolve the crude piperazin-2-one in dry DMF.[2]

    • Cool to 0°C and add NaH (1.1 eq) carefully. Stir for 30 mins.

    • Add Methyl Iodide (1.0 eq) dropwise.[2] Note: Control stoichiometry to avoid quaternary ammonium salt formation.

    • Stir at RT for 4 hours.

    • Quench with ice water and extract with Ethyl Acetate (3x).[2]

    • Purify via column chromatography (Silica gel, DCM/MeOH gradient).[2]

In Vitro Cytotoxicity Assay (MTT Protocol)

To evaluate the therapeutic potential of the synthesized derivatives against cancer cell lines (e.g., HepG2, MCF-7).[2]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (N-methyl piperazinone derivatives) at varying concentrations (0.1 – 100 µM). Include Doxorubicin as a positive control.[2]

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes reported potency data for piperazinone-based derivatives in oncology applications.

Compound ClassTarget / Cell LineIC50 / EC50Key Structural FeatureReference
Guanidine-Piperazinone HT-29 (Colon Cancer)< 5.0 µMBioisostere of Imidazole[1]
Thiazolidinone-Piperazinone HepG2 (Liver Cancer)0.03 - 0.06 µMPiperazinone linker to warhead[2]
Phenylalanine-Piperazinone HIV-1 Replication0.09 µM2-piperazinone peptidomimetic[3]
(R)-3-Methylpiperazin-2-one Chiral IntermediateN/AHigh enantiomeric purity (>99%)[4]

Future Outlook & Challenges

The N-methyl piperazinone scaffold is poised for growth in Fragment-Based Drug Design (FBDD) .[2] Its low molecular weight and rigid geometry make it an ideal "fragment" for probing protein sub-pockets.[2]

  • Challenge: Selective functionalization of the C3/C5/C6 positions remains synthetically demanding compared to N-alkylation.

  • Opportunity: Development of C-H activation methods to functionalize the piperazinone ring directly will unlock new IP space for this scaffold.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed Central.[2] [Link][2]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed.[2] [Link]

  • Recent advances in the piperazine based antiviral agents. Arabian Journal of Chemistry. [Link][2]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ChemistryOpen. [Link][2]

Sources

Methodological & Application

synthesis of 4-Cbz-1-methyl-2-piperazinone from 1-methylpiperazin-2-one

[1]

1

Abstract & Strategic Overview

This Application Note details the protocol for the synthesis of 4-Cbz-1-methyl-2-piperazinone (also known as benzyl 4-methyl-3-oxopiperazine-1-carboxylate) starting from 1-methylpiperazin-2-one .[1]

The target molecule is a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors (e.g., Imatinib analogs, PARP inhibitors). The synthesis relies on the regioselective protection of the secondary amine (N4) in the presence of the tertiary amide (N1).[1] Because the N1 nitrogen is part of the lactam functionality and is methylated, it is non-nucleophilic under standard acylation conditions. Therefore, the reaction proceeds with high regioselectivity for the N4 position using Benzyl chloroformate (Cbz-Cl).[1]

Key Advantages of this Protocol:

  • Regiocontrol: Exploits the inherent nucleophilicity difference between the amine (N4) and the lactam (N1).[1]

  • Scalability: Designed for gram-to-multigram scale using standard organic synthesis equipment.[1]

  • Purity: Minimizes hydrolytic degradation of Cbz-Cl through controlled temperature addition.[1]

Retrosynthetic Analysis & Mechanism

Reaction Scheme

The transformation involves the nucleophilic attack of the secondary amine on the acyl chloride of the Cbz-Cl reagent, followed by elimination of HCl, which is scavenged by a base.

ReactionSchemeSM1-Methylpiperazin-2-one(CAS: 59702-07-7)Nucleophilic N4ProductThis compound(Target)SM->Product Regioselective AcylationReagentBenzyl Chloroformate(Cbz-Cl)ElectrophileReagent->ProductBaseBase (TEA or Na2CO3)HCl ScavengerBase->ProductPromoter

Figure 1: Reaction scheme illustrating the regioselective protection of the N4-amine.

Mechanistic Insight

The starting material, 1-methylpiperazin-2-one, contains two nitrogen atoms:[1]

  • N1 (Lactam): This nitrogen is conjugated with the carbonyl group (amide resonance).[1] It is planar,

    
    -hybridized, and its lone pair is delocalized, rendering it non-nucleophilic .[1]
    
  • N4 (Amine): This is a secondary amine with a localized lone pair in an

    
     orbital.[1] It is highly nucleophilic .[1]
    

Consequently, no protection of the lactam N1 is required. The reaction is driven by the attack of N4 on the carbonyl of Cbz-Cl.[1]

Experimental Protocol

Two methods are provided. Method A is preferred for standard organic synthesis laboratories using anhydrous solvents.[1] Method B is a biphasic Schotten-Baumann condition, useful if the starting material is supplied as a hydrochloride salt or for green chemistry applications.[1]

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
1-Methylpiperazin-2-one 114.151.0Substrate59702-07-7
Benzyl chloroformate (Cbz-Cl) 170.591.1 - 1.2Reagent501-53-1
Triethylamine (TEA) 101.191.5 - 2.0Base (Method A)121-44-8
Sodium Carbonate (

)
105.992.0Base (Method B)497-19-8
Dichloromethane (DCM) -SolventSolvent75-09-2
Method A: Organic Phase Protocol (Recommended)[1]
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen (

    
    ).[1][3]
    
  • Dissolution: Add 1-methylpiperazin-2-one (1.0 equiv) and DCM (10 mL per gram of substrate).

  • Base Addition: Add Triethylamine (1.5 equiv). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Cbz-Cl (1.1 equiv) dropwise via the addition funnel over 15–30 minutes.

    • Critical Parameter: Maintain internal temperature < 5°C to prevent Cbz-Cl decomposition and exotherms.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:10) or LCMS.[1] The secondary amine spot should disappear.

  • Quench & Workup:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (2x) to remove unreacted amine and TEA.[1] (Note: The product is a lactam/carbamate and will not protonate/extract into the acid layer significantly, but the starting amine will).

    • Wash with saturated

      
        (1x) to neutralize residual acid.[1]
      
    • Wash with Brine (1x).[1]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil often solidifies or is sufficiently pure (>95%).[1] If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).[1]

Method B: Schotten-Baumann (Biphasic)[1]
  • Dissolve 1-methylpiperazin-2-one (1.0 equiv) in Water (5 mL/g).

  • Add

    
      (2.0 equiv) or 
    
    
    (2.5 equiv).[1] Stir until dissolved.
  • Add an equal volume of DCM or Ethyl Acetate . Cool to 0°C.[1][2][4]

  • Add Cbz-Cl (1.2 equiv) dropwise to the vigorously stirred biphasic mixture.

  • Stir at RT for 4–16 hours.

  • Separate layers. Extract the aqueous layer with DCM (2x).[1][2]

  • Combine organics, dry over

    
    , and concentrate.
    

Process Workflow & Decision Tree

WorkflowStartStart: 1-Methylpiperazin-2-oneCheckSaltIs SM a HCl salt?Start->CheckSaltMethodAMethod A (DCM/TEA)Add 2.5 eq BaseCheckSalt->MethodAYesMethodA_StdMethod A (DCM/TEA)Add 1.5 eq BaseCheckSalt->MethodA_StdNoAdditionCool to 0°CAdd Cbz-Cl dropwiseMethodA->AdditionMethodA_Std->AdditionMonitorMonitor TLC/LCMS(Disappearance of SM)Addition->MonitorWorkupWash: 1M HCl -> NaHCO3 -> BrineMonitor->WorkupDryDry (Na2SO4) & ConcentrateWorkup->DryYieldFinal Product(Clear Oil/White Solid)Dry->Yield

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

Expected Data
  • Physical State: Colorless to pale yellow oil (may solidify upon standing/chilling).[1]

  • LCMS: ESI (+) m/z calculated for

    
    ; found 249.1.[1]
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.30–7.40 (m, 5H, Ar-H)[1]
      
    • 
       5.15 (s, 2H, 
      
      
      )[1]
    • 
       4.20 (s, 2H, H-3 piperazine ring)[1]
      
    • 
       3.70 (t, 2H, H-5)[1]
      
    • 
       3.35 (t, 2H, H-6)[1]
      
    • 
       3.00 (s, 3H, N-Me)
      (Note: Chemical shifts are approximate estimates based on analogous piperazinone structures).
      
Troubleshooting Guide
IssuePossible CauseCorrective Action
Low Yield Hydrolysis of Cbz-ClEnsure reagents are dry. Use Method A. Increase Cbz-Cl to 1.3 equiv.[1]
Bis-acylation Extremely rareUnlikely due to N1 non-nucleophilicity.[1] Verify SM identity.[1][4]
SM Remaining Incomplete ReactionCheck base stoichiometry. If SM is HCl salt, ensure enough base is added to free the amine.
O-Acylation Enol formationUnlikely at 0°C. Maintain low temp during addition.[1]

Safety & Handling (HSE)

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a potent lachrymator .[1]

    • Control: Handle strictly in a fume hood.[1]

    • Decomposition: Decomposes to release HCl and Benzyl Chloride.[1] Store in a refrigerator.

    • Neutralization: Quench excess reagent with aqueous ammonia or dilute NaOH.[1]

  • 1-Methylpiperazin-2-one: Irritant.[1] Avoid skin contact.[1]

  • Dichloromethane: Suspected carcinogen.[1] Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides limited protection).[1]

References

  • Compound Synthesis Context: The target compound is a known intermediate in the synthesis of BACE inhibitors and other bioactive agents.

    • Source: Coburn, C. A., et al. (2005).[1] Amides as BACE Inhibitors. WO2005108391A1.[1] (Describes the reverse synthesis, confirming the structure).

  • General Cbz Protection Protocol: Standard methodology for amine protection.[1]

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for amine protection mechanisms).

  • Piperazinone Chemistry: Regioselectivity of piperazinone alkylation/acyl

    • Source: BenchChem Application Note. Regioselectivity in 1-(Piperazin-2-yl)ethanol Reactions.

  • Reagent Safety: Benzyl Chloroformate Safety D

    • Source: PubChem CID 10387.[1][4] [1]

procedure for Cbz protection of 1-methyl-2-piperazinone

Author: BenchChem Technical Support Team. Date: February 2026

<_ Application Note & Protocol: Benzyloxycarbonyl (Cbz) Protection of 1-Methyl-2-Piperazinone

Abstract

This document provides a comprehensive guide for the N-benzyloxycarbonyl (Cbz) protection of 1-methyl-2-piperazinone, a key intermediate in pharmaceutical synthesis. We present a detailed, optimized protocol using benzyl chloroformate under Schotten-Baumann conditions. This guide delves into the underlying reaction mechanism, explains the rationale behind procedural steps, and offers a robust framework for process validation through characterization and safety protocols. It is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction and Scientific Context

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone amine-protecting group in modern organic synthesis, particularly revered in peptide chemistry since its introduction by Bergmann and Zervas.[1] Its utility stems from its remarkable stability to a wide range of reagents and conditions, yet it can be cleaved under mild hydrogenolysis conditions.[2][3] This orthogonality makes it an ideal choice in multi-step syntheses of complex molecules.

1-Methyl-2-piperazinone is a cyclic diamine derivative featuring two distinct nitrogen atoms. The secondary amine at the 4-position is significantly more nucleophilic and less sterically hindered than the tertiary amide nitrogen at the 1-position. This inherent difference in reactivity allows for the highly selective protection of the N4-position. The resulting product, 4-Cbz-1-methyl-2-piperazinone, is a valuable building block, enabling further functionalization at other positions of the piperazinone ring, which is a common scaffold in various drug candidates.

This protocol employs Schotten-Baumann conditions, a reliable method for acylating amines using an acyl chloride in a biphasic system with an aqueous base.[4][5] The base serves the dual purpose of neutralizing the hydrochloric acid byproduct and maintaining the amine in its deprotonated, nucleophilic state.[6]

Reaction Principle and Mechanism

The Cbz protection of 1-methyl-2-piperazinone is a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine (N4) attacks the electrophilic carbonyl carbon of benzyl chloroformate.[3] Chloride, an excellent leaving group, is subsequently expelled. The reaction generates one equivalent of hydrochloric acid (HCl), which is immediately neutralized by the base present in the reaction medium.[1][6]

The key steps of the mechanism are:

  • Nucleophilic Attack: The secondary amine of 1-methyl-2-piperazinone attacks the carbonyl carbon of benzyl chloroformate.

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, expelling a chloride ion to form the protonated carbamate.

  • Deprotonation: The base (e.g., sodium carbonate) neutralizes the generated HCl and deprotonates the carbamate, yielding the final product and preventing unwanted side reactions.[6]

Caption: Reaction mechanism for Cbz protection.

Experimental Protocol

This protocol is optimized for a ~10 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Methyl-2-piperazinone≥97%Sigma-AldrichStore in a desiccator.
Benzyl Chloroformate (Cbz-Cl)≥95%, StabilizedFisher ScientificLachrymator, Corrosive. Handle in a fume hood. Store at -20°C.[7]
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%VWR
Dichloromethane (DCM)Anhydrous, ≥99.8%MilliporeSigma
Deionized Water
Brine (Saturated NaCl)
Magnesium Sulfate (MgSO₄)Anhydrous
Ethyl Acetate (EtOAc)ACS GradeFor extraction & chromatography.
HexanesACS GradeFor chromatography.
Step-by-Step Procedure

Caption: Experimental workflow diagram.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-2-piperazinone (1.14 g, 10.0 mmol, 1.0 equiv.).

    • Add dichloromethane (DCM, 25 mL) and a solution of sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv.) in deionized water (25 mL).

    • Expert Note: A biphasic system is characteristic of Schotten-Baumann conditions.[4] DCM dissolves the starting material and product, while the aqueous phase contains the base to neutralize the HCl byproduct. Using a 2-fold excess of base ensures the reaction medium remains alkaline, preventing protonation of the starting amine.[6]

  • Addition of Reagent:

    • Cool the vigorously stirring mixture to 0°C using an ice-water bath.

    • Slowly add benzyl chloroformate (1.57 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not exceed 5°C.

    • Expert Note: Benzyl chloroformate is highly reactive and the reaction is exothermic. A slow, controlled addition at low temperature is crucial to prevent potential side reactions and ensure safety. A slight excess (1.1 equiv.) of the protecting agent drives the reaction to completion.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir vigorously for 2-4 hours.

    • Expert Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexanes mobile phase. The product will have a higher Rf value than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 20 mL).

    • Combine all organic layers.

    • Wash the combined organic phase with brine (1 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

    • Expert Note: The brine wash helps to remove residual water and inorganic salts from the organic phase, facilitating a more efficient drying process.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid or viscous oil.

    • Expected yield: 85-95%.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained and compared with literature values.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40 – 7.28 (m, 5H, Ar-H)

    • δ 5.17 (s, 2H, -OCH₂Ph)

    • δ 3.70 (t, J = 5.2 Hz, 2H, -N-CH₂-CO-)

    • δ 3.35 (s, 2H, -N-CH₂-CH₂-N(Cbz)-)

    • δ 3.01 (s, 3H, -N-CH₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 165.5 (C=O, amide)

    • δ 155.8 (C=O, carbamate)

    • δ 136.2, 128.6, 128.2, 128.0 (Ar-C)

    • δ 67.5 (-OCH₂Ph)

    • δ 52.1, 49.8, 45.3 (piperazinone ring carbons)

    • δ 46.2 (-N-CH₃)

  • Mass Spectrometry (ESI+): m/z = 249.12 [M+H]⁺

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Methyl-2-piperazinone: Corrosive. Causes skin burns and eye damage.[8][9]

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a lachrymator. Causes severe skin burns and eye damage. Fatal if inhaled and may cause cancer.[10][11][12] It is moisture-sensitive and should be handled under an inert atmosphere if possible. Store in a freezer and allow to warm to room temperature before opening.[7]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Adding Cbz Protecting Group Mechanism.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Universidad San Sebastián. (n.d.). Synthesis and characterization of poly(N-acryloyl N′-methyl piperazinium(+1)) tetrachlorometallate (II) compounds.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE Safety Data Sheet. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

Sources

Application Notes and Protocols for the Use of 4-Cbz-1-methyl-2-piperazinone in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Constrained Scaffolds in Modern Drug Discovery

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often hampered by poor metabolic stability, low oral bioavailability, and a lack of receptor selectivity.[1] Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of natural peptides while exhibiting improved drug-like properties.[2] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby enhancing potency and selectivity.

The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in marketed drugs due to its favorable physicochemical properties and synthetic tractability.[3] Piperazin-2-ones, in particular, serve as conformationally restricted dipeptide mimics, offering a rigid backbone that can orient pharmacophoric groups in a precise three-dimensional arrangement.[4] The incorporation of an N-methyl group on the piperazinone ring, as in 4-Cbz-1-methyl-2-piperazinone, provides an additional layer of structural control and can further enhance metabolic stability and cell permeability, a strategy inspired by highly N-methylated natural products like cyclosporine A.[5]

This guide provides detailed protocols for the synthesis of the versatile building block, this compound, and its subsequent application in the synthesis of peptidomimetic structures. The methodologies described are grounded in established principles of organic and peptide chemistry, offering a robust framework for researchers in drug discovery and development.

Physicochemical Properties of Key Piperazinone Intermediates

A clear understanding of the properties of the core building blocks is essential for experimental design, including solvent selection and purification strategies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceKey SolubilityReference
Benzyl 3-oxopiperazine-1-carboxylateC₁₂H₁₄N₂O₃234.25SolidSoluble in common organic solvents like DCM, Chloroform.[6]
1-Methylpiperazin-2-oneC₅H₁₀N₂O114.15SolidSoluble in water and some organic solvents.[2][7]
This compound C₁₃H₁₆N₂O₃ 248.28 (Predicted) Solid(Predicted) Soluble in common organic solvents like DCM, Ethyl Acetate.-

PART I: Synthesis of this compound Building Block

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available Benzyl 3-oxopiperazine-1-carboxylate. This strategy involves the selective N-methylation of the piperazinone ring.

Workflow for the Synthesis of this compound

Synthesis_Workflow start Benzyl 3-oxopiperazine- 1-carboxylate step1 N-Methylation (Reductive Amination) start->step1  Formaldehyde,  Sodium triacetoxyborohydride,  DCM product 4-Cbz-1-methyl- 2-piperazinone step1->product caption Figure 1. Synthetic workflow for N-methylation.

Caption: Figure 1. Synthetic workflow for N-methylation.

Protocol 1: N-Methylation via Reductive Amination

This protocol details the N-methylation of Benzyl 3-oxopiperazine-1-carboxylate using formaldehyde as the methyl source and sodium triacetoxyborohydride as a mild reducing agent. This method is highly effective for the methylation of secondary amines.

Materials:

ReagentFormulaMWMmolEquivalentsAmount
Benzyl 3-oxopiperazine-1-carboxylateC₁₂H₁₄N₂O₃234.2510.01.02.34 g
Formaldehyde (37% in H₂O)CH₂O30.0315.01.51.22 mL
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9415.01.53.18 g
Dichloromethane (DCM)CH₂Cl₂---50 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃---30 mL
Anhydrous Magnesium SulfateMgSO₄---As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add Benzyl 3-oxopiperazine-1-carboxylate (2.34 g, 10.0 mmol).

  • Dissolution: Dissolve the starting material in dichloromethane (50 mL).

  • Addition of Formaldehyde: Add formaldehyde solution (1.22 mL, 15.0 mmol) to the flask and stir the mixture at room temperature for 20 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

PART II: Application in Peptidomimetic Synthesis

The synthesized this compound is a versatile building block for incorporation into peptide chains. The general strategy involves the deprotection of the Cbz group to reveal a secondary amine, which can then be coupled to the carboxylic acid of an incoming amino acid or peptide fragment.

Workflow for Incorporation into a Peptide Chain

Application_Workflow start 4-Cbz-1-methyl- 2-piperazinone step1 Cbz Deprotection (Hydrogenolysis) start->step1  H₂, Pd/C,  Methanol intermediate 1-Methyl-2-piperazinone (Secondary Amine) step1->intermediate step2 Peptide Coupling intermediate->step2 product Piperazinone-containing Peptidomimetic step2->product amino_acid N-protected Amino Acid amino_acid->step2  Coupling Reagent  (e.g., HATU, HOBt/DIC) caption Figure 2. General workflow for peptidomimetic synthesis.

Caption: Figure 2. General workflow for peptidomimetic synthesis.

Protocol 2: Cbz-Group Deprotection via Hydrogenolysis

Catalytic hydrogenation is a clean and efficient method for removing the benzyloxycarbonyl (Cbz) protecting group, yielding the free amine, toluene, and carbon dioxide as byproducts.[8]

Materials:

ReagentFormulaMWMmolEquivalentsAmount
This compoundC₁₃H₁₆N₂O₃248.285.01.01.24 g
Palladium on Carbon (10 wt. %)Pd/C---~125 mg
Methanol (MeOH)CH₃OH---40 mL
Hydrogen GasH₂---Balloon pressure

Step-by-Step Procedure:

  • Reaction Setup: Add this compound (1.24 g, 5.0 mmol) and methanol (40 mL) to a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (~125 mg, ~10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield 1-methyl-2-piperazinone. This product is often used in the next step without further purification.

Protocol 3: Peptide Coupling to Form a Dipeptide Mimic

This protocol describes the coupling of the deprotected 1-methyl-2-piperazinone with an N-protected amino acid using standard peptide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions such as epimerization.[9]

Materials:

ReagentFormulaMWMmolEquivalentsAmount
1-Methyl-2-piperazinoneC₅H₁₀N₂O114.155.01.0571 mg
Fmoc-L-AlanineC₁₈H₁₇NO₄311.335.51.11.71 g
HATUC₁₀H₁₅F₆N₆OP380.235.51.12.09 g
Diisopropylethylamine (DIPEA)C₈H₁₉N129.2410.02.01.74 mL
Dimethylformamide (DMF)C₃H₇NO---30 mL

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve Fmoc-L-Alanine (1.71 g, 5.5 mmol) and HATU (2.09 g, 5.5 mmol) in DMF (20 mL).

  • Activation: Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Dissolve 1-methyl-2-piperazinone (571 mg, 5.0 mmol) in DMF (10 mL) and add it to the activated amino acid solution.

  • Base Addition: Add DIPEA (1.74 mL, 10.0 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into cold water (100 mL) and stir. The product may precipitate. If not, extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography to obtain the desired peptidomimetic.

Conclusion and Future Perspectives

The this compound scaffold is a valuable tool for constructing conformationally constrained peptidomimetics. The protocols outlined provide a reliable pathway for the synthesis of this building block and its incorporation into more complex molecules. The inherent rigidity of the piperazinone ring, combined with the metabolic blocking effect of the N-methyl group, makes this an attractive scaffold for addressing the common liabilities of peptide-based therapeutics. Further derivatization, including solid-phase synthesis applications, can be readily envisioned, enabling the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.[10]

References

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Google Patents. (2018).
  • Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChem. (n.d.). Benzyl 3-oxopiperazine-1-carboxylate. [Link]

  • Zimmerman, S. M., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Krajewska, D., & Głodowska, M. (2002). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Argüello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • García-Castañeda, J. E., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • DiMaio, J., & Belleau, B. (1989). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Vankawala, P. J., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]

  • Tzikas, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

  • Yount, S., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Bassyouni, F. A., et al. (2012). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • García-Castañeda, J. E., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Google Patents. (2014). Method for preparing n-alkyl-piperazines.
  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Cyrankiewicz, M., et al. (2001). Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic. Acta Poloniae Pharmaceutica. [Link]

  • PubChem. (n.d.). 1-Methylpiperazin-2-one. [Link]

  • Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]

Sources

Application Note: Precision N-Alkylation of Piperazin-2-one Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally constrained peptidomimetic (e.g., Factor Xa inhibitors, farnesyltransferase inhibitors).[1][2] However, selectively alkylating the lactam nitrogen (N1) presents a distinct chemoselectivity challenge due to the presence of the distal amine nitrogen (N4).[2]

This guide details three field-proven protocols to achieve high-yield N1-alkylation. The choice of method is dictated by the substrate's steric profile, the electrophile's nature, and the susceptibility of the C3-stereocenter to racemization.

The Chemoselectivity Challenge
  • N4 (Amine): Highly nucleophilic, basic (pKa ~8–9).[1][2] Reacts first under neutral/mild conditions.[2]

  • N1 (Lactam): Non-nucleophilic, acidic (pKa ~15–17).[1][2] Requires deprotonation or specific activation to react.[2]

  • C3 (Alpha-Carbon): If substituted (chiral), the C3-proton is acidic (pKa ~25).[1][2] Strong bases used to deprotonate N1 can inadvertently deprotonate C3, leading to racemization.[2]

Decision Matrix: Selecting the Right Protocol

The following logic gate determines the optimal experimental approach.

G Start Start: Piperazin-2-one Substrate CheckN4 Is N4 Protected? (Boc, Cbz, Bn) Start->CheckN4 Protect Step 0: Protect N4 (Required) CheckN4->Protect No Electrophile Electrophile Type? CheckN4->Electrophile Yes Protect->CheckN4 Halide Alkyl Halide/Triflate Electrophile->Halide Alcohol Primary/Secondary Alcohol Electrophile->Alcohol Chirality Is C3 Chiral & Racemizable? Halide->Chirality MethodC Method C: Mitsunobu Steric Bulk/No Halide Alcohol->MethodC MethodA Method A: NaH (Strong Base) Standard, High Yield Chirality->MethodA No (Achiral/Robust) MethodB Method B: Cs2CO3 (Mild Base) Preserves Chirality Chirality->MethodB Yes (Sensitive)

Figure 1: Strategic decision tree for selecting the optimal N-alkylation condition based on substrate protection status and chirality risks.

Pre-Requisite: N4-Protection

Critical Rule: You cannot selectively alkylate the N1-lactam in the presence of a free N4-amine using standard alkylation conditions.[1] The N4-amine must be masked.[1][2]

  • Recommended Groups: Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), or Bn (Benzyl).[1][2]

  • Why: These groups reduce N4 nucleophilicity and prevent quaternary ammonium salt formation.[2]

Protocol A: Irreversible Deprotonation (NaH)

Best For: Achiral substrates, primary alkyl halides, and robust scaffolds.[2] Mechanism: Sodium hydride acts as an irreversible base, generating the lactam anion (N-), which attacks the alkyl halide via SN2.[2]

Materials
  • Substrate: N4-protected piperazin-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2–1.5 equiv)[1][2]

  • Electrophile: Alkyl Bromide/Iodide (1.2–1.5 equiv)[1][2]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Quench: Sat. NH4Cl solution

Step-by-Step Methodology
  • Apparatus Prep: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent Prep: Ensure DMF is anhydrous (water content <50 ppm).[1][2] Water destroys NaH and generates NaOH, which causes hydrolysis side reactions.[2]

  • Deprotonation:

    • Cool the flask to 0°C.

    • Add NaH (60% dispersion) slowly.

    • Add the substrate dissolved in DMF dropwise over 10 minutes.[2]

    • Observation: Vigorous bubbling (H2 gas).[1][2] Allow to stir at 0°C for 30 mins until bubbling ceases. The solution often turns yellow/orange (formation of the lactam anion).[2]

  • Alkylation:

    • Add the Alkyl Halide dropwise at 0°C.

    • Remove ice bath and warm to Room Temperature (RT).[1][2] Stir for 2–12 hours.

  • Monitoring: Check TLC. The product is usually less polar than the starting material (loss of H-bond donor).[2]

  • Work-up:

    • Cool to 0°C. Carefully quench with Sat. NH4Cl (dropwise) to destroy excess NaH.[1][2]

    • Dilute with EtOAc.[2] Wash 3x with water (to remove DMF) and 1x with Brine.[1][2]

    • Dry over Na2SO4 and concentrate.

Expert Insight: If the reaction is sluggish, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate Finkelstein exchange (R-Cl


 R-I) in situ.[1][2]

Protocol B: Mild Base Alkylation (Cs₂CO₃)

Best For: Chiral C3-substituted piperazinones (prone to racemization) or substrates with base-sensitive functional groups (e.g., esters).[1][2] Mechanism: Cesium carbonate provides a "soft" deprotonation equilibrium.[2] The "Cesium Effect" improves solubility in organic solvents and coordination to the lactam carbonyl, facilitating alkylation without generating a harsh, naked anion.[2]

Materials
  • Base: Cesium Carbonate (Cs2CO3) (2.0–3.0 equiv) - Must be finely ground/micronized.[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1][2]

  • Electrophile: Highly reactive alkyl halides (Allyl/Benzyl bromides, Methyl Iodide).[2]

Step-by-Step Methodology
  • Setup: Charge a flask with N4-protected piperazinone (1.0 equiv) and finely powdered Cs2CO3 (2.0 equiv).

  • Solvation: Add Anhydrous MeCN (0.1–0.2 M).

  • Addition: Add the alkyl halide (1.5 equiv).

  • Reaction: Heat to 50–60°C. (Note: RT is often too slow for lactams unless the electrophile is Methyl Iodide).

  • Work-up: Filter off the inorganic solids through a Celite pad. Concentrate the filtrate.

Self-Validating Check: If racemization is observed (checked via Chiral HPLC), lower the temperature to RT and switch solvent to DMF, extending the reaction time to 24–48 hours.

Protocol C: Mitsunobu Alkylation

Best For: Alkylation using Alcohols (avoiding mutagenic halides) or when installing sterically hindered groups.[1][2] Mechanism: Activation of the alcohol by PPh3/DIAD, followed by SN2 displacement by the lactam nitrogen (acting as the acidic nucleophile).[2]

Materials
  • Reagents: Triphenylphosphine (PPh3) (1.5 equiv), DIAD or DEAD (1.5 equiv).[1][2]

  • Electrophile: Primary or Secondary Alcohol (1.2–1.5 equiv).[1][2]

  • Solvent: Anhydrous Toluene or THF.[2]

Step-by-Step Methodology
  • Complex Formation: Dissolve PPh3 (1.5 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[2][3]

  • Activator Addition: Add DIAD (1.5 equiv) dropwise. Stir 10 mins until a yellow precipitate/complex forms.

  • Substrate Addition: Add the solution of N4-protected piperazinone (1.0 equiv) and the Alcohol (1.2 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 12–24 hours.

  • Work-up: Concentrate directly.

  • Purification: This reaction generates PPh3O and hydrazine byproducts.[2] Trituration with Et2O/Hexane often precipitates the PPh3O. Flash chromatography is required.[2]

Expert Insight: For difficult substrates, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) to enhance nucleophilicity and reactivity.[1][2]

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion (Method A) Wet DMF or old NaH.[1]Redistill DMF over CaH2.[2] Use fresh NaH. Add TBAI catalyst.[2]
Racemization at C3 Base too strong (NaH) or Temp too high.[1][2]Switch to Method B (Cs2CO3). Keep Temp < 0°C for NaH.
N4-Alkylation observed N4 protection failed or fell off.Verify N4-Boc/Cbz integrity by NMR before starting.[1][2]
O-Alkylation (Imidate) Kinetic control favored Oxygen attack.[1][2]Use "softer" counterions (Cs+). Ensure thermodynamic control (higher temp/longer time) to favor N-alkylation (Amide is thermodynamically more stable than Imidate).

References

  • Stoltz, B. M., et al. (2015).[2] Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [1][2]

    • Significance: Establishes the risk of racemization and provides Pd-catalyzed alternatives for chiral substrates.[2]

  • Korch, K. M., et al. (2015).[2] Syntheses of Piperazin-2-ones. Journal of Medicinal Chemistry (via NIH/PubMed).[1][2]

    • Significance: Details N-protection strategies (N4-Benzyl/PMB)
  • Salvatore, R. N., et al. (2002).[2] Cs2CO3-Promoted Direct N-Alkylation. Tetrahedron Letters / ResearchGate.[2]

    • Significance: Validates the "Cesium Effect" for suppressing dialkylation and mild deprotonation.[2]

  • Hadfield, P. S., et al. (1997).[2] Mitsunobu Reaction on Lactams. Journal of the Chemical Society, Perkin Transactions 1.

    • Significance: Protocol for using Mitsunobu conditions on bicyclic lactam/piperazinone systems.

Sources

Application Notes and Protocols: 4-Cbz-1-methyl-2-piperazinone as a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperazinone Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical starting points for drug development.[1] This approach relies on the screening of low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target.[1] These initial "hits" are then optimized into potent leads through structure-guided strategies. The piperazine moiety is a cornerstone of medicinal chemistry, found in numerous approved drugs, valued for its favorable physicochemical properties and synthetic tractability.[2][3] The rigidified piperazin-2-one scaffold, in particular, offers a compelling framework for fragment design. It presents a defined three-dimensional shape, strategically placed hydrogen bond donors and acceptors, and multiple vectors for chemical elaboration.

This guide focuses on 4-Cbz-1-methyl-2-piperazinone , a specific embodiment of this privileged scaffold, and its application in FBDD campaigns. The N-Cbz (benzyloxycarbonyl) group provides a handle for further synthetic modification while also influencing the fragment's electronics and potential interactions. The N-methyl group can probe specific pockets and influence solubility and metabolic stability. We will detail the synthesis, characterization, and application of this fragment in established biophysical screening protocols, providing a roadmap for its successful deployment in hit-finding endeavors.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening experiments and interpreting the resulting data. The properties of this compound are summarized below. These values are consistent with the "Rule of Three," a guiding principle in fragment design (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1]

PropertyValueSource
Molecular Formula C13H16N2O3(Calculated)
Molecular Weight 248.28 g/mol (Calculated)
Appearance Expected to be a solid[4]
Solubility (Water) Poor[4]
Solubility (Organic Solvents) Soluble in dichloromethane, chloroform[4]
cLogP ~1.5 - 2.5(Estimated)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 4 (2 carbonyl oxygens, 2 nitrogens)(Calculated)

Synthesis and Quality Control of this compound

The synthesis of chiral piperazinone derivatives is well-documented, allowing for the production of enantiomerically pure fragments, which is crucial for understanding structure-activity relationships (SAR).[5][6] The following protocol is adapted from established methods for the synthesis of chiral piperazinones.[6]

Synthetic Protocol:

This synthesis involves a multi-step process starting from readily available precursors.

Step 1: Synthesis of N-Cbz-aminoacetaldehyde

  • Dissolve N-Cbz-ethanolamine in dichloromethane (DCM).

  • Cool the solution to -10 °C.

  • Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

  • Slowly add sodium hypochlorite solution while maintaining the temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and separate the organic layer.

  • Wash, dry, and concentrate the organic phase to yield N-Cbz-aminoacetaldehyde.

Step 2: Reductive Amination

  • Dissolve the appropriate amino acid methyl ester hydrochloride (e.g., D-alanine methyl ester hydrochloride) in DCM and neutralize with triethylamine.[6]

  • Filter to remove the salt and add the filtrate to a solution of N-Cbz-aminoacetaldehyde in methanol.

  • Cool the mixture to 0 °C and add triethylamine, followed by the portion-wise addition of sodium triacetoxyborohydride.[6]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic phases, and concentrate to yield the chiral diamine derivative.

Step 3: Deprotection and Cyclization

  • Dissolve the chiral diamine derivative in methanol.

  • Add palladium on carbon (Pd/C) as a catalyst.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa) and stir at room temperature overnight.[6]

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral piperazinone.

Step 4: N-Methylation

  • The final N-methylation at the 1-position can be achieved under standard conditions, for example, using formaldehyde and a reducing agent like sodium triacetoxyborohydride.

Quality Control:
  • Purity: Purity should be ≥ 95% as determined by HPLC and ¹H NMR.

  • Identity: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Solubility: The solubility of the fragment should be determined in the buffers to be used for biophysical screening.

Biophysical Screening Protocols

The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events. The following are detailed protocols for screening this compound against a protein target of interest.

Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening, providing information on binding and even the binding epitope.

Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., 10-50 µM in deuterated buffer) Mixing Mix Protein and Fragment (Final [Fragment] ~100-500 µM) Protein_Prep->Mixing Fragment_Prep Prepare Fragment Stock (e.g., 100 mM in d6-DMSO) Fragment_Prep->Mixing Acquisition Acquire 1D ¹H NMR Spectra (On- and Off-Resonance Saturation) Mixing->Acquisition STD_Calculation Calculate STD Spectrum (Difference Spectrum) Acquisition->STD_Calculation Hit_ID Identify Fragment Signals in STD Spectrum STD_Calculation->Hit_ID Validation Validate Hit (e.g., Dose-Response, Competition) Hit_ID->Validation

Caption: NMR-based fragment screening workflow using Saturation Transfer Difference.

Detailed Steps:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4).

  • Fragment Preparation: Prepare a stock solution of this compound at 100 mM in d6-DMSO.

  • Screening:

    • Add the fragment stock solution to the protein solution to a final concentration of 100-500 µM.

    • Acquire a standard 1D ¹H NMR spectrum to ensure the fragment is soluble and does not aggregate.

    • Acquire STD NMR spectra with on-resonance saturation of protein signals (e.g., at -1 ppm) and off-resonance saturation (e.g., at 40 ppm).

    • Calculate the difference spectrum (off-resonance minus on-resonance) to generate the STD spectrum.

  • Hit Identification: The presence of signals from this compound in the STD spectrum indicates binding to the target protein.

  • Validation: Validate hits by performing a dose-response titration to estimate the dissociation constant (Kd) and/or competition experiments with a known binder.

Protocol 2: Surface Plasmon Resonance (SPR)-Based Fragment Screening

SPR is a label-free technique that provides real-time kinetic data on binding events.

Workflow:

SPR_Workflow cluster_prep Chip Preparation cluster_screening Screening Cycle cluster_analysis Data Analysis Immobilization Immobilize Target Protein on Sensor Chip Blocking Block Remaining Active Sites Immobilization->Blocking Injection Inject Fragment Solution (e.g., 10-200 µM) Blocking->Injection Dissociation Monitor Dissociation Injection->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Sensorgram_Analysis Analyze Sensorgrams (Binding Response) Affinity_Determination Determine Affinity (Kd) from Dose-Response Sensorgram_Analysis->Affinity_Determination

Caption: Surface Plasmon Resonance (SPR) screening workflow for fragment identification.

Detailed Steps:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.

  • Fragment Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+), typically ranging from 10 µM to 200 µM.

  • Screening:

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the binding response in real-time.

    • Allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the chip surface with a suitable regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • Plot the steady-state binding response against the fragment concentration to determine the dissociation constant (Kd).

Protocol 3: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.

Workflow:

XRay_Workflow Protein_Crystals Grow High-Quality Protein Crystals Soaking Soak Crystals in Fragment Solution (e.g., 1-10 mM) Protein_Crystals->Soaking Cryo_Protection Cryo-protect Soaked Crystals Soaking->Cryo_Protection Data_Collection Collect X-ray Diffraction Data Cryo_Protection->Data_Collection Structure_Solution Solve and Refine the Crystal Structure Data_Collection->Structure_Solution Binding_Mode_Analysis Analyze Fragment Binding Mode Structure_Solution->Binding_Mode_Analysis

Caption: Workflow for determining the co-crystal structure of a fragment and its target protein.

Detailed Steps:

  • Protein Crystallization: Grow high-quality crystals of the target protein under optimized crystallization conditions.

  • Crystal Soaking:

    • Prepare a solution of this compound at a concentration of 1-10 mM in a cryo-protectant solution compatible with the protein crystals.

    • Transfer the protein crystals to the fragment-containing solution and allow them to soak for a defined period (e.g., a few hours to overnight).

  • Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the native protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment.

    • Refine the structure of the protein-fragment complex.

    • Analyze the binding mode of the fragment, identifying key interactions with the protein.

Fragment Evolution and Lead Optimization: A Hypothetical Case Study

Once a fragment hit like this compound is identified and its binding mode is confirmed, the next step is to elaborate it into a more potent lead compound. This process is guided by the structural information obtained from X-ray crystallography or NMR.

Logical Progression:

Fragment_Evolution Fragment_Hit Fragment Hit (this compound) Kd ~ 100 µM Structure_Based_Design Structure-Based Design (X-ray, NMR, Modeling) Fragment_Hit->Structure_Based_Design SAR_Exploration SAR Exploration (Synthesis of Analogs) Structure_Based_Design->SAR_Exploration SAR_Exploration->Structure_Based_Design Lead_Compound Lead Compound IC50 < 1 µM SAR_Exploration->Lead_Compound

Sources

Application Notes and Protocols: A Guide to Solid-Phase Peptide Synthesis of Piperazinone-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Expanding the Peptidomimetic Toolbox with Piperazinone Scaffolds

In the landscape of modern drug discovery and chemical biology, peptidomimetics stand out as a pivotal class of molecules. They are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. Among the diverse array of scaffolds utilized to construct these valuable compounds, the piperazinone (or piperazin-2-one) core has emerged as a versatile and promising building block.

This guide provides a comprehensive overview of two primary strategies for incorporating piperazinone moieties into peptide sequences using solid-phase peptide synthesis (SPPS): the modular building block approach and the on-resin cyclization strategy . We will delve into the underlying chemistry, provide detailed, field-tested protocols, and offer expert insights to empower researchers to successfully synthesize piperazinone-containing peptidomimetics.

The Strategic Advantage of Piperazinone Scaffolds

The piperazinone scaffold offers a unique combination of structural rigidity and synthetic tractability, making it an attractive component for peptidomimetic design. The constrained conformation of the six-membered ring can help to pre-organize the peptide backbone, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the two nitrogen atoms of the piperazine core provide convenient points for diversification, allowing for the introduction of a wide range of functional groups to modulate the pharmacological properties of the final compound.

Part 1: The Modular Building Block Approach

This strategy involves the synthesis of a pre-formed, orthogonally protected piperazinone building block that can be incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. This approach offers maximum flexibility, allowing for the insertion of the piperazinone unit at any desired position within the peptide sequence.

Synthesis of an Orthogonally Protected Piperazinone Building Block

A key prerequisite for the modular approach is the availability of a piperazinone building block with appropriate protecting groups for seamless integration into an Fmoc-SPPS workflow. An ideal building block would feature an Fmoc group on one nitrogen for temporary protection of the N-terminus, a stable protecting group on the other nitrogen that can be removed orthogonally if further derivatization is desired, and a free carboxylic acid for coupling to the resin-bound peptide.

While a variety of synthetic routes to piperazinone cores exist in solution-phase chemistry, their adaptation for the production of SPPS-compatible building blocks requires careful consideration of protecting group strategy. Below is a plausible and robust protocol for the synthesis of a versatile N-Fmoc-piperazin-2-one-4-acetic acid building block.

Application Note: Precision Functionalization of the Piperazin-2-one C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for functionalizing the C3 position of piperazin-2-one scaffolds. This position, alpha to the carbonyl and adjacent to the N4 amine, represents a critical vector for introducing chirality and structural diversity in peptidomimetics and kinase inhibitors (e.g., Imatinib analogues).

Strategic Overview & Mechanistic Landscape

The piperazin-2-one scaffold presents a unique challenge in reactivity differentiation. Unlike the fully saturated piperazine, the introduction of the C2 carbonyl creates an amide (lactam) at N1-C2 and an


-aminocarbonyl environment at C3.

The C3 Reactivity Paradox:

  • Acidity: The C3 protons are acidified (

    
     in DMSO) by the adjacent carbonyl and the inductive effect of the N4 nitrogen.
    
  • Nucleophilicity: Upon deprotonation, the resulting enolate is the primary nucleophile.

  • Competing Sites: The N4 nitrogen is highly nucleophilic. Critical Pre-requisite: N4 must be orthogonally protected (e.g., Boc, Cbz, Bn) prior to C3 functionalization to prevent N-alkylation/arylation.

Decision Matrix: Selecting the Functionalization Pathway

ReactionSelection Start Target: C3-Functionalized Piperazin-2-one Q1 Desired Substitution? Start->Q1 PathA Quaternary Stereocenter (Allyl/Vinyl groups) Q1->PathA Allylation PathB Aryl Group (Csp2 Coupling) Q1->PathB Arylation PathC Alkyl Group (Simple Alkylation) Q1->PathC Alkylation MethodA Protocol A: Pd-Catalyzed Decarboxylative Allylic Alkylation (AAA) PathA->MethodA MethodB Protocol B: Pd-Catalyzed Alpha-Arylation PathB->MethodB MethodC Protocol C: Phase-Transfer Catalyzed (PTC) Alkylation PathC->MethodC

Figure 1: Strategic decision tree for selecting reaction conditions based on the target moiety.

Protocol A: Enantioselective Pd-Catalyzed Decarboxylative Allylic Alkylation

Best for: Creating quaternary stereocenters with high enantioselectivity (


 ee).
Mechanism:  Formation of a Pd-allyl complex from an allyl enol carbonate, followed by inner-sphere nucleophilic attack.
Mechanistic Insight

This reaction is driven by the formation of a specific enolate geometry upon decarboxylation. The use of electron-deficient PHOX ligands creates a tight chiral pocket, ensuring that the palladium re-associates with the enolate face-selectively.

Experimental Protocol

Materials:

  • Substrate: N1-Aryl-N4-Boc-piperazin-2-one allyl

    
    -ketoester.
    
  • Catalyst Precursor:

    
     or 
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)).
  • Ligand: (S)-(

    
    )
    
    
    
    -t-Bu-PHOX (Electron-deficient phosphinooxazoline).
  • Solvent: Toluene (Anhydrous, degassed).

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox (or under strict Ar), charge a flame-dried vial with

    
     (0.025 equiv) and the PHOX ligand (0.0625 equiv). Add Toluene (
    
    
    
    relative to substrate) and stir at ambient temperature for 30 minutes. The solution should turn from dark purple to orange/red, indicating active catalyst formation.
  • Substrate Addition: Add the allyl

    
    -ketoester substrate (1.0 equiv) directly to the catalyst solution. Note: If the substrate is a solid, dissolve in minimal Toluene before addition.
    
  • Reaction Monitoring: Stir at ambient temperature (

    
    ). Evolution of 
    
    
    
    gas is the driving force. Monitor via TLC or LCMS for the disappearance of the starting ester. Reaction time is typically 12–24 hours.
  • Workup: Filter the reaction mixture through a small pad of silica gel to remove Palladium black. Elute with

    
     or EtOAc. Concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Benchmarks:

Parameter Standard Condition Optimization Range
Catalyst Loading 5 mol% Pd 2.5 – 10 mol%

| Temperature |


 | 


| | Concentration | 0.1 M | 0.05 – 0.2 M | | Yield (Typical) | 85-95% | Substrate dependent | | ee (Typical) | >90% | Ligand dependent |

Protocol B: Direct C3 Alpha-Arylation (Pd-Catalyzed)

Best for: Introducing aryl or heteroaryl groups directly at C3. Mechanism: Base-mediated enolate formation followed by Transmetallation to an


 complex and Reductive Elimination.
Mechanistic Insight

The


 of the C3 proton allows deprotonation by strong bases like LiHMDS. The key challenge is preventing 

-hydride elimination if the C3 position is secondary. Using bulky, electron-rich phosphine ligands facilitates the difficult reductive elimination step to form the

bond.
Experimental Protocol

Materials:

  • Substrate: N4-Protected piperazin-2-one (e.g., N4-Boc).

  • Coupling Partner: Aryl Bromide (Ar-Br) or Aryl Chloride (Ar-Cl).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand:

    
     or Q-Phos.
    
  • Solvent: Toluene or Dioxane.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.

  • Reagent Charging: Add

    
     (5 mol%), Ligand (10 mol%), and Aryl Bromide (1.2 equiv). If the piperazinone substrate is solid, add it now (1.0 equiv).
    
  • Solvent & Base Addition: Add Toluene (anhydrous). Add LiHMDS (2.2 equiv) dropwise at room temperature. Critical: The excess base is required to maintain the enolate concentration and neutralize the HBr byproduct.

  • Heating: Heat the reaction to

    
    .
    
    • Observation: The solution often turns dark brown.

    • Time: 12–18 hours.

  • Quench: Cool to room temperature. Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    

Troubleshooting Table:

Issue Probable Cause Solution

| Low Conversion | Oxidative addition failure | Switch to Aryl Iodide or use a more electron-rich ligand (e.g.,


). |
| Protodehalogenation  | Reduction of Ar-X | Ensure anhydrous conditions; check solvent quality. |
| N-Arylation  | N4 protection failure | Verify stability of N4-protecting group (Boc is usually stable; Cbz may cleave under hydrogenolytic conditions if 

is generated, though unlikely here). |

Protocol C: Asymmetric Phase-Transfer Catalyzed Alkylation

Best for: Simple alkylation (Bn-Br, Allyl-Br) without transition metals. Mechanism: Ion-pairing between a chiral quaternary ammonium cation and the piperazinone enolate at the liquid-liquid or solid-liquid interface.

Experimental Protocol

Materials:

  • Substrate: N4-Protected piperazin-2-one.

  • Catalyst: Cinchona alkaloid derivative (e.g., N-anthracenylmethyl-cinchonidinium bromide) (10 mol%).

  • Base: 50% aq. KOH or solid CsOH.

  • Solvent: Toluene/CHCl3 (mix) or DCM.

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve substrate (1.0 equiv) and catalyst (0.1 equiv) in Toluene.

  • Base Addition: Add 50% aqueous KOH (5-10 equiv) vigorously.

  • Alkylation: Add Alkyl Halide (1.2 – 1.5 equiv) dropwise at

    
    .
    
  • Agitation: Vigorous stirring is essential to maximize interfacial surface area. Stir for 12–24h.

  • Workup: Separate phases. Wash organic layer with water/brine.

References

  • Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Source: National Institutes of Health (NIH) / Caltech URL:[Link] Relevance: Defines the gold standard for Pd-catalyzed enantioselective functionalization of the C3 position.

  • Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds. Source: The Hartwig Group (UC Berkeley) URL:[Link] (Specific Ref: Angew. Chem. Int. Ed. 2006, 45, 5852) Relevance:[1][2] Foundational protocols for alpha-arylation of lactams and enolates applicable to piperazinones.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: MDPI (Molecules) URL:[Link] Relevance: Reviews broader C-H activation strategies, providing context for radical vs. ionic pathways.

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Source: ACS Publications (Organic Letters) URL:[Link] Relevance:[2][3][4][5][6][7][8][9][10][11][12] Illustrates modern asymmetric strategies for alpha-to-nitrogen quaternary centers, analogous to C3-piperazinone challenges.

Sources

Application Notes and Protocols for the Synthesis of Chiral Piperazinone Libraries for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperazinones in Kinase Drug Discovery

Protein kinases have emerged as one of the most significant classes of drug targets, playing a central role in cellular signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2] The piperazine and piperazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs due to their favorable physicochemical properties and ability to present substituents in defined vectors to interact with biological targets.[2]

The introduction of chirality into piperazinone scaffolds adds a critical layer of complexity and specificity. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. In the context of kinase inhibition, a single stereocenter can profoundly influence binding affinity and selectivity, often leading to orders-of-magnitude differences in potency between stereoisomers. This stereoselectivity arises from the three-dimensional nature of the ATP-binding pocket of kinases, where precise chiral interactions can be exploited to achieve potent and selective inhibition.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of chiral piperazinone libraries. It moves beyond a simple recitation of steps to explain the underlying strategic considerations, offering field-proven insights into the selection of synthetic routes, optimization of reaction conditions, and robust characterization of the resulting compound libraries.

Strategic Approaches to Chiral Piperazinone Library Synthesis

The efficient construction of a diverse library of chiral piperazinones requires a strategic approach that balances novelty, synthetic accessibility, and the ability to readily introduce diversity at multiple positions on the scaffold. Three primary strategies have proven to be particularly powerful: Solid-Phase Synthesis via the Disrupted Ugi Reaction, Asymmetric Hydrogenation of Pyrazin-2-ols, and Solution-Phase Synthesis from Chiral Amino Acids.

G cluster_0 Synthetic Strategies Solid-Phase Synthesis Solid-Phase Synthesis Chiral Piperazinone Library Chiral Piperazinone Library Solid-Phase Synthesis->Chiral Piperazinone Library High Throughput Asymmetric Hydrogenation Asymmetric Hydrogenation Asymmetric Hydrogenation->Chiral Piperazinone Library High Enantioselectivity Solution-Phase Synthesis Solution-Phase Synthesis Solution-Phase Synthesis->Chiral Piperazinone Library Scalability

Solid-Phase Synthesis: The Power of the Disrupted Ugi Reaction for Rapid Library Generation

Solid-phase organic synthesis (SPOS) offers significant advantages for library construction, including the use of excess reagents to drive reactions to completion and simplified purification through simple washing and filtration steps.[3] The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity, and its "disrupted" variant is particularly well-suited for the synthesis of piperazinones.[3][4]

Causality Behind the Choice: The solid-phase disrupted Ugi reaction is the method of choice for generating large, diverse libraries for initial high-throughput screening. By anchoring one of the components to a solid support, the purification of intermediates is greatly simplified, and the final products are obtained in high purity after cleavage from the resin. This strategy allows for the rapid exploration of a wide chemical space by varying the isocyanide, aziridine aldehyde, and nucleophile components.[3]

G cluster_workflow Solid-Phase Disrupted Ugi Workflow Resin_Prep Resin Functionalization Ugi_Reaction Disrupted Ugi Reaction Resin_Prep->Ugi_Reaction Immobilized Amino Acid Nucleophilic_Opening Aziridine Opening & Cyclization Ugi_Reaction->Nucleophilic_Opening Resin-Bound Intermediate Cleavage Cleavage from Resin Nucleophilic_Opening->Cleavage Resin-Bound Piperazinone Purification Final Product Purification Cleavage->Purification Crude Piperazinone Final Library Final Library Purification->Final Library

Detailed Protocol: Solid-Phase Synthesis of a Chiral Piperazinone Library via Disrupted Ugi Reaction

This protocol is adapted from methodologies described for the solid-phase synthesis of piperazinones.[3]

Materials:

  • Fmoc-protected amino acids

  • 4-(4-formyl-3-methoxyphenoxy)ethyl (FMP) resin

  • Aziridine aldehyde dimers (chiral)

  • Various isocyanides

  • Various nucleophiles (e.g., thiols, secondary amines)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Reagents: Piperidine, Trifluoroacetic acid (TFA), Diisopropylethylamine (DIPEA), Sodium triacetoxyborohydride

Step 1: Resin Loading (Immobilization of the Amino Acid) [3]

  • Swell the FMP resin (1.0 g, ~0.7 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Dissolve the Fmoc-protected amino acid (3.0 equiv.) and DIPEA (3.0 equiv.) in DMF. Add to the resin.

  • Add a solution of a suitable coupling agent (e.g., HATU, 2.9 equiv.) in DMF.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

  • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Step 3: Disrupted Ugi Reaction [3]

  • Swell the deprotected resin in 2,2,2-trifluoroethanol (TFE).

  • Add the chiral aziridine aldehyde dimer (2.0 equiv.) and the desired isocyanide (2.0 equiv.).

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the solution and wash the resin with TFE, DCM, and DMF.

Step 4: Nucleophilic Ring Opening and Cyclization

  • Swell the resin in a suitable solvent (e.g., DMF or Toluene).

  • Add a solution of the desired nucleophile (e.g., a thiol or secondary amine, 5.0 equiv.).

  • Agitate the mixture at 50 °C for 12-24 hours.

  • Drain the solution and wash the resin with DMF, DCM, and MeOH. Dry under vacuum.

Step 5: Cleavage from Resin [3]

  • Treat the dried resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

Step 6: Purification

  • Purify the crude product by preparative reverse-phase HPLC to yield the desired chiral piperazinone.

  • Characterize by LC-MS and NMR.

Asymmetric Hydrogenation: A Route to High Enantiopurity

For applications where high enantiomeric excess is paramount, catalytic asymmetric hydrogenation is an exceptionally powerful strategy. This approach typically involves the hydrogenation of a prochiral pyrazin-2-ol precursor in the presence of a chiral metal catalyst.[1][5]

Causality Behind the Choice: This method is chosen when the primary goal is to obtain the highest possible enantiopurity for a specific scaffold. The development of sophisticated chiral phosphine ligands allows for excellent stereocontrol in the reduction of the C=N bond of the pyrazine ring, often yielding enantiomeric excesses greater than 99%.[1] While it may not have the same throughput for library generation as solid-phase methods, it is ideal for lead optimization where the precise biological activity of a single enantiomer is being investigated.

Detailed Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This protocol is based on the work of Feng, Shi, and Zhou for the synthesis of chiral disubstituted piperazin-2-ones.[5]

Materials:

  • Substituted pyrazin-2-ol

  • [Pd(TFA)₂]

  • Chiral phosphine ligand (e.g., (S)-Segphos)

  • Additive (e.g., L-Camphorsulfonic acid)

  • Solvent (e.g., 2,2,2-Trifluoroethanol - TFE)

  • Hydrogen gas (high pressure)

Step 1: Catalyst Preparation

  • In a glovebox, add [Pd(TFA)₂] (0.01 mmol, 3.3 mol%) and the chiral ligand (e.g., (S)-Segphos, 0.011 mmol) to a vial.

  • Add the solvent (e.g., TFE, 1.5 mL) and stir the mixture at room temperature for 30 minutes.

Step 2: Hydrogenation Reaction [5]

  • In a separate vial inside the glovebox, dissolve the pyrazin-2-ol substrate (0.3 mmol) and the additive (e.g., L-camphorsulfonic acid, 0.3 mmol) in the solvent (1.5 mL).

  • Transfer the substrate solution to the vial containing the pre-formed catalyst.

  • Place the vial in a high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 1000 psi with hydrogen.

  • Stir the reaction at 80 °C for 24 hours.

Step 3: Work-up and Purification

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the chiral piperazin-2-one.

Step 4: Characterization and Enantiomeric Excess Determination

  • Characterize the product by NMR and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Solution-Phase Synthesis from Chiral Pool: Scalability and Versatility

Leveraging the readily available pool of chiral α-amino acids provides a robust and often scalable route to chiral piperazinones. This strategy involves a multi-step sequence, typically starting with the coupling of a protected amino acid to a protected aminoacetaldehyde, followed by deprotection and cyclization.[6]

Causality Behind the Choice: This approach is ideal when a specific stereochemistry, derived from a natural or unnatural amino acid, is desired in the final product. It offers excellent control over the stereocenter originating from the amino acid and is often more amenable to scale-up than solid-phase or high-pressure hydrogenation methods. This makes it suitable for producing larger quantities of a lead compound for further preclinical studies.

Detailed Protocol: Synthesis of a Chiral Piperazinone from an L-Amino Acid

This protocol is a generalized procedure based on common synthetic routes.[6]

Materials:

  • N-Cbz-protected ethanolamine

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • L-amino acid methyl ester hydrochloride

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Step 1: Synthesis of N-Cbz-aminoacetaldehyde

  • Dissolve N-Cbz-ethanolamine (1.0 equiv.) in DCM at 0 °C.

  • Add Dess-Martin periodinane (1.2 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which is used without further purification.

Step 2: Reductive Amination

  • Suspend the L-amino acid methyl ester hydrochloride (1.0 equiv.) in methanol.

  • Add triethylamine (1.1 equiv.) and stir for 15 minutes.

  • Add a solution of the crude N-Cbz-aminoacetaldehyde from Step 1 in methanol.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with water and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄ and concentrate. Purify by column chromatography.

Step 3: Deprotection and Cyclization [6]

  • Dissolve the product from Step 2 in methanol.

  • Add 10% Pd/C (10 wt%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting intramolecular cyclization yields the chiral piperazinone.

  • Purify by column chromatography or recrystallization.

Data Presentation: Structure-Activity Relationships

The ultimate goal of synthesizing a chiral piperazinone library is to identify potent and selective kinase inhibitors. The following table presents representative data for piperazine-based compounds against various kinase targets, illustrating the impact of structural modifications on inhibitory activity.

Compound IDScaffoldR1R2Target KinaseIC₅₀ (nM)Reference
1 Phenylpiperazine4-pyridyl3-methyl-4-(1H-indol-3-yl)phenylAcalabrutinib (BTK)3[1]
2 Thiazolidinone-piperazine4-chlorophenyl-VEGFR2<300
3 Thiazolidinone-piperazine4-methoxyphenyl-VEGFR2<300
4 Piperazine-triazineIndazole-5-yl4-methoxyRho kinase-[ ]
5 Imidazo[1,5-a]pyrazine2-propenoyl4-phenoxyphenylBTK-[1]
6 Piperazine-benzimidazole4-chlorophenyl5-methylAnti-proliferative (MCF-7)-[ ]

Note: This table is a compilation of representative data and specific values may vary based on assay conditions.

Library Characterization: Ensuring Purity and Stereochemical Integrity

The characterization of a chiral library is a self-validating process. Each compound must be assessed for identity, purity, and, critically, enantiomeric integrity.

1. Purity and Identity Confirmation:

  • LC-MS: The primary tool for high-throughput analysis. It confirms the molecular weight of the target compound and provides an estimate of purity.

  • ¹H and ¹³C NMR: Used for structural elucidation of representative compounds from the library to confirm the scaffold and substitution patterns.

2. Enantiomeric Purity Determination:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often the first choice for separating piperazine and piperazinone enantiomers. [ ]

Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) with a mobile phase of hexane/isopropanol.

  • Mobile Phase Optimization: If separation is observed, optimize the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (hexane).

  • Additive Introduction: For basic compounds like piperazinones, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can significantly improve peak shape and resolution.

  • Method Validation: Once optimal separation is achieved, validate the method for linearity, precision, and accuracy according to standard guidelines.

Conclusion and Future Perspectives

The synthesis of chiral piperazinone libraries is a dynamic and evolving field that lies at the heart of modern kinase inhibitor discovery. The strategic selection of a synthetic approach—be it the high-throughput capability of solid-phase Ugi chemistry, the high-enantiopurity of asymmetric hydrogenation, or the scalability of chiral pool-based methods—is dictated by the specific goals of the drug discovery program. By understanding the causality behind these experimental choices and employing rigorous analytical characterization, researchers can efficiently generate high-quality libraries of chiral piperazinones. These libraries serve as a rich source of novel, potent, and selective kinase inhibitors, ultimately paving the way for the development of next-generation targeted therapies.

References

  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction. (n.d.). In Thieme Chemistry. Retrieved February 8, 2024, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules, 27(9), 2898. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(3), e202500366. [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2020). Future Medicinal Chemistry, 12(13), 1205-1223. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents, 34(10), 837-853. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016). Organic Letters, 18(20), 5272-5275. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(6), 3487-3498. [Link]

  • Synthesis method of chiral piperazinone derivative. (2020).

Sources

Application Note: Strategic N4-Functionalization of 1-Methyl-2-Piperazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-Cbz-1-methyl-2-piperazinone (CAS: 685520-31-4) as a versatile scaffold for generating N4-functionalized piperazinone libraries via reductive amination.

Executive Summary & Chemical Logic

The This compound scaffold represents a "masked" secondary amine. In medicinal chemistry, the 2-piperazinone (lactam) motif is a privileged structure found in Factor Xa inhibitors, farnesyltransferase inhibitors, and various CNS-active agents.

Unlike standard piperazines, the 2-piperazinone ring possesses distinct electronic asymmetry:

  • N1 Position (Methylated): Part of a lactam (amide). It is non-basic and non-nucleophilic under standard alkylation/reductive amination conditions.

  • N4 Position (Protected): Once the Cbz (benzyloxycarbonyl) group is removed, this nitrogen becomes a secondary amine (

    
    ), serving as the sole nucleophilic handle for derivatization.
    

This guide provides a high-fidelity protocol for the sequential deprotection and reductive amination of this intermediate, ensuring regioselective functionalization at N4 without interference from the N1-lactam.

Mechanism & Reaction Pathway

The workflow involves two distinct chemical phases: Activation (Cbz-deprotection) and Coupling (Reductive Amination).[1]

Pathway Visualization

The following diagram illustrates the transformation from the protected scaffold to the final N4-functionalized drug candidate.

ReductiveAminationWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reductive Amination SM This compound (Protected Precursor) Int 1-Methyl-2-piperazinone (Free Amine Intermediate) SM->Int Step 1: H2, Pd/C (Cbz Removal) SM->Int Imine Iminium Ion Species (Transient) Int->Imine + Aldehyde/Ketone - H2O Prod N4-Substituted Product (Target Scaffold) Int->Prod Imine->Prod Step 2: NaBH(OAc)3 (Hydride Transfer)

Figure 1: Sequential activation and functionalization workflow for this compound.

Experimental Protocol

Phase 1: Activation (Cbz Deprotection)

Objective: To unmask the reactive secondary amine at N4.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source:

    
     balloon or ammonium formate (transfer hydrogenation)
    

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.0 g, 3.8 mmol) in MeOH (10 mL).

  • Inerting: Purge the vessel with Nitrogen (

    
    ) to remove oxygen (critical for safety when handling Pd/C).
    
  • Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Equip the flask with a hydrogen balloon. Stir vigorously at room temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS (Disappearance of Cbz-SM, appearance of polar amine peak).

  • Work-up: Filter the reaction mixture through a Celite® pad to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Note: The product, 1-methyl-2-piperazinone , is often a viscous oil or low-melting solid. It can be used directly in Phase 2 without further purification if purity >95%.

Phase 2: Reductive Amination (N4-Coupling)

Objective: To attach the R-group via reductive alkylation.

Reagents:

  • Amine: 1-methyl-2-piperazinone (from Phase 1, 1.0 equiv)

  • Carbonyl: Aldehyde (1.0–1.2 equiv) or Ketone (1.2–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.4–1.6 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates.

Step-by-Step Protocol:

  • Imine Formation:

    • In a dry vial, dissolve 1-methyl-2-piperazinone (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCE (concentration ~0.1 M).

    • Add Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes to promote equilibrium formation of the iminium species.

    • Expert Insight: For sterically hindered ketones, adding molecular sieves (4Å) can drive imine formation by scavenging water.

  • Reduction:

    • Add

      
       (1.5 equiv) in a single portion.
      
    • Stir the suspension at RT under

      
       atmosphere.
      
    • Timeframe: Aldehydes typically react in 2–4 hours; ketones may require 12–24 hours.

  • Quenching & Work-up:

    • Quench the reaction with saturated aqueous

      
       (pH should be ~8–9).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography.

    • Eluent: DCM:MeOH (95:5 to 90:10). The product is polar; a gradient is recommended.

Critical Parameters & Troubleshooting

Solvent Selection Guide
SolventSuitabilityNotes
DCE (1,2-Dichloroethane) Excellent Preferred for STAB. Solubilizes both the amine and the borohydride complex effectively.
DCM (Dichloromethane) GoodVolatile alternative to DCE. Good for simple aldehydes.
MeOH (Methanol) ModerateUse with

(Cyanoborohydride). Avoid with STAB as it decomposes the reagent faster.
THF PoorOften results in slower kinetics for reductive amination.
Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Cbz Removal Catalyst poisoning or insufficient

.
Ensure

purge before

. Add fresh Pd/C. Warm to 40°C.
No Reaction (Phase 2) Imine not forming (steric bulk).Increase AcOH to 2.0 equiv. Add 4Å Molecular Sieves. Switch to

pre-complexation.
Dialkylation N/A for this scaffold.Advantage: Since N4 is secondary, over-alkylation to a quaternary ammonium is rare under STAB conditions.
Product trapped in Aqueous Product is highly polar.Saturate the aqueous layer with NaCl (salting out) or use CHCl3/iPrOH (3:1) for extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[2]

  • Beshore, D. C., & Dinsmore, C. J. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization."[3] Organic Letters, 2002.[3]

  • PubChem Compound Summary. "this compound (CAS 685520-31-4)."[4] National Center for Biotechnology Information. [5]

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2019.

Sources

Application Note: A Robust and Scalable Synthesis of Benzyl 4-Methyl-3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Synthetic Challenge

Benzyl 4-methyl-3-oxopiperazine-1-carboxylate is a key heterocyclic scaffold prevalent in medicinal chemistry. The piperazine ring is a privileged structure in drug discovery, known to enhance aqueous solubility and modulate pharmacokinetic properties.[1] The specific substitution pattern of this target molecule, featuring a carbobenzyloxy (Cbz) protecting group, a methyl group on the nitrogen at position 4, and a ketone at position 3, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds, including potential kinase inhibitors, GPCR ligands, and other therapeutic agents.[2]

The primary challenge in the large-scale production of such molecules lies in developing a synthetic route that is not only high-yielding but also cost-effective, operationally simple, and safe.[3] Many laboratory-scale syntheses of substituted piperazines rely on expensive reagents or purification methods like column chromatography, which are not amenable to scale-up. This application note details a robust, two-step synthetic protocol designed for scalability, starting from commercially available materials. The strategy is centered around the formation of an acyclic diester intermediate followed by a base-mediated intramolecular cyclization.

Proposed Synthetic Strategy

The proposed synthesis follows a convergent two-step pathway. The core logic is to first construct a linear precursor containing all the necessary atoms for the target ring system and then induce an intramolecular cyclization to form the desired 3-oxopiperazine lactam. This approach avoids the complexities of direct multi-component condensations and allows for purification of the intermediate, ensuring high purity in the final product.

The overall transformation is depicted below:

Synthetic_Scheme cluster_conditions1 cluster_intermediate cluster_conditions2 cluster_product A Ethyl Sarcosinate I Intermediate: Benzyl 2-(ethoxycarbonyl(methyl)amino)ethylcarbamate A->I Step 1: N-Alkylation B Benzyl 2-bromoethylcarbamate B->I Step 1: N-Alkylation C Potassium Carbonate (K2CO3) Acetonitrile (MeCN) P Product: Benzyl 4-methyl-3-oxopiperazine-1-carboxylate I->P Step 2: Intramolecular Cyclization (Lactamization) D Sodium Ethoxide (NaOEt) Ethanol (EtOH), Reflux

Figure 1: Proposed two-step synthesis of the target compound.
  • Step 1: N-Alkylation. Ethyl sarcosinate (the ester of N-methylglycine) is alkylated with benzyl 2-bromoethylcarbamate. This reaction builds the carbon-nitrogen backbone of the final molecule. Potassium carbonate is chosen as a mild, inexpensive base suitable for scale-up, and acetonitrile is an excellent solvent for this type of substitution reaction.

  • Step 2: Base-Mediated Intramolecular Cyclization. The acyclic intermediate is treated with a strong base, sodium ethoxide, to facilitate an intramolecular condensation. The ethoxide deprotonates the carbamate nitrogen, which then acts as a nucleophile, attacking the proximal ester carbonyl to form the six-membered lactam ring and eliminate ethanol. This type of cyclization is a common and effective method for preparing heterocyclic ketones.[4]

Detailed Scale-Up Protocol

This protocol is optimized for a 100-gram scale synthesis of the final product. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Benzyl 2-(ethoxycarbonyl(methyl)amino)ethylcarbamate

Workflow_Step1 start Setup Reactor (2L jacketed reactor, overhead stirrer, thermocouple, condenser) charge Charge Reactor: - Ethyl Sarcosinate (1.0 equiv) - Potassium Carbonate (2.5 equiv) - Acetonitrile (10 vol) start->charge heat1 Heat to 40-45°C charge->heat1 add Slowly Add Solution: - Benzyl 2-bromoethylcarbamate (1.1 equiv)  in Acetonitrile (2 vol) (Maintain T < 50°C) heat1->add react Stir at 60-65°C for 12-18h (Monitor by HPLC/TLC) add->react cool Cool to Room Temperature react->cool filter Filter off K2CO3 salts cool->filter wash Wash filter cake with Acetonitrile filter->wash concentrate Concentrate combined filtrate under reduced pressure wash->concentrate extract Perform Liquid-Liquid Extraction: - Add Ethyl Acetate & Water - Separate layers, wash organic  with brine concentrate->extract dry Dry organic layer over Na2SO4 extract->dry final_conc Concentrate to yield crude oil dry->final_conc end_node Proceed to Step 2 or Purify final_conc->end_node

Figure 2: Experimental workflow for the N-alkylation step.

Materials & Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Ethyl Sarcosinate117.151.281.0150 g
Benzyl 2-bromoethylcarbamate258.111.411.1364 g
Potassium Carbonate (anhydrous)138.213.202.5442 g
Acetonitrile (MeCN)---~2.2 L
Ethyl Acetate---~2.0 L
Deionized Water---~1.5 L
Brine (Saturated NaCl)---~0.5 L
Sodium Sulfate (anhydrous)---As needed

Procedure:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Charging Reagents: Charge the reactor with ethyl sarcosinate (150 g), anhydrous potassium carbonate (442 g), and acetonitrile (1.5 L).

  • Initial Heating: Begin stirring and heat the slurry to 40-45°C.

  • Substrate Addition: Dissolve benzyl 2-bromoethylcarbamate (364 g) in acetonitrile (700 mL). Add this solution portion-wise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 55°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 12-18 hours. The reaction progress should be monitored by HPLC or TLC until consumption of the starting materials is complete.

  • Work-up:

    • Cool the reaction mixture to ambient temperature (20-25°C).

    • Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 250 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil.

    • Dissolve the oil in ethyl acetate (2.0 L) and transfer to a separatory funnel. Wash with deionized water (2 x 750 mL) and then with saturated brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude intermediate, benzyl 2-(ethoxycarbonyl(methyl)amino)ethylcarbamate, as a pale yellow oil. The product is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to Benzyl 4-Methyl-3-oxopiperazine-1-carboxylate

Materials & Reagents:

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Crude Intermediate (from Step 1)294.34~1.281.0~377 g
Sodium Ethoxide (21% in Ethanol)68.051.541.2~495 g (580 mL)
Ethanol (200 proof)---~2.0 L
Toluene---~1.0 L
Acetic Acid---As needed
Deionized Water---~2.0 L

Procedure:

  • Reactor Setup: Use the same 5 L reactor setup as in Step 1. Ensure the system is dry and purged with nitrogen.

  • Charging Reagents: Dissolve the crude intermediate from Step 1 in anhydrous ethanol (2.0 L) and charge it to the reactor.

  • Base Addition: Slowly add the sodium ethoxide solution (580 mL) to the reactor at ambient temperature over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78-82°C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by HPLC/TLC.

  • Work-up and Crystallization:

    • Cool the reaction mixture to 10-15°C.

    • Slowly neutralize the mixture by adding glacial acetic acid until the pH is between 6.5 and 7.5.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Add toluene (1.0 L) and deionized water (1.0 L) to the residue. Stir vigorously and separate the layers.

    • Wash the organic layer with deionized water (2 x 500 mL) and then brine (500 mL).

    • Concentrate the organic layer to approximately one-third of its volume. The product should begin to crystallize.

    • Cool the slurry to 0-5°C and hold for at least 2 hours.

    • Collect the solid product by filtration, wash the cake with cold (0-5°C) heptane (2 x 200 mL), and dry under vacuum at 40-45°C to a constant weight.

Expected Yield: 220-250 g (73-83% over two steps). Appearance: White to off-white crystalline solid. Melting Point: 117-121°C.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the structure, showing characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the piperazine ring protons, and the N-methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals, including the lactam carbonyl, the carbamate carbonyl, and carbons of the benzyl and piperazine rings.

  • HPLC: Purity should be ≥98% by area. A suitable method would use a C18 column with a water/acetonitrile gradient mobile phase and UV detection at ~220 nm.

  • Mass Spectrometry (ESI+): The spectrum should show the [M+H]⁺ ion at m/z = 249.12, corresponding to the molecular formula C₁₃H₁₆N₂O₃.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing any scale-up activity.

  • Benzyl 2-bromoethylcarbamate: Is an alkylating agent and should be handled with care. It is a suspected irritant.

  • Sodium Ethoxide: Is a strong base and is corrosive and flammable. It reacts violently with water. All additions and transfers must be performed under an inert atmosphere.[5]

  • Piperazine Derivatives: Piperazine and its derivatives can be respiratory and skin sensitizers.[5][6] Inhalation of dust or vapors should be avoided.

  • General Precautions:

    • Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves.

    • Ensure all operations involving flammable solvents are performed away from ignition sources.

    • Neutralize basic waste streams before disposal according to local regulations.

The parent compound, benzyl 3-oxopiperazine-1-carboxylate, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[7] Similar precautions should be taken for the methylated analog.

References

  • CN110734393B: Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents. (Provides an example of a base-mediated cyclization to form a heterocyclic ketone.)
  • CN1634901A: Process for preparing N-benzyl piperazine. Google Patents. (Illustrates methods for N-benzylation of piperazine structures.)
  • CN111484444A: The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. (Details alkylation reactions on piperidine nitrogen.)
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. (Outlines general synthetic strategies for piperazine derivatives.) URL: [Link]

  • Kiricojevi?, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. (Provides context for the synthesis of complex piperidine intermediates.) URL: [Link]

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. (Source for physical and safety data of the parent compound.) URL: [Link]

  • Organic Syntheses. 1-benzylpiperazine. (Classic procedure for preparing a fundamental piperazine building block.) URL: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. (Review of various synthetic methods for the piperazine core.) URL: [Link]

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. (Data on a related piperidone intermediate.) URL: [Link]

  • Advent Chembio. Piperazine anhydrous, 99%. (Safety information for the parent heterocycle.) URL: [Link]

  • Maddigan, D. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry-Methods. (Review on the importance and synthesis of piperazine derivatives.) URL: [Link]

  • Jicha, B. A., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 58(2), 973-985. (Example of complex molecules built upon a substituted piperazine core.) URL: [Link]

  • Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS). (Provides general safety and handling information for piperazine.) URL: [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. (Discusses the broad applications of piperazine derivatives in industry.) URL: [Link]

Sources

Troubleshooting & Optimization

Cbz Deprotection Technical Support Center: HBr/Acetic Acid vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the removal of the Carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and decisions in selecting and executing Cbz deprotection strategies. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between Cbz deprotection with HBr/acetic acid and catalytic hydrogenation?

The choice between these two methods hinges on the substrate's functional group tolerance and the desired reaction conditions.

  • Catalytic Hydrogenation is a reductive cleavage. The most common method is hydrogenolysis, which involves the use of hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[1][2] This method is prized for its mild, neutral pH conditions and clean byproducts (toluene and carbon dioxide).[1] However, it is incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides.[1] A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation, which uses hydrogen donors like ammonium formate or formic acid.[1]

  • HBr in Acetic Acid is an acid-catalyzed cleavage.[3] The mechanism involves protonation of the carbamate followed by an SN2-type displacement by the bromide ion.[4] This method is advantageous for substrates containing functional groups that are sensitive to reduction.[1] However, the conditions are harsh and can lead to the cleavage of other acid-labile protecting groups, such as the Boc group.[1]

Here is a summary of the key differences:

FeatureCatalytic HydrogenationHBr/Acetic Acid
Mechanism Reductive Cleavage (Hydrogenolysis)[4]Acid-Catalyzed SN2 Cleavage[4]
Reagents H₂ gas or hydrogen donor, Pd/C catalyst[1]30-33% HBr in acetic acid[1][5]
Conditions Mild, neutral pH, room temp (can be heated)[1][6]Harsh, acidic, room temp[1]
Advantages High yields, clean byproducts, mild conditions[1]Effective for hydrogenation-sensitive substrates[1]
Limitations Reduces other functional groups, catalyst poisoning, H₂ gas safety[1][6]Cleaves other acid-labile groups, corrosive[1]
Q2: How do I choose the right Cbz deprotection method for my compound?

The selection of the appropriate deprotection method is critical for the success of your synthesis. The following decision tree can guide your choice:

G start Start: Cbz-Protected Compound q1 Does the molecule contain reducible functional groups (alkenes, alkynes, nitro, etc.)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are other acid-labile protecting groups (e.g., Boc) present? a1_yes->q2 method_h2 Catalytic Hydrogenation is the preferred method due to its mild conditions. a1_no->method_h2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No method_acid Consider HBr/acetic acid. Be mindful of other acid-sensitive groups. a2_yes->method_acid method_acid_preferred HBr/acetic acid is a strong candidate. a2_no->method_acid_preferred method_h2_caution Catalytic Hydrogenation is likely suitable. Proceed with caution if other sensitive groups are present.

Caption: Decision tree for selecting a Cbz deprotection method.

Troubleshooting Guides

Catalytic Hydrogenation

Issue 1: My catalytic hydrogenation is slow or incomplete.

There are several potential reasons for a sluggish hydrogenation reaction. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst may be old or inactive.[6]

    • Solution: Use a fresh batch of catalyst. For particularly stubborn deprotections, consider using a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).[6]

  • Reaction Conditions: The reaction may require more forcing conditions.

    • Solution: Increasing the temperature or hydrogen pressure can often accelerate the reaction.[2][6] Using acetic acid as a solvent or co-solvent can also facilitate the reaction by protonating the heteroatom.[2][6]

  • Catalyst Poisoning: The presence of sulfur-containing compounds (e.g., thiols, thioethers) in your sample can poison the palladium catalyst, rendering it inactive.[7]

    • Solution: If sulfur is present, catalytic hydrogenation may not be a viable option. In some specific cases, using liquid ammonia as a solvent has been reported to circumvent catalyst poisoning by cysteine or methionine.[7] However, for most cases of sulfur poisoning, an alternative deprotection method like HBr/acetic acid should be considered.

Issue 2: My starting material is not soluble in standard hydrogenation solvents.

Poor solubility can significantly hinder the reaction rate.

  • Solution: A mixture of solvents can be employed to improve solubility. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and acetic acid.[2][6] For example, a mixture of ethyl acetate, ethanol, and acetic acid has been used effectively.[2]

HBr in Acetic Acid

Issue 3: I'm observing side products or decomposition of my starting material.

The harsh acidic conditions of HBr in acetic acid can sometimes lead to unwanted side reactions.

  • Cleavage of Other Protecting Groups: Acid-labile protecting groups, most notably Boc, are susceptible to cleavage under these conditions.[1]

    • Solution: If your molecule contains other acid-sensitive groups, HBr/acetic acid may not be a suitable method. Consider alternative, milder acidic conditions or a different deprotection strategy altogether.[8]

  • Acetylation of the Deprotected Amine: If the reaction is heated in acetic acid, the newly formed free amine can be acetylated by the solvent.[9]

    • Solution: Whenever possible, run the reaction at room temperature.[1] If heating is necessary, be aware of this potential side reaction. If acetylation is a significant problem, an alternative deprotection method should be explored.

Issue 4: The deprotection with HBr in acetic acid is not working.

While less common than with catalytic hydrogenation, some substrates can be resistant to cleavage with HBr/acetic acid.

  • Solution: The rate of deprotection is dependent on the concentration of HBr.[3] Ensure that your HBr/acetic acid solution is of the correct concentration (typically 33%). If the reaction is still unsuccessful, consider that steric hindrance around the Cbz group might be impeding the SN2 attack.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol is a general guideline and may need to be optimized for your specific substrate.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) at a loading of 5-10 mol%.[1]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[1]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved by crystallization or chromatography if necessary.[1]

Protocol 2: HBr in Acetic Acid

Safety Note: HBr in acetic acid is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

  • Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[1]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: The product can often be precipitated by the addition of diethyl ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.[1]

Mechanistic Diagrams

G cluster_0 Catalytic Hydrogenation Mechanism A Cbz-Protected Amine B Adsorption onto Pd Catalyst Surface A->B C Cleavage of Benzyl C-O Bond B->C D Formation of Toluene and Carbamic Acid Intermediate C->D E Decarboxylation D->E F Deprotected Amine + CO₂ E->F G H₂ Adsorption and Dissociation on Pd Surface G->C

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

G cluster_1 HBr/Acetic Acid Mechanism A Cbz-Protected Amine B Protonation of Carbamate Carbonyl A->B + H⁺ C SN2 Attack by Br⁻ on Benzyl Carbon B->C D Formation of Benzyl Bromide and Carbamic Acid C->D + Br⁻ E Decarboxylation D->E F Deprotected Amine + CO₂ E->F

Caption: Mechanism of Cbz deprotection with HBr in acetic acid.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (n.d.). HYDROBROMIC ACID SOLUTION IN GLACIAL ACETIC ACID APPROX. 33%. Retrieved from [Link]

Sources

Technical Support Center: Improving Yield of N-Methylation on the Piperazinone Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the N-methylation of piperazinone rings. The piperazine scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for tuning the pharmacological properties of drug candidates.[1] N-methylation, in particular, can significantly impact a molecule's potency, selectivity, metabolic stability, and bioavailability.

However, what appears to be a simple methylation can often be plagued by issues of low yield, incomplete conversion, and challenging side reactions. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles.

Section 1: Core Concepts & Method Selection

Q: Why is N-methylation on a piperazinone ring selective, and which nitrogen is methylated?

A: The piperazinone ring contains two distinct nitrogen atoms. One is an amide nitrogen (N1), and the other is a secondary amine nitrogen (N4). The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity, making it unreactive under standard N-methylation conditions.

Conversely, the N4 nitrogen is a typical secondary amine. It is the primary site of nucleophilic attack and will be selectively methylated. Understanding this inherent selectivity is the first step in designing a successful synthesis.

Q: What are the primary methods for N-methylation of a piperazinone, and how do I choose the right one?

A: Selecting the appropriate methylation strategy is critical and depends on your substrate's sensitivity, the scale of your reaction, and the potential for side reactions. The three most common methods are the Eschweiler-Clarke reaction, direct alkylation with methyl halides, and alternative reductive amination.

MethodReagentsAdvantagesDisadvantagesBest For...
Eschweiler-Clarke Formaldehyde, Formic AcidExcellent for avoiding over-methylation (quaternization)[2][3][4]; High yields; Uses inexpensive reagents.Requires elevated temperatures; Can lead to N-formylation as a side product[5]; Corrosive nature of formic acid.Substrates prone to quaternization; Scale-up applications.
Direct Alkylation Methyl Iodide (MeI), Dimethyl Sulfate (DMS) with a base (e.g., K₂CO₃, NaH, DIPEA)Mild conditions (often room temperature); Fast reaction times.High risk of over-methylation to form quaternary ammonium salts[3]; Reagents are toxic and hazardous[6][7].Acid-sensitive substrates; Small-scale synthesis where reaction speed is critical.
Alternative Methylating Agents Dimethyl Carbonate (DMC), Trimethyl Orthoacetate"Greener" and less toxic reagents[5]; Often highly selective for mono-methylation.May require higher temperatures or catalysts; Can be slower than other methods.Green chemistry initiatives; When avoiding hazardous reagents is a priority.

Section 2: Troubleshooting Guide: Low Yield & Incomplete Conversion

Q: My N-methylation reaction has a low yield and analysis (TLC, LC-MS) shows a significant amount of unreacted starting material. What are the common causes and how can I fix them?

A: This is one of the most frequent issues. A systematic approach is key to diagnosing the problem. Below is a workflow to guide your troubleshooting process.

G cluster_reagents Step 1: Reagent & Solvent Quality cluster_conditions Step 2: Reaction Conditions cluster_stoich Step 3: Stoichiometry & Base cluster_sterics Step 4: Substrate Issues start Low Yield / Incomplete Conversion reagent_q Are reagents fresh and pure? Are solvents anhydrous? start->reagent_q reagent_sol Solution: Use freshly opened or purified reagents. Ensure solvents are dry (e.g., use molecular sieves). reagent_q->reagent_sol temp Is the temperature optimal? reagent_q->temp If reagents are good temp_sol Solution: For E-C, ensure temp is high enough (~80-100°C). For MeI, avoid high temps to prevent side reactions. Run a temperature screen. temp->temp_sol time Is the reaction time sufficient? temp->time time_sol Solution: Monitor reaction by TLC/LC-MS over an extended period (e.g., 2, 6, 24h). time->time_sol stoich_q Is the stoichiometry correct? Is the base appropriate? time->stoich_q If conditions are optimized stoich_sol Solution (E-C): Use excess formaldehyde/formic acid. Solution (MeI): Use 1.1-1.5 eq. MeI. Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) of sufficient strength. stoich_q->stoich_sol steric_q Is steric hindrance an issue? stoich_q->steric_q If stoichiometry is correct steric_sol Solution: Switch to a less bulky methylating agent (e.g., DMS vs MeI). Consider more forcing conditions (higher temp, longer time). If severe, a different synthetic route may be needed. steric_q->steric_sol G Piperazinone Piperazinone (Sec-Amine) MeI1 + CH₃I Piperazinone->MeI1 TertiaryAmine Desired Product (Tert-Amine) MeI2 + CH₃I TertiaryAmine->MeI2 QuatSalt Quaternary Salt (Side Product) MeI1->TertiaryAmine Desired Reaction (k1) MeI2->QuatSalt Over-methylation (k2) (Unwanted)

Caption: Competing pathways of N-methylation vs. Quaternization.

Solutions to Prevent Quaternization:

  • Control Stoichiometry: Use only a slight excess (1.05 - 1.2 equivalents) of methyl iodide. A large excess will drive the reaction towards the quaternary salt.

  • Slow Addition: Add the methyl iodide slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, favoring the initial methylation (k1) over the second (k2).

  • Switch Methods: The most robust solution is to switch to the Eschweiler-Clarke reaction . Its mechanism involves the formation of an iminium ion that is reduced to the tertiary amine. The tertiary amine cannot form an iminium ion under these conditions, so the reaction inherently stops at the desired product, preventing quaternization. [2][3][4]

Q: I'm using the Eschweiler-Clarke reaction and see a byproduct with a mass of +28 amu relative to my starting material, not the expected +14 amu. What is this?

A: This byproduct is almost certainly the N-formyl piperazinone . This occurs when the iminium ion intermediate is not reduced by formic acid but is instead hydrolyzed back to the amine and formaldehyde, or when the formic acid acts as a formylating agent rather than a hydride donor.

Mechanism of N-Formylation Side Reaction: The reaction between the amine and formaldehyde forms an intermediate N-(hydroxymethyl)amine. This can either lose water to form the iminium ion (leading to methylation) or be oxidized to an N-formyl group. This side reaction is favored if the reduction step is slow.

Solutions to Minimize N-Formylation:

  • Ensure Excess Formic Acid: Formic acid is both the solvent and the reducing agent. Using it in large excess ensures that the concentration of the hydride donor is high, favoring rapid reduction of the iminium ion. [3]2. Temperature Control: The reaction typically requires heat to proceed at a reasonable rate. However, excessively high temperatures can sometimes favor alternative pathways. Stick to the validated range of 80-100 °C.

  • Modified Conditions: Consider the solvent-free approach using paraformaldehyde and oxalic acid dihydrate, which generates formic acid in situ. [8]This can sometimes provide cleaner conversions by controlling the concentration of reactive species.

Section 4: Detailed Experimental Protocols

Protocol 1: N-Methylation via the Eschweiler-Clarke Reaction

This protocol is a robust method for achieving clean mono-N-methylation with a low risk of over-alkylation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the piperazinone starting material (1.0 eq).

  • Reagent Addition: Add formic acid (98%, ~5-10 mL per gram of substrate) followed by aqueous formaldehyde (37% solution, 2.5 eq). Caution: The initial reaction can be exothermic and evolve gas (CO₂). Add the formaldehyde slowly, especially on a larger scale.

  • Reaction: Heat the mixture to 90-100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up (Quench): Cool the reaction mixture to room temperature. Slowly and carefully basify the mixture with a saturated solution of sodium bicarbonate or 6N NaOH until the pH is > 9. Be prepared for vigorous CO₂ evolution.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Methylation using Methyl Iodide

This protocol is suitable for substrates that are sensitive to the acidic and high-temperature conditions of the Eschweiler-Clarke reaction.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperazinone starting material (1.0 eq) and an anhydrous aprotic solvent (e.g., Acetonitrile or DMF).

  • Base Addition: Add a suitable base, such as powdered potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe. Caution: Methyl iodide is a toxic and volatile carcinogen; handle it exclusively in a fume hood with appropriate personal protective equipment. [7]4. Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quench): If K₂CO₃ was used, filter off the solids. If DIPEA was used, dilute the reaction mixture with water. For any remaining methyl iodide, the reaction can be quenched with a dilute solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Section 5: Purification & Characterization FAQs

Q: What is the most effective way to purify my N-methylated piperazinone?

A: The purification method depends on the physical properties of your product.

  • Flash Column Chromatography: This is the most common method. Since the N-methylated product is more non-polar than the starting N-H piperazinone, it will have a higher Rf on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Acid/Base Extraction: If the main impurity is unreacted starting material, you can sometimes perform an acid wash. The more basic N-methylated product may be extracted into a dilute acid solution, leaving non-basic impurities behind. Then, basifying the aqueous layer and re-extracting can isolate the product. However, the basicity difference between the starting material and product is often small, limiting the effectiveness of this technique.

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity, especially on a large scale.

Q: How can I confirm the success of methylation using ¹H NMR?

A: Proton NMR provides a clear signature for successful N-methylation.

  • Disappearance of the N-H Signal: The broad singlet corresponding to the N4-H proton of the starting material (typically between 2-4 ppm, can exchange with D₂O) will disappear.

  • Appearance of the N-CH₃ Signal: A new singlet corresponding to the three protons of the N-methyl group will appear. This signal is typically found in the 2.2-2.8 ppm range.

  • Shift of Adjacent Protons: The protons on the carbons adjacent to the N4 nitrogen (the α-protons) will often experience a slight downfield shift upon methylation.

References

  • Eschweiler-Clarke Reaction - YouTube. (2022). Available at: [Link]

  • Weipert, E. A. (1964). Methylation of piperazines. U.S. Patent No. 3,154,553.
  • Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines. U.S. Patent No. 3,159,633.
  • Myerly, R. C., & Creagh, J. P. (1962). Separation of n-methyl piperazine from mixtures thereof with piperazine. U.S. Patent No. 3,069,331.
  • Schroeder, W. (1989). Preparation of n-methylpiperazine. U.S. Patent No. 4,845,218.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2024). PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). UQTR. Available at: [Link]

  • Method for preparing N-methyl piperazine. (2022). Google Patents.
  • N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). ResearchGate. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PubMed Central. Available at: [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. (2006). ResearchGate. Available at: [Link]

  • Methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). ScienceDirect. Available at: [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (2008). ResearchGate. Available at: [Link]

  • Weipert, E. A., & Levis, W. W. (1964). Methylation of piperazines. U.S. Patent No. 3,154,552.
  • Maciver, S., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Ismaeel, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Kniep, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Eschweiler–Clarke reaction. (n.d.). Wikipedia. Available at: [Link]

  • Seling, N. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Horrom, B. W. (1971). Derivatives of n-methylpiperazine. U.S. Patent No. 3,580,914.
  • Goddu, R. L. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. (2019). ResearchGate. Available at: [Link]

  • Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

  • Syntheses and transformations of piperazinone rings. A review. (2009). ResearchGate. Available at: [Link]

  • Trimethyl orthoacetate as a convenient reagent for selective methylation of β-OH groups of (poly)hydroxynaphthazarins. (2019). ResearchGate. Available at: [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. (2008). National Institutes of Health. Available at: [Link]

  • Thota, S., et al. (2018). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. Journal of the Chemical Society C. Available at: [Link]

  • Methylation using iodomethane. (2020). Reddit. Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2022). ResearchGate. Available at: [Link]

  • Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions. (n.d.). ResearchGate. Available at: [Link]

Sources

purification of 4-Cbz-1-methyl-2-piperazinone by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PZN-004 Status: Open Subject: Optimization of Silica Gel Chromatography for N-Protected Piperazinone Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of 4-Cbz-1-methyl-2-piperazinone presents a unique chromatographic challenge. Unlike simple amines, this molecule possesses dual nitrogen functionality with distinct electronic environments: a non-basic carbamate (N4-Cbz) and a lactam (N1-Methyl-2-one).

While the Cbz group adds lipophilicity and UV chromophores, the lactam core imparts polarity and hydrogen-bond accepting capability. Successful isolation requires a purification strategy that balances these opposing properties to prevent co-elution with hydrolysis byproducts (e.g., benzyl alcohol) or polar starting materials.

This guide provides a validated workflow for method development, execution, and troubleshooting.

Module 1: Method Development (TLC Diagnostics)

Before committing to a column, you must establish the separation window. The target Retention Factor (


) is 0.25 – 0.35  to ensure adequate resolution from impurities.
Solvent System Selection
SystemCompositionPolarityRecommended For
Primary Hexane / Ethyl Acetate (EtOAc) Low - MediumStandard purification. Most Cbz-piperazinones elute between 40-70% EtOAc.
Alternative DCM / Methanol (MeOH) Medium - HighUse if the compound is insoluble in Hex/EtOAc or if polar impurities co-elute.
Modifier Triethylamine (TEA) BasicRarely needed. Only use (0.5 - 1%) if significant tailing occurs. Note: This molecule lacks a basic amine; tailing usually indicates column overloading rather than silanol interaction.
Visualization Protocol
  • UV (254 nm): Primary detection. The Cbz aromatic ring absorbs strongly.

  • KMnO₄ Stain: Secondary detection. Oxidizes the piperazinone ring (slow) or impurities.

  • Iodine Chamber: Universal detection for non-UV active lipid impurities.

Module 2: Standard Operating Procedure (SOP)

Step 1: Sample Preparation (The "Dry Load" Technique)

Why: Amide-containing heterocycles can be "sticky" and have poor solubility in non-polar mobile phases. Wet loading with DCM often leads to band broadening and precipitation on the column head.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) .

  • Add Silica Gel (40-63 µm) to the solution (Ratio: 1g silica per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Validation: Ensure no solvent smell remains; the powder should not be clumpy.

Step 2: Column Packing & Loading
  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Column Volume (CV): Calculate based on column size.

  • Loading: Pour the dry-loaded powder carefully onto the pre-equilibrated column (started at 100% Hexane). Add a protective layer of sand (1 cm) on top.

Step 3: Elution Gradient

Do not run isocratic immediately. Use a step gradient to remove non-polar impurities (like Benzyl chloride/alcohol) before eluting the product.

  • 0–2 CV: 100% Hexane (Elutes highly non-polar grease/oils).

  • 2–5 CV: 20% EtOAc / 80% Hexane (Elutes Benzyl alcohol if present).

  • 5–15 CV: Linear gradient to 80% EtOAc / 20% Hexane (Product typically elutes here).

  • 15+ CV: Flush with 100% EtOAc (Elutes polar starting materials).

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a UV-active impurity just above it. What is it?

Diagnosis: This is likely Benzyl Alcohol , a byproduct of Cbz-Cl hydrolysis or degradation. Solution:

  • Switch solvent selectivity.[1][2] If using Hex/EtOAc, switch to DCM/EtOAc (90:10 to 50:50) . Benzyl alcohol interacts differently with DCM, often improving resolution.

  • Use a shallower gradient (e.g., increase EtOAc by 5% every 2 CVs) around the elution point.

Q2: I see "tailing" on the TLC plate. Should I add base?

Diagnosis: True tailing is caused by the interaction of basic nitrogens with acidic silanols. However, This compound has no basic nitrogen (N1 is an amide, N4 is a carbamate). Solution:

  • Do NOT add TEA initially. The "tailing" is likely mass overloading . Dilute your spotting sample and re-check.

  • If tailing persists, it may be due to the amide acting as a hydrogen bond acceptor. In this case, switch to DCM/MeOH (95:5) which disrupts H-bonding better than Hex/EtOAc.

Q3: The product crystallized inside the column.

Diagnosis: The compound has low solubility in Hexane. Solution:

  • This confirms the need for Dry Loading (Step 1 above).

  • Increase the baseline polarity of your starting mobile phase (e.g., start at 10% EtOAc instead of 0%).

Module 4: Workflow Visualization

The following diagram illustrates the decision matrix for purifying N-protected piperazinones.

PurificationWorkflow Start Crude this compound TLC TLC Analysis (Hex/EtOAc 1:1) Start->TLC DecisionRf Check Rf Value TLC->DecisionRf RfGood Rf = 0.2 - 0.4 (Separation > 0.1) DecisionRf->RfGood Optimal RfLow Rf < 0.2 (Too Polar) DecisionRf->RfLow Stuck at Baseline RfHigh Rf > 0.6 (Too Non-Polar) DecisionRf->RfHigh Runs with Solvent Front LoadingCheck Solubility Check in Mobile Phase RfGood->LoadingCheck OptimizeSolvent Increase Polarity (Try pure EtOAc or DCM/MeOH) RfLow->OptimizeSolvent ReducePolarity Decrease Polarity (Try 20% EtOAc) RfHigh->ReducePolarity OptimizeSolvent->TLC ReducePolarity->TLC WetLoad Soluble: Wet Load (DCM) LoadingCheck->WetLoad Clear Solution DryLoad Insoluble/Precipitates: Dry Load (Silica/Celite) LoadingCheck->DryLoad Cloudy/Precipitate RunColumn Execute Gradient (0-100% EtOAc) WetLoad->RunColumn DryLoad->RunColumn

Caption: Decision matrix for optimizing the stationary phase and loading strategy based on TLC retention factors (


) and solubility profiles.

References

  • Biotage. (n.d.). Successful Flash Chromatography: Solvent Selection and Method Development. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2005). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Northrop, B. H. (n.d.). Flash Chromatography Optimization and Solvent Selectivity.[2] Wesleyan University. Retrieved from [Link]

  • Gadzala-Kopciuch, R. (2014).[3] Accurate HPLC Determination of Piperazine Residues. ResearchGate.[4] Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Piperazinone Ring Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazinone ring cyclization and effectively troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the stereochemical integrity of your target molecules.

Introduction: The Challenge of Piperazinone Synthesis

The piperazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. However, its synthesis, particularly the crucial cyclization step, is often plagued by a variety of side reactions. These unwanted pathways not only consume valuable starting materials and reduce yields but can also lead to complex purification challenges and compromise the stereochemical purity of the final product. This guide provides a systematic approach to understanding, identifying, and mitigating these common hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during your piperazinone synthesis experiments. Each question is designed to correspond to a common experimental observation, followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My reaction is producing a significant amount of a dimeric or oligomeric byproduct. How can I favor the intramolecular cyclization?

Plausible Cause: The formation of dimers and higher-order oligomers is a classic example of a competing intermolecular reaction. This typically occurs when the rate of the intermolecular reaction between two linear precursors rivals or exceeds the rate of the desired intramolecular cyclization. This is especially prevalent at high concentrations.

Troubleshooting Strategy:

  • High Dilution Conditions: The principle of high dilution is the most effective strategy to favor intramolecular reactions. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules encountering each other, thus favoring the intramolecular ring closure.

    • Protocol: A common starting point is to use a concentration of 0.01-0.05 M. If dimerization persists, further dilution to 0.001 M may be necessary. The slow addition of the linear precursor to a large volume of heated solvent via a syringe pump can also effectively maintain a low concentration throughout the reaction.

  • Choice of Activating Agent: The nature of the activating group on the carboxylic acid can influence the rate of cyclization. A highly reactive activated ester may be more prone to intermolecular reactions.

    • Recommendation: Experiment with different coupling reagents to find a balance between sufficient reactivity for cyclization and minimal intermolecular side reactions.

  • Template-Assisted Synthesis: In some cases, a template effect can be employed to pre-organize the linear precursor in a conformation that favors cyclization. This is more common in macrocyclization but can be conceptually applied to smaller rings.

Q2: I'm observing significant epimerization or racemization at a stereocenter adjacent to the newly formed amide bond. What is the mechanism, and how can I prevent it?

Plausible Cause: Epimerization at the α-carbon of the amino acid residue is a common and serious side reaction, often proceeding through one of two primary mechanisms.[1]

  • Oxazolone Formation: Strong activation of the carboxylic acid can lead to the formation of a planar and highly resonance-stabilized oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to loss of stereochemical information. Subsequent ring-opening by the amine nucleophile will yield a mixture of epimers.[1]

  • Direct Enolization: In the presence of a strong base, the α-proton of the activated ester can be directly abstracted to form an enolate, which is achiral. Protonation of this intermediate will result in a racemic or epimerized product.

Troubleshooting Strategy:

  • Optimize the Coupling Reagent: The choice of coupling reagent is critical. Reagents known to cause high levels of activation, such as carbodiimides without additives, can increase the risk of oxazolone formation.

    • Recommendation: Utilize coupling reagents that are known to suppress racemization, such as those based on phosphonium or uronium salts, in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Control the Basicity: The presence of a strong, non-nucleophilic base can promote epimerization.

    • Protocol: Use a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid excess base and consider base-free protocols where applicable.

  • Lower the Reaction Temperature: The rate of epimerization is highly temperature-dependent.

    • Recommendation: Perform the cyclization at lower temperatures (e.g., 0 °C to room temperature). While this may slow down the desired reaction, it will often have a more pronounced effect on reducing the rate of epimerization.[2]

  • Protecting Group Strategy: The choice of N-protecting group on the amino acid can influence the propensity for racemization. Urethane-based protecting groups like Boc and Cbz are generally preferred over acyl groups as they are less likely to promote oxazolone formation.

Q3: My LC-MS analysis shows a peak corresponding to the loss of two amino acids from my starting peptide, especially when Proline is the second or third residue. What is happening?

Plausible Cause: You are likely observing the formation of a diketopiperazine (DKP). This is a highly favorable intramolecular cyclization of a dipeptide or a dipeptidyl fragment at the N-terminus of a peptide chain, which then cleaves from the solid support or the rest of the molecule.[3][4] This side reaction is particularly prevalent when Proline is in the second position, as the cis-amide bond conformation of X-Pro dipeptides significantly accelerates the rate of cyclization.

Troubleshooting Strategy:

  • Choice of Deprotection Reagent: During solid-phase peptide synthesis (SPPS), the choice of base for Fmoc deprotection is critical. Piperidine is a common culprit in promoting DKP formation.

    • Recommendation: Switching from piperidine to piperazine for Fmoc deprotection has been shown to significantly reduce DKP formation.[5] A solution of 5% (w/v) piperazine in DMF or NMP is a good starting point.[5]

  • Use of Dipeptide Building Blocks: Instead of coupling the first two amino acids sequentially, using a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin stage where DKP formation is most likely to occur.

  • Introduction of Bulky Protecting Groups: The use of sterically hindering protecting groups on the N-terminus of the dipeptide can disfavor the conformation required for cyclization.

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the temperature during coupling and deprotection steps can help minimize DKP formation.

    • Solvent: Solvents like DMF, NMP, and DMSO can influence the rate of DKP formation. It is worth screening different solvents to find the optimal conditions for your specific sequence.[3]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for piperazinone cyclization?

A: There is no single "best" solvent, as the optimal choice depends on the specific substrate and reaction conditions. However, polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. For reactions requiring high dilution, solvents in which the starting material is readily soluble are preferred. It is crucial to use anhydrous solvents, as water can hydrolyze activated intermediates and lead to the formation of byproducts.

Q: How can I effectively purify my piperazinone from oligomeric side products?

A: Purification can be challenging due to the similar polarities of the desired product and its oligomers.

  • Flash Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial to achieve good separation. Gradient elution is often necessary.

  • Preparative HPLC: For difficult separations and to obtain high purity material, preparative reverse-phase HPLC is a powerful technique.

  • Crystallization: If your piperazinone is a solid, crystallization can be a highly effective method for purification, as the ordered crystal lattice will often exclude the more flexible oligomeric impurities.

Q: Are there any catalytic methods that can improve the selectivity of piperazinone cyclization?

A: Yes, catalytic methods are gaining prominence.

  • Palladium-catalyzed cyclization of substrates containing an appropriate leaving group can be highly efficient and stereoselective.[6]

  • Photoredox catalysis has emerged as a powerful tool for various C-H functionalization and cyclization reactions, offering mild and selective routes to piperazinones.[6]

  • Enzyme-catalyzed cyclization is also a possibility for certain substrates, offering excellent stereocontrol.

Experimental Protocols

Protocol 1: General Procedure for High-Yield Piperazinone Synthesis via Intramolecular Cyclization of a Dipeptide Precursor

This protocol describes a general method for the cyclization of a linear dipeptide precursor to a piperazinone using a common coupling reagent.

  • Preparation of the Linear Precursor:

    • Synthesize the N-protected dipeptide ester (e.g., Boc-AA1-AA2-OMe) using standard peptide coupling methods. Ensure the N-terminal protecting group is stable to the conditions of the subsequent deprotection of the C-terminal ester, if necessary.

  • Deprotection of the C-terminal Ester (if applicable):

    • If a methyl or ethyl ester is used, saponify it using LiOH in a mixture of THF and water at 0 °C to room temperature. Carefully monitor the reaction by TLC or LC-MS to avoid epimerization. Acidify the reaction mixture to pH 3-4 with a mild acid (e.g., citric acid) and extract the free acid.

  • Deprotection of the N-terminal Protecting Group:

    • Remove the N-terminal protecting group under appropriate conditions (e.g., TFA/DCM for Boc, H₂/Pd/C for Cbz). Neutralize the resulting amine salt carefully with a non-nucleophilic base like DIPEA.

  • Cyclization:

    • Dissolve the deprotected linear precursor in a suitable anhydrous solvent (e.g., DCM or DMF) to a concentration of 0.01 M.

    • Add a solution of the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) in the same solvent dropwise to the solution of the linear precursor at 0 °C over several hours using a syringe pump.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Side ReactionKey Influencing FactorsRecommended Mitigation Strategies
Dimerization/Oligomerization High concentrationHigh dilution (0.001-0.05 M), slow addition of precursor
Epimerization/Racemization Strong base, high temperature, highly activating coupling reagentsUse racemization-suppressing coupling reagents (e.g., with HOBt/Oxyma), stoichiometric hindered base, low temperature (0 °C to RT)
Diketopiperazine (DKP) Formation Penultimate Proline residue, use of piperidine for Fmoc deprotectionUse piperazine for Fmoc deprotection, synthesize with dipeptide building blocks, lower reaction temperature

Visualizing Mechanisms and Workflows

Mechanism: Oxazolone-Mediated Epimerization

epimerization cluster_start Activated Amino Acid cluster_oxazolone Oxazolone Formation cluster_enol Enolization cluster_product Product Mixture A R-Cα(H)-COOH (S-configuration) B Planar Oxazolone Intermediate A->B Strong Activation (e.g., Carbodiimide) C Achiral Enolate B->C + Base - H+ D R-Cα(H)-CONu (S-configuration) B->D + Nucleophile (Nu-H) (Attack from one face) E R-Cα(H)-CONu (R-configuration) B->E + Nucleophile (Nu-H) (Attack from other face) C->B + H+

Caption: Oxazolone formation leads to an achiral intermediate, resulting in epimerization.

Troubleshooting Workflow: Low Yield in Piperazinone Cyclization

troubleshooting decision decision issue issue solution solution start Low Yield of Piperazinone decision1 Major Side Products Detected? start->decision1 Analyze Crude Reaction Mixture (LC-MS, NMR) issue1 Identify Side Product(s) decision1->issue1 Yes issue2 Incomplete Reaction decision1->issue2 No (Starting Material Remains) decision2 decision2 issue1->decision2 Dimer/Oligomer? decision3 decision3 issue1->decision3 DKP Formation? decision4 decision4 issue1->decision4 Other Byproducts? solution4 solution4 issue2->solution4 Increase Reaction Time/Temperature (Monitor for Epimerization) solution5 solution5 issue2->solution5 Use a More Potent Coupling Reagent solution1 Implement High Dilution (0.001-0.05 M) Slow Addition decision2->solution1 Yes solution2 Switch to Piperazine for Fmoc Deprotection Use Dipeptide Building Blocks decision3->solution2 Yes solution3 Re-evaluate Protecting Group Strategy & Reagent Purity decision4->solution3 Yes

Caption: A systematic workflow for troubleshooting low yields in piperazinone synthesis.

References

  • Lu, Z., & Stahl, S. S. (2012). Use of a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. Organic Letters, 14(5), 1234–1237. [Link]

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(2), 329–332. [Link]

  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2895–2905. [Link]

  • Zhang, T., Wu, S., & Liu, S. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46836–46845. [Link]

  • Ismail, M. F., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. [Link]

  • Zhang, J., & Zhang, W. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(37), 8072–8075. [Link]

  • Wang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843–11849. [Link]

  • Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • Stoll, D. R., & Dolan, J. W. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Albericio, F., & El-Faham, A. (2018). Recent development in peptide coupling reagents. Journal of Peptide Science, 24(1), e3038. [Link]

  • Isidro-Llobet, A., et al. (2019). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal, 25(4), 934-938. [Link]

Sources

Advanced Protecting Group Strategies for Piperazinone Synthesis: Beyond Cbz

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Guide ID: PG-PIP-042

Welcome. You are likely reading this because the standard Benzyloxycarbonyl (Cbz) protocol has failed you. While Cbz is the "workhorse" protecting group for the N4 position of piperazinones due to its stability against strong acids (TFA) and bases, it becomes a liability when your scaffold contains alkenes, alkynes, aryl halides, or sulfur moieties —all of which are incompatible with catalytic hydrogenolysis (H₂/Pd).

This guide provides validated alternative strategies using Alloc , Fmoc , Boc , and Nosyl groups. It focuses on the causality of failure and provides self-validating protocols to ensure orthogonality and yield.

Module 1: Strategic Selection Matrix

Before altering your route, analyze your substrate against this compatibility matrix.

Protecting GroupLability (Removal)StabilityBest Use CaseCritical Failure Mode
Cbz (Baseline)H₂/Pd, HBr/AcOHAcid (TFA), BaseStandard scaffolds.Removes halogens; reduces alkenes; poisons catalyst (S).
Alloc (Allyloxycarbonyl)Pd(PPh₃)₄ / PhSiH₃Acid, BaseHalogen/Alkene retention. Pd contamination; O₂ sensitivity during removal.
Fmoc Piperidine (20%)Acid (TFA)Solid-phase synthesis (SPPS).[1]DKP Formation (See Module 3); Base sensitivity.
Boc TFA / HClBase, H₂/PdOrthogonal to Cbz/Fmoc.Acid-sensitive intermediates (e.g., acetals).
Nosyl (Ns)Thiolate / BaseAcid, weak BaseFukuyama Synthesis (Ring construction).Odor (thiols); difficult removal in sterically hindered amines.
Teoc TBAF / FluorideAcid, BaseExtreme orthogonality.Cost; silyl migration (rare).

Module 2: The Alloc Solution (Halogen & Alkene Compatibility)

The Scenario: You are synthesizing a piperazinone with an aryl iodide or an external alkene. Cbz removal (H₂/Pd) will reduce the alkene or dehalogenate the aryl ring.

The Fix: Switch to Alloc . It is removed via


-allyl palladium chemistry, which is neutral and leaves halogens/alkenes untouched.
Validated Protocol: Alloc Deprotection

Standard Scavenger Method (Thieriet et al.)

Reagents:

  • Catalyst:

    
     (0.1–0.2 equiv)
    
  • Scavenger/Nucleophile: Phenylsilane (

    
    ) (10–20 equiv)
    
  • Solvent: Anhydrous DCM

Step-by-Step:

  • Preparation: Dissolve the Alloc-protected piperazinone in degassed DCM (0.1 M concentration).

  • Activation: Add Phenylsilane (20 equiv). Note: Phenylsilane is superior to tributyltin hydride due to toxicity and purification ease.

  • Initiation: Add

    
     (0.1 equiv) under Argon.
    
  • Reaction: Stir at RT for 2–4 hours. The solution typically turns dark/black (formation of Pd black).

  • Workup (Critical):

    • Solvent evaporation.

    • Purification: The byproduct is silyl carbamate/CO₂. A simple silica plug usually removes the Pd catalyst. If Pd residues persist, wash with sodium diethyldithiocarbamate solution.

Troubleshooting:

  • Incomplete Reaction: Oxygen kills this catalytic cycle. Ensure rigorous degassing.

  • Pd Removal: If the product is coordinating Pd, use a resin-bound scavenger (e.g., SiliaMetS® Thiol) for 4 hours.

Module 3: The Fmoc Trap (Diketopiperazine Formation)

The Scenario: You are building a piperazinone precursor on solid phase (SPPS) or in solution using Fmoc. Upon deprotection with piperidine, your yield plummets, or you isolate a cyclic byproduct.

The Mechanism: This is the Diketopiperazine (DKP) Effect . When Fmoc is removed from the N-terminus of a dipeptide ester (especially if Proline or N-alkyl amino acids are present), the liberated amine attacks the C-terminal ester intramolecularly faster than the next coupling reaction can occur. This cleaves the peptide from the resin prematurely.

Visualization: The DKP Failure Pathway

DKP_Mechanism Fmoc_Pep Fmoc-AA2-AA1-O-Resin Deprotect 20% Piperidine Fmoc_Pep->Deprotect Free_Amine H2N-AA2-AA1-O-Resin Deprotect->Free_Amine Fmoc Removal Cyclization Intramolecular Attack (DKP) Free_Amine->Cyclization Fast (if Pro/N-Me) Desired Next Coupling (Desired) Free_Amine->Desired Slow DKP_Product Diketopiperazine (Cleaved Side Product) Cyclization->DKP_Product Resin Loss

Caption: The "DKP Trap" occurs when the deprotected amine attacks the ester linkage, cleaving the chain before the next step.

Troubleshooting Guide: Preventing DKP
  • Switch Base: Replace 20% Piperidine with 5% Piperazine + 2% DBU in NMP. This is milder and reduces the "lifetime" of the reactive intermediate before washing.

  • Trityl Backbone Protection: Use bulky side-chain protection or N-backbone protection (e.g., Hmb) to sterically hinder the cyclization.

  • Short Contact: Perform deprotection in flow or with very short bursts (3 x 1 min) rather than one long incubation.

Module 4: The Nosyl Strategy (Fukuyama Synthesis)

The Scenario: You need to construct a highly substituted piperazinone ring from scratch. Simple reductive amination is failing due to poly-alkylation.

The Fix: Use the Fukuyama Amine Synthesis (Nosyl group).[2] The Nosyl group activates the nitrogen for Mitsunobu alkylation (making the proton acidic, pKa ~11) and serves as a protecting group that is orthogonal to Boc/Cbz.

Validated Protocol: Fukuyama-Mitsunobu Ring Construction

Workflow:

  • Protection: React primary amine with 2-nitrobenzenesulfonyl chloride (NsCl).

  • Alkylation: React Ns-amine with an alcohol (Mitsunobu: DEAD/PPh₃) or alkyl halide (Base:

    
    ).
    
  • Deprotection/Cyclization: Remove Ns group to allow the amine to attack the ester/carbonyl and close the piperazinone ring.

Deprotection Cocktail (Odorless Variant): Instead of the traditional Thiophenol (stench), use 2-Mercaptoethanol .

  • Reagents: 2-Mercaptoethanol (3 equiv), DBU (5 equiv), DMF.

  • Conditions: Stir at RT for 30–60 mins. The solution turns yellow (Meisenheimer complex) then clear.

Fukuyama_Synthesis Start Primary Amine (R-NH2) Nosyl Ns-Protection (NsCl, Et3N) Start->Nosyl Intermediate Ns-Amide (Acidic NH) Nosyl->Intermediate Alkylation Mitsunobu Alkylation (R'-OH, DEAD, PPh3) Intermediate->Alkylation Cyclization Deprotection & Cyclization (Mercaptoethanol/DBU) Alkylation->Cyclization Product Substituted Piperazinone Cyclization->Product

Caption: Fukuyama strategy allows controlled mono-alkylation followed by mild deprotection to trigger cyclization.

FAQ: Troubleshooting & "What Ifs"

Q: I used Alloc, but my NMR shows allyl peaks remaining after phenylsilane treatment. A: Your catalyst is dead. Pd(0) is extremely air-sensitive.

  • Fix: Add another 0.05 equiv of fresh

    
     under a strict Argon counter-flow. Ensure your DCM is sparged with Argon, not just sonicated.
    

Q: Can I use Boc if I have a Cbz group elsewhere? A: Yes. Boc is removed by TFA (acid), while Cbz is stable to TFA (but removed by HBr or H₂).

  • Warning: If you use HBr/AcOH to remove Cbz, the Boc group will also fall off. For true orthogonality, remove Boc first (TFA), then Cbz (Hydrogenolysis).

Q: I cannot use Palladium at all (metal restrictions). What is my alternative to Cbz? A: Teoc (2-(Trimethylsilyl)ethoxycarbonyl).

  • Why: It is removed by TBAF (Fluoride) or mild Lewis acids (

    
    ). It contains no heavy metals and requires no hydrogenation. It is excellent for late-stage functionalization where metal scavenging is difficult.
    

Q: My Fmoc deprotection yielded a double-deletion sequence in SPPS. A: This is likely DKP formation removing the dipeptide. See Module 3. Switch to Trityl (Trt) protection for the resin-bound amino acid or use the "2-chlorotrityl chloride" resin, which is sterically bulky and suppresses DKP formation.

References

  • Alloc Deprotection Mechanism & Protocol

    • Thieriet, N., et al. "Alloc Protecting Group Removal Protocol." Vertex AI / World Press, 2024.

    • Kates, S. A., et al. "Palladium-catalyzed allyl transfer: A selective method for Alloc removal." Sigma-Aldrich / Novabiochem, 2023.

  • Fukuyama Amine Synthesis (Nosyl)

    • Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 1995.[3][4]

    • Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, 2004.

  • Diketopiperazine (DKP)

    • Girdhar, G., et al. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." ACS Omega, 2022.

    • Standard Practices for Fmoc-based SPPS (DKP Avoidance). University of California Irvine (Nowick Lab), 2020.

  • Cbz Alternatives & Hydrogenolysis Issues

    • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C." Tetrahedron Letters, 1995.[3][4]

Sources

Technical Support Center: Handling Hygroscopic Piperazinone Intermediates

[1]

Ticket ID: PIP-HYG-001 Status: Open Priority: Critical (Impacts Yield & Stoichiometry) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Invisible" Impurity

Welcome to the Technical Support Center. You are likely here because your piperazinone intermediate has transitioned from a free-flowing solid to a sticky gum, or your downstream coupling reactions are suffering from inexplicable stoichiometry failures.

The Root Cause: Piperazinone scaffolds (and their precursors like ethylenediamine derivatives) possess dual hygroscopic drivers:

  • Amide Hydrogen Bonding: The lactam moiety acts as a potent H-bond acceptor.

  • Salt Formation: If you are handling the HCl or TFA salt of the piperazinone, the lattice energy is often insufficient to prevent atmospheric moisture from liquefying the crystal surface (deliquescence).

The Consequence: When you weigh 100 mg of a hygroscopic piperazinone on an open bench, you may actually be weighing 85 mg of compound and 15 mg of water. This 15% error leads to under-dosing nucleophiles, catalyst poisoning, and yield erosion.[1]

Troubleshooting Guides (FAQ Format)

Issue A: "My solid has turned into a sticky oil/gum on the spatula."

Diagnosis: The material has reached its Critical Relative Humidity (CRH) and is absorbing atmospheric moisture faster than you can weigh it. This is common with N-alkylated piperazinones.

Immediate Resolution: The Azeotropic "Rescue" Protocol Do not attempt to dry this in a standard oven; you risk thermal degradation or ring-opening hydrolysis. You must remove water chemically via azeotrope.

Step-by-Step Protocol:

  • Dissolution: Dissolve the "gummy" residue in Anhydrous Toluene (or Benzene, if permitted). Toluene forms a positive azeotrope with water (boiling point 84.1°C, composition ~20% water).[1]

  • Evaporation: Use a rotary evaporator with a high-vacuum pump. Do not use a water aspirator (which can back-stream humidity).

  • Repetition: Redissolve the resulting oil in fresh toluene and evaporate again. Repeat 3x.

  • Final State: The material should foam into a crisp solid or a stable glass.

  • Storage: Immediately backfill with Argon and seal.

Issue B: "My yield is low, but the NMR looks clean."

Diagnosis: Stoichiometric mismatch. You likely weighed water as part of your limiting reagent mass. Standard gravimetric weighing is invalid for these intermediates without correction.

The Fix: Quantitative NMR (qNMR) Calibration Stop relying on mass. Use qNMR to determine the effective molecular weight (or weight % purity).

Protocol:

  • Internal Standard (IS): Choose a non-hygroscopic IS with a distinct singlet (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).[1]

  • Preparation: Weigh ~10 mg of IS and ~10 mg of your piperazinone into the same vial. Dissolve in DMSO-

    
     (DMSO minimizes water exchange broadening).
    
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    (Where 
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity).

Visual Workflows

Workflow 1: Recovering Deliquesced Intermediates

This logic flow ensures you choose the correct drying method based on the material's state.

DryingProtocolStartMaterial State CheckState1Free-flowing PowderStart->State1State2Clumpy/Sticky SolidStart->State2State3Liquefied/OilStart->State3Action1Store in Desiccator(P2O5 or KOH)State1->Action1Action2Vacuum Oven Drying(<40°C, 12h)State2->Action2Action3Azeotropic Distillation(Toluene/Benzene)State3->Action3CheckCheck Water Content(Karl Fischer or qNMR)Action1->CheckAction2->CheckAction3->CheckCheck->Action3>0.5% H2O(Repeat Drying)FinalProceed to Reaction(Use Inert Atmosphere)Check->Final<0.5% H2O

Figure 1: Decision matrix for recovering piperazinone intermediates based on physical state.

Technical Data & Reference Tables

Table 1: Desiccant Efficiency for Piperazinone Storage

Choose your drying agent based on the salt form of your intermediate.

DesiccantEfficiency (Residual

)
Suitability for PiperazinonesNotes
Phosphorus Pentoxide (

)
< 0.001 mg/LExcellent Best for neutral/acidic salts. Chemically irreversible absorption.
Potassium Hydroxide (KOH) 0.002 mg/LGood Best for free base piperazines (prevents protonation by acidic vapors).
Silica Gel 0.03 mg/LPoor Only effective for bulk storage; insufficient for analytical drying.
Calcium Chloride (

)
0.14 mg/LModerate Cheap, but slow.[1] Avoid if material is very sensitive.

Advanced Handling Protocols

Protocol: The "Double-Vessel" Weighing Technique

Use this when qNMR is not feasible, and you must weigh a hygroscopic solid for a reaction.

  • Tare a dry volumetric flask (with septum cap) on the balance.

  • Load the hygroscopic piperazinone into a separate, smaller transport vial inside a glove bag or dry box.

  • Transfer the solid rapidly from the transport vial to the volumetric flask.

  • Cap the flask immediately.

  • Weigh the flask. The difference is your mass.

    • Critical: Do not try to weigh the powder on weighing paper. The static charge generated by dry glove boxes will cause the powder to "fly," and the paper absorbs water the second it hits the air.

  • Solvate immediately through the septum using a syringe.

Protocol: Schlenk Line Reaction Setup

For coupling reactions (e.g., amide coupling,

  • Flame Dry: Flame dry the reaction flask under high vacuum (0.1 mmHg).

  • Argon Purge: Backfill with Argon (3 cycles).

  • Solvent Trap: Ensure your reaction solvent (e.g., DMF, DCM) is dried over molecular sieves (3Å or 4Å) for at least 24 hours.[1]

  • Addition: Add the piperazinone as a solution (prepared via the Azeotropic Rescue Protocol), not as a solid. Adding it as a solution ensures no moisture enters during the addition port opening.

References & Authority

  • Suiter, C. & Widegren, J. (2021).[1][2] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Link[2]

    • Context: Establishes the baseline for qNMR as the gold standard for quantifying hygroscopic materials.

  • Frontier, A. (2026).[3] Workup and Drying Methods. University of Rochester, Department of Chemistry.[1] Link

    • Context: Authoritative source on azeotropic drying efficiencies (Toluene/Water systems).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Context: The definitive guide for desiccant selection (

      
       vs KOH) for amine-based heterocycles.
      
  • Japanese Pharmacopoeia (JP). (2021).[4] Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR. Link

    • Context: Regulatory validation of using qNMR for absolute purity determination in drug substances.[4]

For further assistance, please reply to this thread with your specific piperazinone substitution pattern (N-alkyl vs. N-acyl), as this affects the specific hydrolysis risk profile.

Validation & Comparative

Mastering the Spectrum: A Comparative Guide to the 1H NMR Interpretation of 4-Cbz-1-methyl-2-piperazinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for organic chemists. This guide provides an in-depth, expert-level interpretation of the 1H NMR spectrum of 4-Cbz-1-methyl-2-piperazinone, a key intermediate in the synthesis of various pharmacologically active compounds. By juxtaposing theoretical principles with experimental data from analogous structures, this document serves as a practical reference for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this and related molecules.

The Structural Context: Unpacking this compound

Before delving into the spectral analysis, it is crucial to understand the molecular architecture of this compound. The molecule features a piperazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. The nitrogen at position 1 is substituted with a methyl group, while the nitrogen at position 4 is protected with a carboxybenzyl (Cbz) group. This combination of a lactam, a tertiary amine, and a carbamate functionality gives rise to a unique electronic environment for each proton, resulting in a distinct 1H NMR spectrum.

Predicted 1H NMR Spectrum and Comparative Analysis

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and by drawing comparisons with structurally related compounds. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[1][2]

Table 1: Predicted 1H NMR Data for this compound and Comparison with Related Structures

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Comparative Experimental Data (ppm)
Cbz-Ph (Aromatic) 7.30 - 7.40MultipletN-Cbz-L-phenylalanine: 7.31 (s, 5H)[3]
Cbz-CH2 (Benzylic) 5.15SingletN-Cbz-L-phenylalanine: 5.08 (s, 2H)[3]
Piperazinone-H3 ~4.0Triplet(R)-3-Methylpiperazin-2-one: 3.58–3.52 (m, 1H)[4]
Piperazinone-H5 ~3.6TripletN-acylated piperazines: 3.33-3.97 (broad signals)[5]
Piperazinone-H6 ~2.8Triplet1-Methylpiperazine: 2.369 (t, 4H)[6]
N1-CH3 (Methyl) ~2.9Singlet1-Methylpiperazine: 2.264 (s, 3H)[6]
In-Depth Signal Analysis:
  • Aromatic Protons (Cbz-Ph): The five protons of the phenyl ring in the Cbz group are expected to resonate in the aromatic region, typically between 7.30 and 7.40 ppm. Due to the free rotation around the C-O bond, these protons will likely appear as a multiplet, although in some cases, they can resolve into a sharp singlet. This is consistent with the observed spectrum of N-Cbz-L-phenylalanine, where the five aromatic protons appear as a singlet at 7.31 ppm.[3]

  • Benzylic Protons (Cbz-CH2): The two benzylic protons of the Cbz group are deshielded by the adjacent oxygen atom and the aromatic ring. Their signal is anticipated to be a sharp singlet around 5.15 ppm. This prediction is strongly supported by the experimental data for N-Cbz-L-phenylalanine, which shows a singlet at 5.08 ppm for these protons.[3]

  • Piperazinone Ring Protons (H3, H5, H6): The interpretation of the piperazinone ring protons is more complex due to conformational effects and the influence of adjacent heteroatoms and functional groups.

    • H3 Protons: The two protons at the C3 position are adjacent to the carbonyl group and the Cbz-protected nitrogen. The electron-withdrawing nature of the amide carbonyl and the carbamate will cause a significant downfield shift, placing their signal around 4.0 ppm. Due to coupling with the adjacent H5 protons, this signal is expected to be a triplet. In (R)-3-Methylpiperazin-2-one, the corresponding proton appears as a multiplet between 3.58 and 3.52 ppm.[4]

    • H5 Protons: The protons at the C5 position are adjacent to the Cbz-protected nitrogen and the C6 protons. They will experience a downfield shift due to the adjacent nitrogen, with an expected chemical shift of approximately 3.6 ppm. This signal should appear as a triplet due to coupling with the H3 and H6 protons. Studies on N-acylated piperazines have shown broad signals for the NCH2 groups in the range of 3.33-3.97 ppm, which is in line with this prediction.[5]

    • H6 Protons: The protons at the C6 position are adjacent to the nitrogen bearing the methyl group. Their signal is expected to be further upfield compared to the other ring protons, at around 2.8 ppm, appearing as a triplet due to coupling with the H5 protons. For comparison, the N-CH2 protons in 1-methylpiperazine resonate as a triplet at 2.369 ppm.[6]

  • Methyl Protons (N1-CH3): The three protons of the methyl group attached to the N1 nitrogen are expected to produce a sharp singlet around 2.9 ppm. The electron-withdrawing effect of the adjacent nitrogen causes this downfield shift. In 1-methylpiperazine, the N-CH3 protons appear as a singlet at 2.264 ppm.[6] The presence of the electron-withdrawing piperazinone ring in the target molecule would likely shift this signal further downfield.

Experimental Protocol for High-Quality 1H NMR Data Acquisition

To obtain a definitive 1H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a good starting point as it is a common solvent for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to obtain a narrow and symmetrical solvent peak.

    • Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Optimize the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically sufficient.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Potential Impurities and Their Spectral Signatures

During the synthesis of this compound, several impurities could potentially be present in the final product.[7][8][9] A thorough analysis of the 1H NMR spectrum can help in their identification.

Table 2: Potential Impurities and Their Expected 1H NMR Signals

Potential Impurity Key 1H NMR Signals (ppm) Rationale
1-Methylpiperazine Singlet at ~2.26 ppm (N-CH3), Triplet at ~2.37 ppm (N-CH2)Unreacted starting material.[6][10][11]
Benzyl Alcohol Singlet at ~4.6 ppm (CH2), Multiplet at ~7.3 ppm (Ph), Broad singlet (OH)Byproduct from the Cbz protection step or decomposition of the Cbz group.
N-Cbz-Cl Singlet at ~5.2 ppm (CH2), Multiplet at ~7.4 ppm (Ph)Unreacted Cbz-protection reagent.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic workflow for the interpretation of the 1H NMR spectrum of this compound.

G cluster_0 Data Acquisition & Processing cluster_1 Initial Spectral Analysis cluster_2 Detailed Signal Assignment cluster_3 Impurity Analysis & Final Structure Confirmation A Prepare Sample in Deuterated Solvent with TMS B Acquire 1H NMR Spectrum (≥400 MHz) A->B C Process Data (FT, Phasing, Baseline Correction) B->C D Identify Solvent and TMS Peaks C->D E Integrate All Signals D->E F Analyze Chemical Shift Regions (Aromatic, Aliphatic, etc.) E->F G Assign Cbz-Ph (7.3-7.4 ppm, m) and Cbz-CH2 (5.15 ppm, s) F->G H Assign Piperazinone Ring Protons (H3, H5, H6) based on predicted shifts and multiplicities G->H I Assign N1-CH3 (2.9 ppm, s) H->I J Verify Assignments with Coupling Patterns (e.g., triplets for adjacent CH2 groups) I->J K Look for Characteristic Signals of Potential Impurities J->K L Correlate with 2D NMR data (COSY, HSQC) for unambiguous assignment K->L M Confirm Final Structure and Purity L->M

Caption: A stepwise workflow for the acquisition and interpretation of the 1H NMR spectrum of this compound.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is a multifaceted process that relies on a solid understanding of fundamental NMR principles and a comparative analysis with related molecular structures. This guide provides a comprehensive framework for researchers to confidently assign the signals in the spectrum, identify potential impurities, and ultimately confirm the structure and purity of their synthesized compounds. By following the outlined experimental protocols and logical workflows, scientists can leverage the power of 1H NMR to accelerate their research and development endeavors in the pharmaceutical and chemical sciences.

References

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 8, 2024, from [Link]

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • 1H NMR spectrum of CBZ. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved February 8, 2024, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 8, 2024, from [Link]

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. (2026, January 7). American Chemical Society. Retrieved February 8, 2024, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing. Retrieved February 8, 2024, from [Link]

  • Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
  • 1 H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. (n.d.). atb.uq.edu.au. Retrieved February 8, 2024, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]

  • 1-Methyl-4-nitroso-piperazine. (n.d.). SpectraBase. Retrieved February 8, 2024, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

Sources

A Researcher's Guide to Differentiating Cbz and Lactam Carbonyl Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy is an indispensable tool in the synthetic chemist's arsenal for functional group identification. The carbonyl (C=O) stretching frequency is one of the most distinct and informative signals in an IR spectrum. However, when dealing with complex molecules, particularly in the realms of peptide synthesis and novel heterocyclic chemistry, overlapping regions can create ambiguity. Two such functional groups that often present a challenge are the carbamate group, specifically the commonly used carboxybenzyl (Cbz or Z) protecting group, and the lactam ring system.

This guide provides an in-depth comparison of the characteristic IR absorption bands for Cbz and lactam carbonyls. We will explore the underlying physical principles that govern their vibrational frequencies and provide a clear, data-driven framework for their differentiation, enabling researchers to interpret their spectral data with confidence.

The Carbonyl Stretch: A Sensitive Probe of Molecular Environment

The position of the C=O stretching band in an IR spectrum is exquisitely sensitive to its electronic and steric environment. The fundamental frequency is governed by Hooke's Law, where the bond is treated as a spring. A stronger, stiffer bond requires more energy to vibrate, resulting in a higher frequency (wavenumber, cm⁻¹). The primary factors influencing this frequency are:

  • Resonance: Delocalization of electron density from an adjacent atom (like nitrogen or oxygen) onto the carbonyl oxygen weakens the C=O double bond, lowering its stretching frequency.

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away, strengthening the C=O bond and increasing its frequency.

  • Ring Strain: In cyclic systems like lactams, the geometric constraints of the ring can significantly alter the hybridization of the atoms and the bond angles, leading to substantial shifts in the carbonyl frequency.

These competing effects are key to distinguishing between the Cbz and lactam carbonyl groups.

Characteristic IR Absorption of the Cbz Carbonyl

The Cbz (carboxybenzyl) group is an ester of a carbamic acid. Its structure features a nitrogen atom and an oxygen atom directly attached to the carbonyl carbon.

The carbonyl in a Cbz group is flanked by a nitrogen atom and an oxygen atom. This structure allows for two competing effects:

  • Resonance Donation from Nitrogen: The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group. This resonance effect increases the single-bond character of the C=O bond, thereby weakening it and lowering the stretching frequency.

  • Inductive Withdrawal by Oxygen: The highly electronegative ester oxygen atom pulls electron density away from the carbonyl carbon via the sigma bond (inductive effect). This effect strengthens the C=O bond, increasing its stretching frequency.

In the case of carbamates like Cbz, the inductive effect of the oxygen atom is dominant. This leads to a carbonyl stretching frequency that is higher than that of a typical ketone or amide. The Cbz carbonyl group typically exhibits a strong, sharp absorption band in the range of 1725-1700 cm⁻¹ . This value can be influenced by the solvent and hydrogen bonding.

The Impact of Ring Strain on Lactam Carbonyls

Lactams are cyclic amides. Unlike the Cbz group, the primary factor dictating the C=O stretching frequency in lactams is ring strain.

In a standard acyclic amide, resonance from the nitrogen lone pair significantly weakens the C=O bond, lowering its frequency to around 1680-1630 cm⁻¹[1][2]. However, for this resonance to be effective, the nitrogen atom must adopt a planar (sp²-hybridized) geometry.

As the ring size of a lactam decreases, the bond angles are forced to deviate from the ideal values, creating angle strain. This strain prevents the nitrogen atom from achieving the optimal planar geometry required for efficient resonance.[3] The reduced resonance means the C=O bond has more double-bond character, making it stronger and causing it to vibrate at a higher frequency.

This effect is most pronounced in β-lactams (four-membered rings), which are of immense importance in antibiotics like penicillin. The high degree of ring strain forces the carbonyl to behave more like a ketone, resulting in a significantly higher stretching frequency.

Here is a summary of how lactam ring size affects the C=O stretching frequency:

  • δ-Lactam (6-membered ring): ~1670 cm⁻¹ (approaches a linear secondary amide)

  • γ-Lactam (5-membered ring): ~1700 cm⁻¹

  • β-Lactam (4-membered ring): ~1745-1785 cm⁻¹[4]

Direct Comparison: Cbz vs. Lactam Carbonyls

Functional GroupTypical C=O Frequency (cm⁻¹)Primary Influencing FactorKey Differentiating Notes
Cbz (Carbamate) 1725 - 1700Inductive effect of ester oxygenFrequency is higher than amides but lower than acid chlorides.
β-Lactam 1785 - 1745High ring strainVery high frequency, often approaching that of acid chlorides or four-membered cyclic ketones.[5]
γ-Lactam 1720 - 1690Moderate ring strainFrequency can overlap with the Cbz range, requiring analysis of other spectral features.
δ-Lactam 1680 - 1660Minimal ring strain (Resonance dominates)Frequency is in the typical range for acyclic secondary amides.

As the table illustrates, the IR spectrum provides a clear distinction between a Cbz group and β- or δ-lactams. The high frequency of the β-lactam carbonyl is particularly diagnostic. However, a potential overlap exists between the Cbz and γ-lactam carbonyl regions. In such cases, the researcher must look for secondary evidence, such as the presence or absence of N-H stretching bands (around 3300 cm⁻¹) for non-tertiary lactams or the characteristic aromatic signals from the benzyl portion of the Cbz group.

Visualizing the Decisive Factors

The interplay of electronic and steric effects can be visualized to better understand the resulting IR frequencies.

G cluster_cbz Cbz Group Analysis cluster_lactam Lactam Analysis Cbz_Start Cbz Carbonyl Resonance_N Resonance from N (Lowers Frequency) Cbz_Start->Resonance_N Inductive_O Inductive Effect from O (Raises Frequency) Cbz_Start->Inductive_O Dominant_Effect Inductive Effect Dominates Resonance_N->Dominant_Effect Inductive_O->Dominant_Effect Cbz_Result ~1725-1700 cm⁻¹ Dominant_Effect->Cbz_Result Lactam_Start Lactam Carbonyl Ring_Strain Ring Strain (Raises Frequency) Lactam_Start->Ring_Strain Resonance_Lactam Resonance from N (Lowers Frequency) Lactam_Start->Resonance_Lactam Strain_Effect Strain Inhibits Resonance Ring_Strain->Strain_Effect Resonance_Lactam->Strain_Effect Lactam_Result Highly Variable 1670-1785 cm⁻¹ Strain_Effect->Lactam_Result

Caption: Factors influencing Cbz and Lactam C=O frequencies.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To reliably differentiate these functional groups, acquiring a clean, high-resolution IR spectrum is paramount. The following is a generalized protocol for analysis using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is common in modern research labs.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean. Wipe gently with a lint-free tissue dampened with isopropanol or acetone and allow it to fully evaporate.

    • Acquire a background spectrum. This will measure the ambient atmosphere (CO₂, water vapor) and subtract it from your sample spectrum. Set the number of scans to a minimum of 16 for a good signal-to-noise ratio.

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample (1-2 mg) directly onto the center of the ATR crystal. Use the pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.

    • For Liquids/Oils: Place a single drop of the liquid sample onto the center of the ATR crystal. If the liquid is volatile, be prepared to acquire the spectrum quickly.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same scan parameters as the background. The typical range is 4000-400 cm⁻¹.

    • The resulting spectrum should show absorbance peaks pointing upwards. Aim for a maximum absorbance of around 1.0-1.5 A for the strongest peak to ensure the data is within the linear range of the detector.

  • Data Processing & Analysis:

    • Use the spectrometer software to label the peak maxima (in cm⁻¹) for the bands of interest.

    • Pay close attention to the region between 1800 cm⁻¹ and 1600 cm⁻¹, which is the primary carbonyl stretching region.[1]

    • Compare the observed C=O stretching frequency to the reference values in the comparison table.

    • Examine other regions of the spectrum (e.g., N-H stretch, aromatic C-H stretch) to build a comprehensive and self-validating assignment.

  • Cleaning:

    • Thoroughly clean the ATR crystal after analysis by wiping away the sample with a tissue and cleaning with an appropriate solvent.

Caption: Workflow for IR spectrum acquisition using ATR-FTIR.

By understanding the interplay of electronic and steric effects, researchers can move beyond simple rote memorization of IR tables and make confident, mechanism-based assignments of challenging carbonyl-containing functional groups.

References

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]

  • Wikipedia. (2023). β-Lactam. Wikipedia. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. chem.ucalgary.ca. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Khan Academy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. sccollegedeoghar.ac.in. [Link]

  • Jakubke, H.-D. (1996). Peptide Chemistry. SlidePlayer. [Link]

Sources

Technical Guide: HPLC Method Development for Piperazinone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Piperazinone Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of 2-piperazinone (and its derivatives) presents a classic chromatographic paradox: the molecule is too polar for standard Reversed-Phase (RP) retention yet too hydrophobic for pure Normal Phase separation.[1] With a LogP of approximately -1.1 and a basic secondary amine (pKa ~8–9), piperazinone elutes near the void volume on C18 columns, co-eluting with salts and unretained matrix components.

This guide compares the two dominant strategies for analyzing piperazinone purity:

  • The Legacy Alternative: Ion-Pair Chromatography (IPC) on C18.[1][2]

  • The Modern Standard: Hydrophilic Interaction Liquid Chromatography (HILIC).[2]

Verdict: While IPC allows for retention on legacy systems, HILIC is the superior methodology for purity analysis due to its mass spectrometry (MS) compatibility, superior peak shape for basic heterocycles, and elimination of column "memory effects" associated with ion-pairing reagents.

Chemical Context & The Retention Challenge

To develop a robust method, one must understand the analyte's physicochemical "personality."

  • Analyte: 2-Piperazinone (CAS: 5625-67-2)[1][2][3]

  • Structure: Six-membered heterocycle containing one amide (N1) and one secondary amine (N4).[1][2]

  • Key Properties:

    • Polarity: Highly polar (LogP ~ -1.1).[1][2]

    • Basicity: The N4 amine is basic; the N1 amide is neutral. At neutral pH, the molecule is positively charged.

    • Impurities: Ethylenediamine (starting material), chloroacetic acid derivatives, and oxidative degradants (N-oxides).[2]

The Failure of Standard C18: On a standard C18 column with a water/acetonitrile gradient, piperazinone interacts minimally with the hydrophobic stationary phase. It elutes in the "graveyard" (t0), resulting in poor resolution from polar impurities and solvent fronts.

Comparative Analysis: HILIC vs. Ion-Pair RP

The following table summarizes the performance metrics of the recommended HILIC approach versus the traditional IPC alternative.

FeatureMethod A: HILIC (Recommended) Method B: Ion-Pair RP (Alternative)
Mechanism Partitioning into water-enriched layer + electrostatic interaction.[1][2]Hydrophobic interaction induced by surfactant adsorption.[2]
Stationary Phase Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded silica.[1][2]C18 (End-capped).[1][2]
Mobile Phase High Organic (80-90% ACN) + Ammonium Acetate buffer.[1][2]High Aqueous + Sodium Octanesulfonate (or similar).[2]
MS Compatibility High: Volatile buffers enhance ionization.[2]None/Low: Non-volatile salts suppress ionization and contaminate source.[2]
Equilibration Moderate (requires water layer formation).[2]Very Slow: Column requires dedicated passivation.[2]
Sample Diluent High Organic (must match initial mobile phase).Aqueous compatible.[2]
Sensitivity High (enhanced desolvation in MS).[2]Lower (UV detection usually required).[2]
Detailed Methodologies
Method A: The Modern Standard (HILIC)

Best for: Purity profiling, LC-MS applications, and trace impurity detection.

Theory: HILIC creates a water-rich layer on the surface of a polar stationary phase.[1][4][5] The piperazinone partitions into this layer. Using a Zwitterionic or Amide phase adds an electrostatic component that improves peak shape for the basic amine.

Protocol:

  • Column: Zwitterionic HILIC (e.g., 3.5 µm, 100 Å, 150 x 2.1 mm) or Amide HILIC.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold to focus analyte).[2]

    • 2–10 min: 90% B → 60% B (Linear ramp).[1][2]

    • 10–12 min: 60% B (Wash).[2]

    • 12.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

  • Detection:

    • UV: 210 nm (Amide bond absorption).[2]

    • MS: ESI Positive Mode (SIM for m/z ~101).

    • CAD/ELSD: Recommended if quantifying non-chromophoric impurities like ethylenediamine.[2]

Critical Success Factor (The "Self-Validating" Step): Sample Diluent: You must dissolve the sample in 80-90% Acetonitrile.[1][2] If dissolved in 100% water, the solvent strength will be greater than the mobile phase, causing "breakthrough" and split peaks.

Method B: The Legacy Alternative (Ion-Pair RP)

Best for: QA/QC labs without MS, using legacy UV instrumentation.

Theory: A long-chain sulfonate (e.g., Sodium Octanesulfonate) is added to the mobile phase.[2] The hydrophobic tail adsorbs to the C18 surface, while the anionic head group interacts with the cationic piperazinone, effectively creating a "pseudo-ion-exchange" surface.

Protocol:

  • Column: C18 (Fully porous, 5 µm, 150 x 4.6 mm).[2]

  • Mobile Phase:

    • Buffer: 20 mM Sodium Phosphate + 5 mM Sodium Octanesulfonate, pH 3.0.[2]

    • Solvent: Methanol.[2]

    • Ratio: 80% Buffer / 20% Methanol (Isocratic).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Risks:

  • Artifacts: System peaks (ghost peaks) are common if the equilibrium is disturbed.[2]

  • Irreversibility: Once a column is used for IPC, it should never be used for standard RP methods again.[2]

Visualizing the Workflow
Decision Tree: Selecting the Right Mode

The following diagram illustrates the logical pathway for selecting the HILIC method over RP or IPC based on analyte properties.

MethodSelection Start Analyte: 2-Piperazinone CheckLogP Check LogP (LogP < 0?) Start->CheckLogP RP_Fail Standard C18 RP (Elutes at Void) CheckLogP->RP_Fail Yes (-1.1) CheckBasic Check Basicity (Contains Amines?) IPC_Option Ion-Pair RP (C18 + Sulfonate) CheckBasic->IPC_Option Legacy/UV Only HILIC_Option HILIC Mode (Amide/Zwitterionic) CheckBasic->HILIC_Option Modern/MS/Robust RP_Fail->CheckBasic Need Retention

Caption: Decision logic for selecting HILIC over Standard RP or IPC for polar basic heterocycles.

Mechanism of Action: HILIC Retention

This diagram depicts the dual mechanism (Partitioning + Electrostatics) that makes Zwitterionic HILIC effective for piperazinone.

HILIC_Mechanism MP Mobile Phase (High ACN) WaterLayer Stagnant Water Layer (Enriched on Surface) MP->WaterLayer Partitioning SP Stationary Phase (Zwitterionic) WaterLayer->SP Electrostatic Interaction Analyte Piperazinone (+) Analyte->WaterLayer Hydrophilic Partition Analyte->SP Ionic Attraction (Weak)

Caption: HILIC retention mechanism involving water-layer partitioning and electrostatic stabilization.[2]

Expert Insights & Troubleshooting

1. The "Sample Solvent Effect" in HILIC: A common error in HILIC is dissolving the sample in water (because piperazinone is water-soluble).

  • The Consequence: Water is the "strong solvent" in HILIC.[5] Injecting a water plug destroys the partitioning mechanism at the head of the column, leading to peak splitting.

  • The Fix: Dilute the sample 1:10 in Acetonitrile before injection.

2. Impurity Profiling: Ethylenediamine (EDA) is a common impurity.[2] It has no chromophore above 200 nm.[2]

  • Recommendation: If using Method A (HILIC), use a CAD (Charged Aerosol Detector) or MS.[2] EDA will elute after piperazinone in HILIC mode due to its higher polarity (two primary amines).[2]

3. pH Control: The mobile phase pH in HILIC is critical.

  • Target: pH 5.8 (Ammonium Acetate).[2]

  • Why: At this pH, the piperazinone is ionized (protonated), ensuring solubility in the water layer, while the silica surface silanols are controlled, preventing irreversible adsorption.

References
  • Jandera, P. (2011).[2] "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta. Link

  • McCalley, D. V. (2017).[2] "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A. Link

  • PubChem. (2025).[2] "Compound Summary: 2-Piperazinone." National Library of Medicine.[2] Link

  • Dolan, J. W. (2008).[2] "Ion Pairing: The Good, The Bad, and The Ugly." LCGC North America.[2] Link

  • Buszewski, B., & Noga, S. (2012).[2] "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[2][4] Analytical and Bioanalytical Chemistry. Link

Sources

A Senior Application Scientist's Guide to N-Substituent Effects: Comparing the Reactivity of 1-Methyl vs. 1-Benzyl Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the N-Substituent in Piperazinone Scaffolds

The piperazine motif is a cornerstone in modern medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] Its presence in numerous FDA-approved drugs across diverse therapeutic areas underscores its status as a "privileged scaffold."[2] When the piperazine core is modified to a piperazinone, the resulting structure presents distinct chemical handles for synthetic elaboration. The substituent at the N1 position, in particular, is a critical determinant of the molecule's overall chemical behavior, influencing everything from the nucleophilicity of the distal N4 nitrogen to the stability of the entire ring system.

This guide provides an in-depth comparison of two commonly employed N1-substituted piperazinones: 1-methylpiperazinone and 1-benzylpiperazinone. For researchers, scientists, and drug development professionals, the choice between a methyl and a benzyl group is not arbitrary; it is a strategic decision that dictates future synthetic possibilities. Here, we will dissect the fundamental electronic and steric differences between these two groups and provide experimental context for how these differences manifest in key chemical transformations.

The Decisive Factors: Electronic and Steric Profiles of Methyl vs. Benzyl Groups

The reactivity of the piperazinone scaffold is primarily governed by the interplay of electronic and steric effects originating from the N1-substituent. The methyl group and the benzyl group exert profoundly different influences.

  • 1-Methylpiperazinone : The methyl group is a classic example of a small, electron-donating alkyl group. Its primary influence is an inductive effect (+I), pushing electron density onto the N1 nitrogen. This electronic enrichment slightly increases the basicity and nucleophilicity of the N4 nitrogen. Due to its small size, the methyl group presents minimal steric hindrance, leaving other positions on the ring sterically accessible.[4]

  • 1-Benzylpiperazinone : The benzyl group presents a more complex profile. While it is also weakly electron-donating by induction, its defining features are its significant steric bulk and its unique chemical reactivity.[5][6] The voluminous phenyl ring can sterically shield the local environment, potentially hindering the approach of bulky reagents.[5] Most importantly, the benzylic C-N bond is susceptible to cleavage under specific reductive conditions, making the benzyl group an excellent N-protecting group.

Below is a diagram illustrating the fundamental differences between the two substituents.

G cluster_methyl 1-Methyl Group cluster_benzyl 1-Benzyl Group m_electronic Electronic Effect: +I (Inductive) Electron Donating m_steric Steric Effect: Low Small size, minimal hindrance m_stability Stability: High Robust C-N bond, difficult to cleave b_stability Stability: Labile (Protecting Group) C-N bond readily cleaved by hydrogenolysis m_stability->b_stability Key Point of Differentiation b_electronic Electronic Effect: Weak +I Generally neutral b_steric Steric Effect: High Bulky phenyl ring creates hindrance

Caption: Key distinguishing features of N-methyl vs. N-benzyl substituents.

Comparative Reactivity in Key Synthetic Transformations

The most significant divergence in reactivity is observed in reactions that directly involve the N1-substituent or are influenced by its presence. The benzyl group's utility as a protecting group is the most common reason for its selection over the chemically robust methyl group.

N-Substituent Cleavage: A Tale of Two Stabilities

The defining difference between 1-methyl and 1-benzyl piperazinones is the ease of removing the N1-substituent. This single factor often dictates the entire synthetic strategy.

N-Debenzylation: The Removable Shield

The N-benzyl group is prized for its straightforward removal via catalytic hydrogenation. This reaction is typically clean, high-yielding, and tolerant of many other functional groups. The standard conditions involve treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or the more active Pearlman's catalyst (Pd(OH)₂/C).[7][8] The addition of acid can sometimes facilitate the reaction.[8] This process is foundational in multi-step syntheses where the N1 position must be revealed for subsequent functionalization.

N-Demethylation: A Formidable Challenge

In stark contrast, the N-methyl C-N bond is exceptionally stable. Its cleavage, or N-demethylation, requires harsh and often non-selective conditions.[9] Classical methods include the use of cyanogen bromide (the von Braun reaction) or chloroformate reagents.[9] These reactions proceed through intermediates that can be difficult to handle and may not be compatible with sensitive functional groups elsewhere in the molecule.[10][11] Therefore, the N-methyl group is considered a permanent installation, suitable for the final target molecule but not as an intermediate protecting group.

FeatureN-DebenzylationN-Demethylation
Typical Reagents H₂, Pd/C or Pd(OH)₂/Cα-Chloroethyl chloroformate (ACE-Cl), BrCN
Reaction Conditions Mild (RT to 60 °C, 1 atm H₂)Harsh (Reflux, strong reagents)
Chemoselectivity HighLow to moderate
Synthetic Role Protecting group removalDifficult modification, rarely used
Primary Reference [7][8][9][10]
Caption: Summary of conditions for N-substituent cleavage.
Reactivity at the N4 Position

While the N1-substituent is electronically distant from the N4-amine, its inductive effect can have a subtle influence on reactivity. The electron-donating methyl group slightly increases the electron density of the N4-nitrogen, making it a marginally stronger nucleophile compared to the N-benzyl analogue. This difference is generally minor and can be easily overcome by adjusting reaction conditions. In practice, both 1-methyl and 1-benzyl piperazinones undergo efficient N4-alkylation and N4-acylation reactions. The choice of substrate is therefore more dependent on the desired stability of the N1-substituent than on the reactivity at N4.

Validated Experimental Protocols

The following protocols are presented as self-validating systems. Each includes clear steps, rationale for reagent choices, and methods for monitoring reaction progress, ensuring trustworthy and reproducible outcomes.

Protocol 1: Catalytic N-Debenzylation of 1-Benzylpiperazinone

This protocol describes a standard, reliable method for removing the N-benzyl protecting group. The use of Pearlman's catalyst is often preferred for its higher activity and reduced risk of ring saturation.[7]

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazinone (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 20% Palladium hydroxide on carbon (Pearlman's catalyst, ~10-20% by weight of the starting material) to the solution.

  • Hydrogenation: Securely fasten a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A key indicator of completion is the disappearance of the starting material spot. The product, piperazinone, is more polar and will have a lower Rf value.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperazinone, which can be purified further if necessary.

Causality and Validation: The reaction is driven by the catalytic reduction of the benzylic C-N bond. Vigorous stirring is essential to ensure proper mixing of the solid catalyst, liquid solution, and hydrogen gas. The process is self-validating through TLC monitoring; the clear separation of the non-polar starting material and the polar product provides an unambiguous endpoint.

G start Dissolve 1-Benzylpiperazinone in Ethanol add_catalyst Add Pd(OH)2/C (Pearlman's Catalyst) start->add_catalyst hydrogenate Evacuate & Backfill with H2 (3x) add_catalyst->hydrogenate react Stir under H2 atm (Balloon) hydrogenate->react monitor Monitor by TLC (Disappearance of SM) react->monitor monitor->react Incomplete filter Filter through Celite to remove Catalyst monitor->filter Complete concentrate Concentrate Filtrate in vacuo filter->concentrate end Purified Piperazinone concentrate->end

Caption: Workflow for Catalytic N-Debenzylation.

Protocol 2: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

This protocol showcases a common but demanding method for N-demethylation. It proceeds via an N-carbamate intermediate, which is subsequently cleaved. This method is often more reliable than the classical von Braun reaction.

Methodology:

  • Inert Atmosphere: To a flame-dried flask under a nitrogen or argon atmosphere, add 1-methylpiperazinone (1.0 eq) and a non-protic solvent like dichloromethane (DCE) or toluene.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add α-chloroethyl chloroformate (ACE-Cl, ~1.2 eq) dropwise to the stirred solution. Caution: ACE-Cl is corrosive and moisture-sensitive.

  • Reaction (Step 1): Allow the reaction to warm to room temperature and then heat to reflux. Monitor the formation of the carbamate intermediate by TLC or LC-MS.

  • Solvent Removal: Once the first step is complete, cool the reaction and carefully remove the solvent under reduced pressure.

  • Methanolysis (Step 2): Add methanol to the crude residue and heat to reflux. This step cleaves the carbamate.

  • Monitoring: Monitor the disappearance of the intermediate and the formation of the piperazinone product by TLC/LC-MS.

  • Isolation: After cooling, concentrate the solution and purify the resulting piperazinone hydrochloride salt, typically by recrystallization or chromatography.

Causality and Validation: The reaction's success hinges on the two-step process: initial formation of a stable carbamate by displacing the methyl group, followed by solvolysis of the carbamate. The harsh conditions (reflux) are necessary to overcome the high activation energy of C-N bond cleavage. Monitoring both steps independently via TLC/LC-MS is crucial for validation and to ensure the reaction does not stall.

G start Dissolve 1-Methylpiperazinone in DCE at 0°C add_acecl Add ACE-Cl (1.2 eq) start->add_acecl reflux1 Reflux Reaction (Forms Carbamate) add_acecl->reflux1 monitor1 Monitor by TLC/LC-MS (Step 1) reflux1->monitor1 monitor1->reflux1 Incomplete concentrate1 Concentrate in vacuo monitor1->concentrate1 Complete add_meoh Add Methanol concentrate1->add_meoh reflux2 Reflux Reaction (Cleaves Carbamate) add_meoh->reflux2 monitor2 Monitor by TLC/LC-MS (Step 2) reflux2->monitor2 monitor2->reflux2 Incomplete end Purified Piperazinone monitor2->end Complete

Sources

Chiral HPLC Separation of Piperazinone Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazinone scaffold (specifically piperazin-2-one) is a critical pharmacophore in modern drug discovery, serving as a core structural motif in kinase inhibitors (e.g., Imatinib analogues), GPCR ligands, and peptidomimetics. Unlike the achiral piperazine ring, the introduction of a carbonyl group at the C2 position creates a fixed chiral center at C3 (and potentially C5/C6), necessitating rigorous enantiomeric separation.

This guide provides a technical comparison of chiral stationary phases (CSPs) and mobile phase strategies for resolving piperazinone enantiomers. It synthesizes experimental data to recommend a Polar Organic Mode (POM) approach using Immobilized Polysaccharide Columns as the primary workflow, overcoming the solubility and peak-tailing challenges inherent to this polar, basic scaffold.

The Challenge: Piperazinone Chirality

Separating piperazinone enantiomers presents two distinct chemical challenges compared to standard lipophilic drugs:

  • Dual Functionality: The molecule contains a basic secondary amine (N4) and a neutral amide (N1-C2=O). The basic nitrogen interacts strongly with residual silanols on the silica support, leading to severe peak tailing.

  • Solubility vs. Selectivity: Piperazinones are often polar and poorly soluble in standard Normal Phase solvents (Hexane/Heptane). Traditional coated columns (e.g., Chiralcel OD) restrict solvent choices, often precipitating the sample.

Structural Target
  • Core: 3-substituted piperazin-2-one.[1][2]

  • Critical Interaction Sites:

    • Amide Carbonyl (C2=O): Hydrogen bond acceptor.

    • Amide Nitrogen (N1-H): Hydrogen bond donor.

    • Amine Nitrogen (N4): Protonation site/Silanol interaction site.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For piperazinone derivatives, polysaccharide-based CSPs are the industry standard. However, the choice between Coated and Immobilized phases is critical.

Table 1: CSP Performance Comparison for Piperazinones
FeatureChiralpak IC (Immobilized) Chiralcel OD-H (Coated) Chiralpak IA (Immobilized)
Selector Cellulose tris(3,5-dichlorophenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Solvent Compatibility High (Compatible with DCM, THF, pure ACN)Low (Restricted to Alcohols/Alkanes)High (Compatible with DCM, THF, pure ACN)
Primary Mechanism H-bonding (Chlorine group enhances acidity of carbamate NH)H-bonding & Steric inclusionH-bonding & Helical twist fit
Piperazinone Suitability Excellent (Best for polar organic mode)Good (Standard for lipophilic derivatives)Very Good (Complementary to IC)
Typical

(Selectivity)
1.2 – 3.51.1 – 2.01.1 – 2.5
Expert Insight: Why Chiralpak IC?

While Chiralcel OD-H is the historical gold standard, Chiralpak IC is the superior choice for piperazinones.

  • Electronic Effect: The electron-withdrawing chlorine atoms on the phenylcarbamate selector increase the acidity of the carbamate N-H proton. This creates a stronger hydrogen bond donor site for the piperazinone carbonyl (C=O), enhancing enantiorecognition.

  • Solubility: Piperazinones often require Acetonitrile (ACN) or Methanol (MeOH) for solubility. Chiralpak IC withstands 100% ACN, whereas OD-H would be stripped/damaged by high concentrations of "forbidden" solvents like THF or DCM, and may show poor mass transfer in 100% MeOH.

Mobile Phase Strategy

The mobile phase determines the success of the separation as much as the column.

Strategy A: Polar Organic Mode (Recommended)

Best for: Polar piperazinones, free bases, and high-throughput screening.

  • Composition: 100% Acetonitrile (ACN) or ACN : Methanol (90:10).

  • Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

  • Mechanism: The basic additive masks silanols. The polar solvent ensures solubility. The absence of water prevents "hydrophobic collapse" of the phase but maintains H-bonding interactions.

Strategy B: Normal Phase

Best for: N-protected piperazinones (e.g., N-Boc, N-Cbz) or lipophilic derivatives.

  • Composition: n-Hexane : Isopropyl Alcohol (IPA) (80:20 to 90:10).

  • Additive: 0.1% DEA.

  • Note: IPA is preferred over Ethanol for piperazinones on Cellulose columns as it often provides higher resolution (

    
    ) due to better intercalation into the chiral grooves.
    

Experimental Protocols

Protocol 1: Separation of Piperazin-2-ylmethanol (Polar Organic Mode)

Target: Polar, unprotected piperazinone derivative.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase Preparation:

    • Measure 900 mL Acetonitrile (HPLC Grade).

    • Add 100 mL Methanol.[4]

    • Add 1.0 mL Diethylamine (DEA).

    • Crucial: Degas by sonication for 10 mins.

  • Sample Dilution: Dissolve 1 mg of sample in 1 mL of Mobile Phase . (Do not use pure MeOH if possible, to avoid solvent mismatch peaks).

  • Conditions:

    • Flow Rate: 1.0 mL/min.[5][6]

    • Temperature: 25°C.

    • Detection: UV @ 210 nm (Piperazinones lack strong chromophores; low UV is required).

  • Expected Results:

    • 
      , 
      
      
      
      .
    • 
      .
      
    • Baseline resolution (

      
      ).
      
Protocol 2: Separation of 3-Phenethylpiperazin-2-one (Normal Phase)

Target: Lipophilic, 3-substituted derivative.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : 2-Propanol : DEA (90 : 10 : 0.1).

  • Conditions:

    • Flow Rate: 1.0 mL/min.[5][6]

    • Temperature: 30°C (Slightly elevated temperature improves mass transfer for bulky substituents).

  • Expected Results:

    • Elution order is typically (S) then (R) for 3-substituted systems on OD-H, though this must be confirmed with standards.

Method Development Workflow

The following decision tree outlines the logical flow for developing a method for a new piperazinone derivative.

Piperazinone_Workflow Start Start: New Piperazinone Derivative SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck Soluble Soluble (>1 mg/mL) SolubilityCheck->Soluble Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble NP_Mode Normal Phase Mode Hexane/IPA/DEA (90:10:0.1) Soluble->NP_Mode POM_Mode Polar Organic Mode 100% ACN or ACN/MeOH/DEA Insoluble->POM_Mode Col_ODH Column: Chiralcel OD-H (Coated Cellulose) NP_Mode->Col_ODH Check_Rs_NP Resolution (Rs) > 1.5? Col_ODH->Check_Rs_NP Optimize_Temp Optimize: Lower Temp (15°C) or Switch Alcohol (EtOH) Check_Rs_NP->Optimize_Temp No (Partial Sep) Switch_Col Switch Column: Try Chiralpak IA or IG Check_Rs_NP->Switch_Col No (Co-elution) Success Method Validated Check_Rs_NP->Success Yes Col_IC Column: Chiralpak IC (Immobilized Cellulose-Cl) POM_Mode->Col_IC Check_Rs_POM Resolution (Rs) > 1.5? Col_IC->Check_Rs_POM Check_Rs_POM->Switch_Col No Check_Rs_POM->Success Yes Optimize_Temp->Success Switch_Col->Success Iterate

Caption: Decision tree for selecting the optimal mobile phase and column based on piperazinone solubility and polarity.

Mechanistic Insights

Understanding the molecular interaction is key to troubleshooting. The separation is driven by a "Three-Point Interaction" model.

Interaction_Mechanism CSP Chiral Stationary Phase (Carbamate NH & C=O) H_Bond1 H-Bond Acceptor (CSP C=O ... H-N Analyte) CSP->H_Bond1 H_Bond2 H-Bond Donor (CSP N-H ... O=C Analyte) CSP->H_Bond2 Steric Steric Fit (Chiral Groove vs. C3-Substituent) CSP->Steric Analyte Piperazinone Enantiomer H_Bond1->Analyte H_Bond2->Analyte Steric->Analyte

Caption: Chiral recognition mechanism showing critical Hydrogen Bonding sites between the Piperazinone amide and the CSP Carbamate.

The Chiralpak IC column is particularly effective because the chlorinated phenyl group on the CSP enhances the acidity of the CSP's N-H, creating a stronger bond with the piperazinone's C=O (H_Bond2 in the diagram).

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Tailing Interaction between N4-amine and silanols.Increase DEA concentration to 0.15% or 0.2%. Ensure column age hasn't exposed silica.
Broad Peaks Slow mass transfer or dimerization.Increase column temperature to 35-40°C. Check sample solubility in mobile phase.
Split Peaks Solvent mismatch.Dissolve sample in mobile phase, not pure MeOH or DMSO.
Loss of Resolution Column memory effect (if using coated column).Stop immediately. If using OD-H, ensure no traces of THF/DCM/Ethyl Acetate are in the system.

References

  • Daicel Chiral Technologies. Chiral Column Selection Guide: Immobilized vs. Coated Polysaccharide Phases. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of Chiralpak IA and IB columns for piperidine-2,6-dione analogues. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of Piperazinone and Piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a "privileged scaffold" integral to the architecture of a vast number of therapeutic agents.[1][2] Its versatile structure has given rise to drugs spanning a wide array of applications, from antipsychotics to anticancer agents.[3][4] However, a closely related yet structurally distinct scaffold, the piperazinone ring, is steadily emerging from the shadow of its more famous cousin, demonstrating unique biological activities and offering new avenues for drug design. This guide provides an in-depth, data-driven comparison of the piperazinone and piperazine scaffolds, offering insights into their respective strengths and potential applications for researchers, scientists, and drug development professionals.

At a Glance: Structural Nuances and Their Implications

The core difference between the two scaffolds lies in the presence of a carbonyl group in the piperazinone ring, which replaces a methylene group in the piperazine structure. This seemingly minor alteration has profound implications for the molecule's physicochemical properties and, consequently, its biological activity. The carbonyl group introduces a planar, electron-withdrawing feature, which can influence the conformation of the ring, its hydrogen bonding capacity, and its metabolic stability.[5] In contrast, the traditional piperazine ring, with its two basic nitrogen atoms, offers greater conformational flexibility and different hydrogen bonding capabilities.[6]

Head-to-Head: Comparative Biological Activity

Direct comparisons of analogous compounds where the only significant difference is the piperazine versus piperazinone core provide the most compelling evidence of their distinct biological profiles. Two notable examples are found in the realms of oncology and neuropharmacology.

Case Study 1: PI3Kδ Inhibition in Oncology

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer.[7][8] A study on thieno[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors revealed that the piperazinone-containing compounds were more potent and selective than their piperazine counterparts.[9] This suggests that the carbonyl group of the piperazinone ring may engage in specific interactions within the ATP-binding pocket of the enzyme, leading to enhanced inhibitory activity.

Table 1: Comparison of Piperazinone and Piperazine Derivatives as PI3Kδ Inhibitors [9]

Compound IDScaffoldPI3Kδ IC50 (nM)Selectivity vs PI3Kα
1a Piperazinone15.3>65-fold
1b Piperazine45.2~22-fold
2a Piperazinone8.7>115-fold
2b Piperazine31.5~32-fold
Case Study 2: Opioid Receptor Modulation in Pain Management

In the development of dermorphin analogues, which are potent opioid receptor agonists, the choice between a piperazinone and a piperazine C-terminal residue was found to be a critical determinant of activity. The study highlighted that the replacement of a piperazin-2-one ring with a piperazine ring, along with the stereochemistry of an adjacent amino acid, could significantly enhance or reduce opiate activity. This underscores the importance of the scaffold in dictating the three-dimensional presentation of pharmacophoric features to the opioid receptor.

A Deeper Dive into the Biological Landscape

Beyond direct comparisons, a broader look at the reported activities of each scaffold reveals distinct areas of strength.

The Established Versatility of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern pharmacopoeia, with its derivatives demonstrating a remarkable range of biological activities, including:

  • Central Nervous System (CNS) Activity: A vast number of antipsychotics, antidepressants, and anxiolytics incorporate the piperazine moiety, which often plays a key role in modulating dopamine and serotonin receptors.[4][10]

  • Anticancer Properties: The piperazine scaffold is a common feature in many kinase inhibitors, where it can contribute to solubility and target engagement.[11]

  • Antimicrobial and Antiviral Activity: Piperazine derivatives have shown efficacy against a variety of pathogens, including bacteria, fungi, and viruses.[12][13]

  • Anti-inflammatory Effects: Compounds containing the piperazine ring have been investigated for their potential to modulate inflammatory pathways.[14]

The Emerging Potential of the Piperazinone Scaffold

While not as extensively explored, the piperazinone scaffold has demonstrated significant promise in several therapeutic areas, most notably:

  • Oncology: As highlighted in the PI3Kδ inhibitor case study, the piperazinone ring has shown potential for developing potent and selective anticancer agents.[15] Several studies have reported on the synthesis of piperazinone derivatives with significant cytotoxic activity against various cancer cell lines.

  • CNS Disorders: The rigidified structure of the piperazinone ring can be advantageous in designing ligands for specific receptor subtypes in the CNS, potentially leading to improved selectivity and reduced off-target effects.

Experimental Corner: Validating Biological Activity

To ensure the trustworthiness of the data presented, it is crucial to understand the experimental methodologies used to evaluate these compounds. Below are detailed protocols for key assays mentioned in this guide.

Experimental Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (piperazinone or piperazine derivatives) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol 2: In Vitro PI3Kδ Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kδ.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction (phosphorylation of phosphatidylinositol-4,5-bisphosphate [PI(4,5)P2] to phosphatidylinositol-3,4,5-trisphosphate [PI(3,4,5)P3]) using a luciferase-based detection system.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the PI3Kδ enzyme, and the lipid substrate (PI(4,5)P2).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that stops the kinase reaction and contains a luciferase/luciferin mixture that generates a luminescent signal in the presence of ADP.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Experimental Protocol 3: 5-HT1A Receptor Binding Assay

This assay determines the affinity of a compound for the 5-HT1A receptor.

Principle: A radiolabeled ligand with known high affinity for the 5-HT1A receptor is incubated with a source of the receptor (e.g., cell membranes). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT1A receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound for the receptor. Calculate the Ki value (inhibitory constant) from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

Visualizing the Molecular Mechanisms: Signaling Pathways

To understand the downstream consequences of modulating these targets, it is essential to visualize the signaling pathways involved.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling cascade.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: The 5-HT1A receptor signaling pathway.

Conclusion and Future Perspectives

The piperazine scaffold is, without a doubt, a cornerstone of medicinal chemistry, boasting a rich history and a continued presence in a multitude of approved drugs.[16][17] Its versatility and favorable physicochemical properties ensure its continued relevance in drug discovery. However, the piperazinone scaffold presents a compelling alternative, offering opportunities for fine-tuning biological activity and exploring new chemical space. The direct comparisons in PI3Kδ inhibition and opioid receptor modulation clearly demonstrate that the introduction of a carbonyl group can lead to significant and, in some cases, advantageous changes in potency and selectivity.[9]

For drug development professionals, the choice between these two scaffolds is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that depends on the specific biological target, the desired pharmacological profile, and the structure-activity relationships within a given chemical series. The piperazinone scaffold, with its more rigid and polar nature, may be particularly well-suited for targets where specific hydrogen bond interactions are crucial and where a more constrained conformation is beneficial for selectivity.

As our understanding of the subtle interplay between molecular structure and biological function continues to grow, we can expect to see the piperazinone scaffold play an increasingly important role in the development of the next generation of therapeutic agents. The continued exploration of this promising scaffold, through both synthesis and biological evaluation, will undoubtedly unlock new opportunities for addressing unmet medical needs.

References

  • Ansari, M. F., Ahmad, I., & Akhter, S. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Letters in Drug Design & Discovery, 15(11), 1167-1177.
  • Baghban, R., & Chandra, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Devi, S., & Kumar, A. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity.
  • Farfour, S. A., & Al-Ghorbani, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(10-S), 20-27.
  • Goyal, R., & Singh, G. (2022). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 23(13), 1238-1256.
  • Gupta, A., & Singh, J. (2019). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2589-2594.
  • Kaur, H., & Kumar, V. (2023). Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Journal of Chemical Sciences, 135(4), 1-10.
  • Kumar, A., & Singh, R. K. (2025). Opioid receptors signaling network. Journal of Receptors and Signal Transduction, 45(1), 1-13.
  • Li, J., & Wang, Y. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Martinez Aguado, P., et al. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. WO2017144624A1.
  • Meng, F., Wang, N., & Liu, Z. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479.
  • Pathak, D., & Singh, N. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
  • Rossi, A., & Conti, P. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1457-1462.
  • Sadhu, S. K. (2022). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
  • Seba, M. C., & Thomas, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579.
  • Sharma, R., & Kumar, P. (2022). PI3K/AKT/MAPK Signaling Resources. Cell Signaling Technology.
  • Singh, S., & Kumar, R. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31(34), 4396-4425.
  • Sławiński, J., & Szafrański, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2885-2902.
  • Sridhar, J., & Liu, J. (2019). The structure‐activity relationship of anticancer activity piperazine derivatives. Medicinal Chemistry Research, 28(8), 1115-1126.
  • Thorpe, L. M., & Yuzugullu, H. (2015). Signaling pathways downstream of phosphoinositide 3-kinase (PI3K) affect cell growth, cell survival, and cell movement. Growth Factors, 33(5-6), 304-314.
  • Teodori, E., & Romanelli, M. N. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Wójcik, M., & Kieć-Kononowicz, K. (2019).
  • Yasuda, M., & Yamashita, T. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859.
  • Zhang, Y. (2024). Schematic diagram showing the major 5-HT receptors signalling pathways.
  • Zulkefeli, M., & Yeap, S. W. (2023).

Sources

Comparative Guide: Structural Elucidation of N-Substituted Piperazinones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals Focus: X-ray Crystallography vs. Solution-State NMR and DFT for N-substituted Piperazin-2-ones

Executive Summary: The Structural Imperative

N-substituted piperazinones (specifically piperazin-2-ones) are privileged scaffolds in medicinal chemistry, serving as constrained peptidomimetics that mimic the


-turn of proteins. Their utility in designing kinase inhibitors, GPCR ligands, and protease inhibitors relies heavily on understanding their precise 3D conformation.

This guide compares the "Gold Standard" of X-ray Crystallography against its primary alternatives: Solution-State NMR and Density Functional Theory (DFT) . While NMR captures the dynamic solution behavior, only X-ray crystallography provides the absolute stereochemical assignment and precise bond metrics required for high-fidelity structure-based drug design (SBDD).

Comparative Analysis: X-ray Data vs. Alternatives

The "Product": X-ray Crystallographic Dataset

Primary Utility: Determination of absolute configuration, precise bond lengths (indicating resonance), and solid-state packing forces.

The Alternatives
  • Solution-State NMR (

    
    H/
    
    
    
    C/NOESY):
    Measures average solution conformation and dynamic ring flipping.
  • DFT (Density Functional Theory): Predicts energy landscapes and theoretical minima.

Performance Matrix
FeatureX-ray Crystallography (Target)Solution-State NMR (Alternative 1)DFT Calculation (Alternative 2)
Conformational State Static / Low Energy: Captures a single, often global minimum conformation stabilized by packing.Dynamic Average: Observed signals are often weighted averages of rapid ring flipping.Theoretical Minimum: Gas-phase or implicit solvent models; may miss packing effects.
Bond Precision High (

Å):
Directly measures C-N partial double bond character (resonance).
Indirect: Inferred from chemical shifts and coupling constants (

-values).
Variable: Dependent on basis set and functional choice (e.g., B3LYP vs M06-2X).
Stereochemistry Absolute: Definitive assignment of chiral centers (using anomalous dispersion).Relative: Requires reference points; difficult with flexible rings.N/A: Requires input structure.
Through-Space Data Direct: Intermolecular H-bonds and

-stacking explicitly mapped.
Short Range: NOE signals limited to <5 Å; often ambiguous in small rings.Modeled: Non-covalent interaction (NCI) plots are predictive, not empirical.

Technical Deep Dive: Interpreting the X-ray Data

When analyzing X-ray data for N-substituted piperazinones, three critical structural parameters define the "performance" of the scaffold in a binding pocket.

A. The Lactam Constraint (Amide Planarity)

Unlike the flexible piperazine ring (which prefers a chair conformation), the piperazin-2-one ring contains an endocyclic amide (lactam).

  • X-ray Insight: The atoms

    
     are strictly planar due to resonance.
    
  • Data Validation: Look for an

    
     bond length of 1.33–1.35 Å , significantly shorter than the 
    
    
    
    amine bond (~1.47 Å). This confirms
    
    
    hybridization and restricted rotation, a feature often underestimated in low-level molecular mechanics.
B. Ring Puckering: The "Sofa" vs. "Boat"

The planarity of the lactam forces the ring out of a perfect chair.

  • Observed Conformation: X-ray structures typically reveal a half-chair or sofa conformation.

  • Causality: The

    
     and 
    
    
    
    atoms twist to relieve torsional strain, placing substituents at
    
    
    in pseudo-equatorial positions to minimize 1,3-diaxial interactions.
C. Intermolecular Validation
  • H-Bonding: In the absence of an N1-substituent, the lactam NH acts as a donor, and the carbonyl oxygen as an acceptor, forming centrosymmetric dimers (typical motif:

    
     graph set).
    
  • Relevance: These robust solid-state interactions often mimic the hydrogen bonding observed in the protein backbone binding sites (e.g., serine proteases).

Experimental Protocol: From Synthesis to Structure

To ensure high-fidelity data, the following self-validating workflow is recommended.

Phase 1: Synthesis of N-Substituted Piperazin-2-one

Method: Reductive Cyclization or Jocic-Type Reaction

  • Reactants: Combine N-substituted ethylenediamine (1.0 eq) with ethyl glyoxylate (or equivalent

    
    -keto ester) (1.1 eq) in methanol.
    
  • Reduction: Add

    
     (1.5 eq) to effect reductive amination.
    
  • Cyclization: Heat the intermediate amino-ester in toluene/acetic acid (catalytic) to induce lactamization.

  • Purification: Flash chromatography (DCM/MeOH). Checkpoint: Verify purity via TLC and LC-MS.

Phase 2: Crystallization (The Critical Step)

X-ray quality crystals require slow growth to minimize disorder.

  • Solvent Screen: Dissolve 20 mg of pure compound in minimal hot solvent.

    • Preferred System: Ethyl Acetate (good solubility) layered with Hexane (antisolvent).

    • Alternative: Slow evaporation of Ethanol/Water (95:5).

  • Vessel: Use a narrow borosilicate vial inside a larger sealed jar containing the antisolvent (Vapor Diffusion).

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days.

  • Selection: Harvest block-like or prismatic crystals. Avoid needles (often indicate twinning).

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion (B-factors).

  • Refinement: Use SHELXL.

    • Validation: Check the Flack parameter. For chiral N-substituents, a Flack parameter near 0.0 confirms absolute stereochemistry; near 1.0 indicates inverted structure.

Visualizations

Diagram 1: Structural Elucidation Logic Flow

A decision tree for selecting the correct analytical method based on research needs.

G Start Need Structural Data for N-Substituted Piperazinone Q1 Is the sample crystalline? Start->Q1 Xray METHOD: X-ray Crystallography (Gold Standard) Q1->Xray Yes NMR METHOD: Solution NMR (NOESY/ROESY) Q1->NMR No / In Solution Result_Xray OUTPUT: - Absolute Configuration - Precise Bond Lengths - Solid State Conformation Xray->Result_Xray Result_NMR OUTPUT: - Dynamic Equilibrium - Solvent Interactions - Relative Stereochemistry NMR->Result_NMR DFT METHOD: DFT Modeling (B3LYP/M06-2X) Result_DFT OUTPUT: - Theoretical Energy Minima - Transition States DFT->Result_DFT Result_Xray->DFT Validation/Energy Calc Result_NMR->DFT Restraints for Modeling

Caption: Decision matrix for selecting X-ray vs. NMR/DFT based on sample state and data requirements.

Diagram 2: Experimental Workflow for Crystal Growth

Step-by-step protocol for obtaining diffraction-quality crystals.

Workflow Step1 1. Synthesis (Reductive Amination) Step2 2. Purification (>98% Purity Required) Step1->Step2 Step3 3. Vapor Diffusion (EtOAc / Hexane) Step2->Step3 Dissolve Step4 4. Harvest Crystal (Select Block Morphology) Step3->Step4 3-7 Days Step5 5. X-ray Diffraction (100 K Data Collection) Step4->Step5 Step6 6. Structure Solution (SHELXT / Refinement) Step5->Step6

Caption: Optimized workflow from chemical synthesis to refined crystal structure.

References

  • Conformational Preferences of Piperazine Scaffolds Rincón, D. A., et al. (2025).[1][2][3] "Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands." ACS Omega. [Link][3]

  • Synthesis and Structural Studies of N-Substituted Piperazines ResearchGate (2012). "Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines." [Link]

  • Synthesis of Piperazin-2-ones via Jocic-Type Reactions ResearchGate (2025). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." [Link]

  • NMR vs X-ray Comparison for Heterocycles MDPI (2023). "Synthesis, Dynamic NMR Characterization, and XRD Study of Substituted Piperazines." [Link]

  • Crystallographic Data for Piperazine Salts NIH/PMC (2022). "Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate."[4] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Cbz-1-methyl-2-piperazinone

[1][2]

Part 1: Executive Hazard Assessment (The "Why")[2]

As researchers, we often treat protected intermediates as "inert" until deprotected. This is a dangerous assumption with 4-Cbz-1-methyl-2-piperazinone .[1]

While the Carboxybenzyl (Cbz) group adds lipophilicity and stability, the core piperazinone structure retains significant biological activity. Piperazine derivatives are potent respiratory and skin sensitizers (asthmagens).[1] Exposure does not just cause temporary irritation; it can lead to permanent immunological sensitization, where even trace future exposures trigger anaphylactic-like reactions.[1]

Critical Hazard Profile:

  • Primary Risk: Respiratory/Skin Sensitization (H334/H317).[1]

  • Physical State: White to off-white powder (Dust inhalation risk).[2][1]

  • Reactivity: Stable, but generates piperazine byproducts upon deprotection (e.g., hydrogenation or acid hydrolysis).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for sensitizers. The following matrix is designed to prevent induction (first exposure) and elicitation (subsequent reaction).

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Primary: Fume Hood (Certified).Secondary: N95 (minimum) or P100 Respirator.[2][1]Sensitization Control: Engineering controls (hood) are mandatory.[2][1] If weighing outside a hood is unavoidable, a P100 is required because standard surgical masks do not filter fine organic particulates effectively.
Hand Protection Solid Handling: Nitrile (Double-gloved, 5 mil minimum).Solution Handling: Silver Shield® (Laminate) under Nitrile.[2][1]Permeation Dynamics: Nitrile is sufficient for the solid powder. However, this compound is often dissolved in Dichloromethane (DCM) for synthesis.[1] DCM permeates nitrile in <2 minutes. The laminate liner prevents solvent-mediated skin absorption.[1]
Ocular Chemical Splash Goggles (Indirect Vent).[1]Dust Migration: Safety glasses with side shields leave gaps. Fine electrostatic powders can migrate around shields. Goggles seal the orbital area.
Body Tyvek® Lab Coat or Sleeve Covers (Disposable).[1]Fomite Transfer: Cotton lab coats trap dust in fibers, which releases later in offices/cafeterias. Disposable Tyvek prevents cross-contamination to "clean" areas.

Part 3: Operational Workflow & Protocols

Weighing and Transfer (The High-Risk Step)

The majority of exposure incidents occur during the transfer of dry powder due to static charge.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder. Cbz-protected amines are often fluffy and electrostatic.[1]

  • The "Tunnel" Technique: Do not pour from high up. Place the receiving flask inside the hood. Tilt the source container deep into the receiving vessel neck to minimize dust cloud formation.

  • Wet Wiping: Immediately wipe the balance area with a damp paper towel (solvent-soaked) to capture invisible dust settling.[2][1]

Reaction Monitoring (TLC/HPLC)[2]
  • Needle Safety: When taking aliquots, assume the outside of the septum is contaminated.

  • Quenching: If deprotecting (removing Cbz), you will generate free piperazinone or piperazine salts.[1] These are more basic and potentially more volatile/corrosive than the starting material. Treat the reaction mixture as a corrosive sensitizer.

Decontamination
  • Solvent Choice: Ethanol or Isopropanol is effective for solubilizing the Cbz-protected compound for cleanup.[2][1]

  • Verification: Use UV light (254 nm) to inspect the work area. The aromatic Cbz ring often fluoresces, allowing you to visualize spills or dust residues on the benchtop.

Part 4: Visualization (Workflow Logic)

The following diagram outlines the "Safe Loop" procedure. It emphasizes that safety begins before you touch the chemical.

SafetyProtocolcluster_HandlingActive Handling PhaseStartSTART: Risk AssessmentCheckEngCheck Engineering Controls(Hood Flow > 100 fpm)Start->CheckEngPPE_DonDon PPE:Double Nitrile + Goggles(Tyvek Sleeves if >1g)CheckEng->PPE_DonWeighWeighing (Inside Hood)*Use Static Gun*PPE_Don->WeighSolubilizeSolubilization(Closed Vessel)Weigh->SolubilizeDeconDecontamination(Wipe with EtOH -> UV Check)Weigh->DeconSpill EventReactReaction / SynthesisSolubilize->ReactReact->DeconEnd of ExpWasteDisposal:Solid Waste (P-List equivalent)Decon->WasteDoffDoff PPE(Wash Hands Immediately)Waste->Doff

Caption: Operational workflow for handling sensitizing intermediates. Note the specific feedback loop for spills and the requirement for UV verification during decontamination.

Part 5: Waste & Emergency Procedures

Waste Disposal[4][5]
  • Classification: Segregate as "Nitrogenous Organic Waste." Do not mix with oxidizers (e.g., Nitric acid) as piperazines can form explosive nitro-compounds.[2][1]

  • Container: High-density polyethylene (HDPE) is suitable.[1]

  • Labeling: Explicitly mark "SENSITIZER" on the waste tag to protect EHS personnel handling the drum later.

Spill Response (Solid)[2]
  • Evacuate: If a significant amount (>10g) is spilled outside the hood, evacuate the lab to allow dust to settle.

  • PPE Upgrade: Re-enter wearing a P100 respirator.

  • Cleanup: Do not dry sweep.[3] Cover with wet paper towels (ethanol/water) to dampen the powder, then scoop up.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[1] Piperazine: Systemic Agent and Sensitizer. Centers for Disease Control and Prevention. [Link][1]

  • PubChem. (2023).[1] 1-Methylpiperazin-2-one (Analogous Structure Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance: Chemical Hygiene Plan. U.S. Department of Labor. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Research Council. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.